Valibose
描述
Structure
3D Structure
属性
分子式 |
C10H21NO6 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
(1R,2S,3S,4S,6R)-4-(1,3-dihydroxypropan-2-ylamino)-6-(hydroxymethyl)cyclohexane-1,2,3-triol |
InChI |
InChI=1S/C10H21NO6/c12-2-5-1-7(11-6(3-13)4-14)9(16)10(17)8(5)15/h5-17H,1-4H2/t5-,7+,8-,9+,10+/m1/s1 |
InChI 键 |
LWJUMCBIHCZWBT-JTBFQXKRSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1NC(CO)CO)O)O)O)CO |
规范 SMILES |
C1C(C(C(C(C1NC(CO)CO)O)O)O)CO |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Valibose |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Voglibose in Glucose Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voglibose, a potent synthetic α-glucosidase inhibitor, has emerged as a cornerstone in the management of type 2 diabetes mellitus, primarily by targeting postprandial hyperglycemia. Its unique mechanism of action, centered on the competitive and reversible inhibition of carbohydrate-digesting enzymes in the small intestine, offers a distinct therapeutic advantage. This technical guide provides a comprehensive overview of the core mechanism of voglibose in glucose metabolism, detailing its enzymatic interactions, physiological effects, and the experimental methodologies used to elucidate its function.
Primary Mechanism of Action: α-Glucosidase Inhibition
The principal therapeutic effect of voglibose stems from its role as a competitive inhibitor of α-glucosidase enzymes located in the brush border of the small intestine. These enzymes, including sucrase, maltase, and isomaltase, are responsible for the final step in carbohydrate digestion—the breakdown of disaccharides and oligosaccharides into absorbable monosaccharides like glucose.
By reversibly binding to the active sites of these enzymes, voglibose effectively delays the digestion and subsequent absorption of carbohydrates from the diet.[1][2] This action does not alter the total amount of carbohydrate absorbed but rather slows the rate of glucose entry into the bloodstream, thereby blunting the sharp post-meal spikes in blood glucose levels that are characteristic of type 2 diabetes.[2][3]
Quantitative Data on α-Glucosidase Inhibition
The inhibitory potency of voglibose against various α-glucosidase enzymes has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Enzyme Target | IC50 Value | Source |
| Sucrase | 3.9 nM | [4][5] |
| Maltase | 6.4 nM | [4][5] |
| Rat Isomaltase | 0.16 µM | [3] |
| Rat Sucrase | 0.07 µM | [3] |
| Human Lysosomal α-glucosidase | 5.6 µM | [3] |
Diagram: Voglibose Mechanism of Action
Caption: Competitive inhibition of α-glucosidase by voglibose.
Secondary Mechanisms and Physiological Effects
Beyond its primary role in delaying carbohydrate digestion, voglibose exerts several other beneficial effects on glucose metabolism.
Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion
Clinical and preclinical studies have demonstrated that voglibose administration leads to an increase in the secretion of glucagon-like peptide-1 (GLP-1).[6][7] GLP-1 is an incretin hormone released from L-cells in the lower gastrointestinal tract in response to the presence of undigested nutrients. By delaying carbohydrate digestion, voglibose ensures that more undigested carbohydrates reach the distal small intestine and colon, stimulating these L-cells to release GLP-1.[6][7]
The elevated levels of active GLP-1 contribute to improved glycemic control through several mechanisms:
-
Enhanced glucose-dependent insulin secretion: GLP-1 stimulates the pancreatic β-cells to release insulin in response to elevated blood glucose levels.
-
Suppression of glucagon secretion: It inhibits the release of glucagon from pancreatic α-cells, thereby reducing hepatic glucose production.
-
Delayed gastric emptying: GLP-1 slows down the rate at which food leaves the stomach, further contributing to a more gradual rise in postprandial blood glucose.
One study in ob/ob mice showed that chronic treatment with voglibose led to a 1.9- to 4.1-fold increase in active GLP-1 circulation.[1] Another study in KKAy mice demonstrated that voglibose significantly enhanced GLP-1 secretion by 124% at baseline and 94% at 15 minutes after an oral glucose load.[6]
Diagram: Voglibose and GLP-1 Secretion Pathway
Caption: Voglibose-mediated stimulation of GLP-1 secretion.
Modulation of Gut Microbiota
The delivery of undigested carbohydrates to the colon also influences the composition and metabolic activity of the gut microbiota. Studies have shown that voglibose treatment can alter the gut microbial landscape, often leading to an increase in the abundance of beneficial bacteria that produce short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate.[6] These SCFAs have been linked to various health benefits, including improved gut barrier function, reduced inflammation, and enhanced insulin sensitivity.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This assay is fundamental for determining the inhibitory potential of compounds like voglibose against α-glucosidase enzymes.
Materials:
-
α-Glucosidase enzyme from Saccharomyces cerevisiae (e.g., 0.5 U/mL in phosphate buffer)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate (e.g., 5 mM in phosphate buffer)
-
Voglibose standard solutions of varying concentrations
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (e.g., 0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 50 µL of voglibose solution (or buffer for control) to the wells of a 96-well microplate.
-
Add 100 µL of the α-glucosidase enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for a further 15-20 minutes.
-
Stop the reaction by adding 100 µL of sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the voglibose concentration.
Diagram: In Vitro α-Glucosidase Inhibition Assay Workflow
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
In Vivo Assessment of GLP-1 Secretion in a Murine Model
This protocol outlines a typical oral glucose tolerance test (OGTT) in mice to evaluate the effect of voglibose on GLP-1 secretion.
Materials:
-
Male KKAy mice (or other suitable diabetic model)
-
Voglibose (e.g., 1 mg/kg body weight)
-
D-glucose solution (e.g., 2 g/kg body weight)
-
DPP-4 inhibitor (to prevent GLP-1 degradation in blood samples)
-
Blood collection supplies (e.g., capillary tubes)
-
ELISA kit for active GLP-1 measurement
Procedure:
-
Acclimatize the mice and house them under standard conditions.
-
Administer voglibose (or vehicle for the control group) daily by oral gavage for a specified period (e.g., 8 weeks).[6]
-
For the OGTT, fast the mice overnight.
-
Administer voglibose (or vehicle) orally.
-
After a set time (e.g., 30 minutes), collect a baseline blood sample (t=0) from the tail vein or retro-orbital sinus into a tube containing a DPP-4 inhibitor.
-
Immediately administer the D-glucose solution orally.
-
Collect subsequent blood samples at various time points (e.g., 15, 30, 60, and 120 minutes) into tubes with a DPP-4 inhibitor.
-
Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Measure the concentration of active GLP-1 in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.
Analysis of Gut Microbiota Composition
This protocol provides a general workflow for assessing changes in the gut microbiota following voglibose treatment using 16S rRNA gene sequencing.
Materials:
-
Fecal samples from voglibose-treated and control animals
-
DNA extraction kit
-
Primers for amplifying the V3-V4 hypervariable region of the 16S rRNA gene
-
PCR reagents
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software for data analysis (e.g., QIIME, mothur)
Procedure:
-
Collect fecal samples at baseline and after the treatment period and store them at -80°C.
-
Extract total microbial DNA from the fecal samples using a commercial DNA extraction kit.
-
Amplify the V3-V4 region of the 16S rRNA gene using PCR with specific primers.
-
Purify the PCR products and prepare a sequencing library.
-
Sequence the libraries on a next-generation sequencing platform.
-
Process the raw sequencing data to remove low-quality reads and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a defined similarity threshold (e.g., 97%).
-
Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).
-
Analyze the microbial diversity (alpha and beta diversity) and the relative abundance of different bacterial taxa between the voglibose-treated and control groups.
Conclusion
The mechanism of action of voglibose in glucose metabolism is multifaceted. Its primary role as a competitive inhibitor of intestinal α-glucosidases directly addresses postprandial hyperglycemia, a key therapeutic target in type 2 diabetes. Furthermore, its secondary effects on stimulating GLP-1 secretion and modulating the gut microbiota provide additional metabolic benefits. The experimental protocols detailed in this guide serve as a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of voglibose and other α-glucosidase inhibitors. A thorough understanding of these mechanisms and methodologies is crucial for the continued development of effective strategies for the management of metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Voglibose Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. agilent.com [agilent.com]
- 5. bepls.com [bepls.com]
- 6. jmpas.com [jmpas.com]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
synthesis and chemical characterization of Voglibose
An In-depth Technical Guide on the Synthesis and Chemical Characterization of Voglibose
Introduction
Voglibose is a potent synthetic α-glucosidase inhibitor used extensively in the management of type 2 diabetes mellitus.[1][2] Chemically designated as (1S,2S,3R,4S,5S)-5-[(1,3-dihydroxy-2-propyl)amino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol, it is a derivative of valiolamine.[2][3] By competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine, Voglibose delays the digestion and absorption of carbohydrates. This mechanism effectively mitigates postprandial hyperglycemia, a critical factor in the progression of diabetic complications.[2][4][5] Developed by Takeda Pharmaceutical, Voglibose has become a cornerstone therapy in several countries, valued for its efficacy and favorable safety profile compared to other agents in its class.[3][6]
This technical guide provides a comprehensive overview of the synthetic pathways developed for Voglibose and the analytical methodologies employed for its chemical characterization. It is intended for researchers, scientists, and professionals in drug development who require detailed experimental protocols and comparative analytical data.
Synthesis of Voglibose
The synthesis of Voglibose is a significant challenge due to the presence of multiple stereocenters and functional groups.[6] Various strategies have been developed, evolving from microbial processes to more concise and efficient asymmetric chemical syntheses.
1. Early Synthetic Approaches
Initial methods for producing Voglibose's precursors relied on microbial processes. For instance, the conversion of validamycin to valienamine, a key intermediate, was achieved through microbial cultures. Subsequent chemical steps would then lead to valiolamine and finally Voglibose.[7] However, these methods faced challenges in terms of yield, purification, and the use of toxic reagents like sodium cyanoborohydride, rendering them less suitable for large-scale industrial production.[7]
2. Asymmetric Chemical Synthesis
More recent and efficient approaches focus on asymmetric synthesis, allowing for precise control over the stereochemistry of the final product. A notable concise synthesis produces (+)-Voglibose in just seven steps from an O-arylated lactic acid derivative.[6][8] This strategy leverages a chiral auxiliary that not only directs the stereoselective formation of the target but is also incorporated into the final molecular skeleton, aligning with the principles of atom economy.[9]
A key step in this pathway is the oxidative dearomatization of a phenol derivative using a hypervalent iodine reagent, which efficiently creates a functionalized dienone intermediate.[6][9] This is followed by a series of stereoselective transformations, including epoxidations and an aza-Michael addition, to construct the five contiguous stereocenters of the Voglibose molecule.[6]
Chemical Characterization
The chemical characterization of Voglibose is essential for quality control and formulation development. Due to its structure, which lacks a significant UV chromophore, specialized analytical techniques are often required.[4][10]
Physicochemical Properties
Voglibose is a white, crystalline powder that is sweet-tasting and odorless.[3] Its key physicochemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₁NO₇ | [3][11] |
| Molecular Weight | 267.28 g/mol | [3][11] |
| Melting Point | 163 - 167 °C | [11][12] |
| pKa | 7.46, 12.46 | [13] |
| Solubility | Easily soluble in water and acetic acid; sparingly soluble in methanol and ethanol; almost insoluble in ether. | [3] |
Spectroscopic Analysis
-
UV-Visible Spectroscopy: Direct UV analysis of Voglibose is challenging due to its poor absorption in the UV range.[14] To overcome this, derivatization methods are employed. A common method involves reaction with sodium periodate and taurine, which produces a derivative that can be detected spectrophotometrically, typically at a λmax of 282 nm.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary techniques used to confirm the chemical structure of Voglibose. While detailed spectral assignments are specific to the solvent and instrument conditions, NMR is crucial for verifying the stereochemistry and identifying impurities during synthesis and quality control.[16][17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic functional groups present in the Voglibose molecule. The spectrum would prominently feature strong, broad absorptions corresponding to O-H stretching of the multiple hydroxyl groups and N-H stretching of the secondary amine.
-
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and selective quantification of Voglibose, especially in biological matrices.[13][18]
| Parameter | Value | Reference |
| Ionization Mode | Positive | [13] |
| Parent Ion (Q1) [M+H]⁺ | m/z 268.1 | [13] |
| Product Ion (Q3) | m/z 92.3 | [13] |
| Declustering Potential | 51 V | [13] |
| Collision Energy | 31 V | [13] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quantification of Voglibose in bulk drug and pharmaceutical formulations.[18] Various methods have been developed utilizing different columns, mobile phases, and detection techniques.
The table below summarizes various reported HPLC methods, highlighting the versatility of this technique for Voglibose analysis.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |
| Agilent TC C18 (250x4.6mm, 5µm) | Acetonitrile:Water (20:80 v/v) | 1.0 | UV at 272 nm | 3.17 | [19] |
| Zodiac C18 (250x4.6mm, 5µm) | Methanol:Acetonitrile (75:25 v/v) | 1.0 | UV at 215 nm | ~3.0 | [1] |
| C18 (250x4.6mm, 5µm) | Acetonitrile:Water (50:50 v/v) | 0.5 | Refractive Index (RI) | 3.26 | [10] |
| Restek Pinnacle II Amino (250x4.6mm, 5µm) | Sodium Phosphate Buffer (20mM, pH 6.5):Acetonitrile (37:63) | 0.6 | Fluorescence (λex: 350nm, λem: 430nm) with post-column derivatization | 21.25 | [20] |
Experimental Protocols
Protocol 1: RP-HPLC with UV Detection
This protocol is based on a validated stability-indicating HPLC method.[19]
-
Preparation of Mobile Phase: Prepare a mixture of HPLC-grade acetonitrile and water in a 20:80 volume ratio. Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 10-15 minutes.
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Voglibose reference standard and transfer it to a 100 mL volumetric flask. Add approximately 25 mL of the mobile phase, sonicate for 15 minutes to dissolve, and then make up the volume to the mark with the mobile phase.
-
Preparation of Sample Solution:
-
Weigh and finely powder 20 Voglibose tablets (e.g., 0.3 mg strength).
-
Accurately weigh a quantity of the powder equivalent to 0.3 mg of Voglibose and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of the mobile phase and sonicate for 10 minutes.
-
Make up the volume to the mark with the mobile phase.
-
Filter the resulting solution through a 0.45 µm membrane filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV-Vis detector.
-
Column: Agilent TC C18 (250 x 4.6 mm, 5µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
-
-
Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of Voglibose in the sample by comparing the peak area with that of the standard.
Protocol 2: HPLC with Post-Column Derivatization and Fluorescence Detection
This protocol is adapted for high-sensitivity analysis, as Voglibose itself is not fluorescent.[15][20]
-
Preparation of Mobile Phase: Prepare a mixture of 20 mM Sodium Phosphate buffer (adjusted to pH 6.5) and acetonitrile in a 37:63 ratio. Filter and degas.
-
Preparation of Post-Column Reagent: Dissolve 6.25 g of Taurine and 2.56 g of Sodium Periodate in 1000 mL of water.
-
Sample Preparation: Crush 5 tablets and suspend the powder in 25 mL of the mobile phase. Sonicate for 10 minutes, then filter the liquid through a 0.45 µm filter.
-
Chromatographic and Post-Column Conditions:
-
Instrument: HPLC system equipped with a fluorescence detector and a post-column reaction system (e.g., Pickering PCX).
-
Column: Restek Pinnacle II Amino (250 x 4.6 mm, 5 µm).
-
Column Temperature: 35 °C.
-
Mobile Phase Flow Rate: 0.6 mL/min.
-
Injection Volume: 50 µL.
-
Post-Column Reagent Flow Rate: 0.6 mL/min.
-
Reactor Temperature: 100 °C.
-
Detection: Fluorescence detector set to an excitation wavelength (λex) of 350 nm and an emission wavelength (λem) of 430 nm.
-
-
Procedure: Inject the prepared sample. The eluting Voglibose is mixed with the post-column reagent and heated in the reactor to form a fluorescent derivative, which is then detected. Quantification is performed using a calibration curve prepared from Voglibose standards.
Conclusion
The synthesis of Voglibose has evolved towards highly efficient, stereoselective chemical methods that ensure high purity and yield. The characterization of Voglibose relies on a suite of analytical techniques, with HPLC being the most prominent for routine quality control. The choice of the specific HPLC method—whether employing UV, refractive index, or fluorescence detection—depends on the required sensitivity and the sample matrix. The detailed protocols and compiled data in this guide serve as a valuable resource for professionals engaged in the synthesis, analysis, and formulation of this important antidiabetic agent.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Voglibose | C10H21NO7 | CID 444020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Voglibose: Overview, Properties and Synthesis from Valiolamine_Chemicalbook [chemicalbook.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Voglibose | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20050165257A1 - Process for preparation of voglibose - Google Patents [patents.google.com]
- 8. Synthesis of (+)-Voglibose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of voglibose based on a functional chiral auxiliary strategy - American Chemical Society [acs.digitellinc.com]
- 10. eurjchem.com [eurjchem.com]
- 11. Voglibose | 83480-29-9 | MV06910 | Biosynth [biosynth.com]
- 12. CN103588650A - High-purity voglibose and preparation method thereof - Google Patents [patents.google.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. bepls.com [bepls.com]
- 16. Spectroscopic FTIR and NMR study of the interactions of sugars with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pharmacophorejournal.com [pharmacophorejournal.com]
- 20. pickeringlabs.com [pickeringlabs.com]
Voglibose: A Technical Guide on its Core Function as an Alpha-Glucosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voglibose is a potent, orally administered alpha-glucosidase inhibitor (AGI) utilized in the management of type 2 diabetes mellitus (T2DM).[1][2] Structurally an N-substituted derivative of valiolamine, voglibose exerts its therapeutic effect by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine.[2][3][4] This inhibition delays the enzymatic digestion of complex carbohydrates into absorbable monosaccharides, thereby mitigating postprandial hyperglycemia (PPHG).[2][3][4] Beyond its primary mechanism, voglibose has been shown to modulate the incretin system, notably by increasing the secretion of glucagon-like peptide-1 (GLP-1).[3][5][6] It is characterized by minimal systemic absorption, acting primarily within the gastrointestinal tract before being excreted.[2][4] This technical guide provides a comprehensive overview of voglibose, detailing its mechanism of action, pharmacokinetic profile, clinical efficacy, and the experimental protocols used for its evaluation.
Chemical and Physical Properties
Voglibose (C₁₀H₂₁NO₇) is a synthetic compound derived from valiolamine.[5][7] Its structure is key to its potent inhibitory activity against α-glucosidases.[7]
| Property | Value | Reference |
| Chemical Name | 3,4-Dideoxy-4-[[2-hydroxy-1-(hydroxymethyl)ethyl]amino]-2-C-(hydroxymethyl)-D-epi-inositol | |
| Alternate Names | AO-128, Basen, Glustat, Vocarb | [6][8] |
| Molecular Formula | C₁₀H₂₁NO₇ | [6][7] |
| Molecular Weight | 267.28 g/mol | [6][7] |
| CAS Number | 83480-29-9 | [5][6] |
| Appearance | White to off-white powder | [6] |
Mechanism of Action
Primary Mechanism: Alpha-Glucosidase Inhibition
The primary therapeutic action of voglibose is the competitive inhibition of α-glucosidase enzymes, including sucrase, maltase, and isomaltase, located in the brush border of the small intestine.[3][4][9] These enzymes are critical for the final step of carbohydrate digestion, breaking down disaccharides and oligosaccharides into absorbable monosaccharides like glucose.[2][4]
By binding to the active sites of these enzymes, voglibose delays the rate of carbohydrate digestion and subsequent glucose absorption.[2][9] This action does not affect the total amount of carbohydrate absorbed but rather slows the process, leading to a blunted and delayed rise in post-meal blood glucose levels.[3] This makes it particularly effective in managing PPHG, a key contributor to the pathophysiology of T2DM.[2][10]
Indirect Mechanism: Incretin System Modulation
Chronic administration of voglibose has been shown to influence the incretin system. By delaying glucose absorption to the lower parts of the intestine, voglibose stimulates L-cells to increase the secretion of GLP-1.[3][5][11] GLP-1 is an insulinotropic hormone that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying.[3]
Furthermore, studies in animal models suggest that long-term voglibose treatment can decrease the plasma activity of dipeptidyl peptidase-4 (DPP-4), the enzyme responsible for GLP-1 degradation.[11] This dual action—increasing GLP-1 secretion and reducing its breakdown—leads to higher levels of active GLP-1, contributing to improved glycemic control.[11]
Pharmacokinetics and Pharmacodynamics
Voglibose is characterized by its localized action within the gut, with minimal systemic exposure.[2][4]
| Parameter | Description | Reference |
| Absorption | Slowly and poorly absorbed from the gastrointestinal tract. Plasma concentrations after oral therapeutic doses are often undetectable. | [1][4] |
| Distribution | Primarily acts locally within the gastrointestinal tract. | [2][4] |
| Metabolism | Negligible metabolism in the liver. It is metabolized by intestinal enzymes and microbial flora within the gut. No active metabolites have been identified. | [3][4] |
| Excretion | Predominantly excreted rapidly in the feces. Renal excretion is negligible. | [3][4] |
| Half-life (t½) | Approximately 4.08 hours when co-administered with metformin. | [1] |
| Drug Interactions | Does not significantly impact the pharmacokinetics of co-administered drugs such as warfarin, glibenclamide, or vildagliptin.[4][12] However, co-administration with vildagliptin may reduce vildagliptin plasma levels while enhancing the overall pharmacodynamic response.[13] | [4][12][13] |
Quantitative Data: Efficacy
Voglibose has demonstrated significant efficacy in inhibiting α-glucosidase enzymes and improving glycemic parameters in clinical settings.
In Vitro Enzyme Inhibition
| Enzyme | Inhibitory Potency | Reference |
| Sucrase | IC₅₀: 3.9 nM | |
| Maltase | IC₅₀: 6.4 nM | |
| Sucrase | Kᵢ is ~10⁶ times smaller than Kₘ for sucrose | [5] |
| Maltase | Kᵢ is ~10⁵ times smaller than Kₘ for maltose | [5] |
Clinical Efficacy in Type 2 Diabetes
The following table summarizes data from various clinical trials, highlighting the effect of voglibose on key glycemic markers.
| Study / Comparison | Dosage | Change in HbA1c (%) | Change in Fasting Blood Glucose (FBG) (mg/dL) | Change in Postprandial Blood Glucose (PPBG) (mg/dL) | Reference |
| Voglibose vs. Placebo (IGT) | 0.2 mg TID | N/A (Reduced progression to T2DM by ~40.5%) | N/A | N/A | [3] |
| Voglibose vs. Acarbose | Voglibose: 0.2 mg TID Acarbose: 100 mg TID | Voglibose: -0.28 Acarbose: -0.39 (p<0.001) | No significant reduction | 1-hr PPBG: Voglibose: -20.8, Acarbose: -41.7 | [14] |
| Voglibose + Metformin vs. Metformin alone | Voglibose: 0.2 mg TID | Combo: -1.62 Metformin: -1.31 (p=0.003) | Significant reduction with combo | Significant reduction with combo | [15] |
| Voglibose Monotherapy (Observational Study) | 0.2 or 0.3 mg TID | -0.98 | -27.1 | -52.2 | [16] |
| Voglibose + Repaglinide | Voglibose: 0.3 mg TID | N/A | -42.13 | -61.67 | [17] |
TID: three times a day; IGT: Impaired Glucose Tolerance.
Key Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This assay is fundamental for screening and characterizing α-glucosidase inhibitors like voglibose. The protocol is based on the spectrophotometric determination of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[18][19][20]
Materials:
-
α-Glucosidase enzyme (e.g., from Saccharomyces cerevisiae or rat intestine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Voglibose (or test compound) solution of varying concentrations
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate)
-
Sodium carbonate (Na₂CO₃) solution (stop solution, e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare enzyme, substrate, and voglibose solutions in the phosphate buffer.
-
Pre-incubation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (e.g., 1 U/mL), and 20 µL of the voglibose solution at various concentrations.[18]
-
Reaction Initiation: Add 20 µL of pNPG solution (e.g., 1 mM) to each well to start the reaction.[18]
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 20-30 minutes) at 37°C.[18][19]
-
Reaction Termination: Stop the reaction by adding 50 µL of Na₂CO₃ solution.[18][19]
-
Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[19]
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[18]
-
IC₅₀ Determination: The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage inhibition against the inhibitor concentrations.[18]
In Vivo Efficacy Assessment in Animal Models
Animal models are crucial for evaluating the pharmacodynamic effects of voglibose on PPHG. A common model uses streptozotocin (STZ)-induced diabetic rats or mice.[21]
Animals:
Procedure:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week, with free access to a standard diet and water.[21]
-
Induction of Diabetes (if applicable): For diabetic models, diabetes is induced with a single intraperitoneal injection of STZ. Blood glucose levels are monitored to confirm hyperglycemia (e.g., >200 mg/dL).[21]
-
Grouping: Animals are randomly divided into groups (e.g., Normal Control, Diabetic Control, Voglibose-treated, Positive Control).[21][22]
-
Drug Administration: Voglibose is administered orally (e.g., via gavage or mixed in the diet) typically just before a carbohydrate challenge.[5]
-
Carbohydrate Challenge (Oral Starch/Sucrose Tolerance Test): After a fasting period (e.g., 6 hours), animals are given an oral load of starch or sucrose.[23]
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 min) and at various time points after the carbohydrate load (e.g., 30, 60, 90, 120 minutes).
-
Glucose Measurement: Blood glucose levels are measured using a standard glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between groups to determine the efficacy of voglibose in reducing postprandial glycemic excursion.
Conclusion
Voglibose is a well-established and potent alpha-glucosidase inhibitor with a clear, localized mechanism of action within the gastrointestinal tract.[2][3] Its ability to delay carbohydrate digestion effectively reduces postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.[10] Furthermore, its favorable pharmacokinetic profile, characterized by minimal systemic absorption, contributes to a good safety profile, with gastrointestinal side effects being the most common.[4][14] The additional benefits of modulating the incretin system by increasing active GLP-1 levels further enhance its therapeutic value.[11] The standardized in vitro and in vivo protocols detailed herein provide robust methods for the continued investigation and development of voglibose and other novel alpha-glucosidase inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Voglibose? [synapse.patsnap.com]
- 3. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voglibose: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. scbt.com [scbt.com]
- 7. Voglibose: Overview, Properties and Synthesis from Valiolamine_Chemicalbook [chemicalbook.com]
- 8. Voglibose | C10H21NO7 | CID 444020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chronic administration of voglibose, an alpha-glucosidase inhibitor, increases active glucagon-like peptide-1 levels by increasing its secretion and decreasing dipeptidyl peptidase-4 activity in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The alpha-glucosidase inhibitor voglibose (AO-128) does not change pharmacodynamics or pharmacokinetics of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and pharmacodynamic interaction of vildagliptin and voglibose in Japanese patients with Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of voglibose in comparison with acarbose in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of Voglibose Plus Metformin in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. clinsurggroup.us [clinsurggroup.us]
- 18. pubcompare.ai [pubcompare.ai]
- 19. In vitro α-glucosidase inhibitory assay [protocols.io]
- 20. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Role of Intestinal Microbiota in Metabolism of Voglibose In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
discovery and development of Voglibose
An In-depth Technical Guide on the Discovery and Development of Voglibose
Executive Summary
Voglibose is a potent, synthetic alpha-glucosidase inhibitor developed for the management of postprandial hyperglycemia (PPHG) in patients with type 2 diabetes mellitus. Discovered in 1981 by Takeda Pharmaceutical Company, it represents a significant advancement in the class of oral anti-diabetic drugs that act locally within the gastrointestinal tract.[1] Its mechanism of action involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine, which delays the digestion and absorption of carbohydrates, thereby mitigating sharp increases in post-meal blood glucose levels.[2][3][4] A key characteristic of voglibose is its minimal systemic absorption, which confines its activity to the gut, leading to a favorable safety profile with a negligible risk of hypoglycemia when used as monotherapy.[5][6] First launched in Japan in 1994, clinical development has demonstrated its efficacy in improving glycemic control, both as a monotherapy and in combination with other agents, and has even shown potential in preventing the progression to type 2 diabetes in high-risk individuals.[1][7][8] This document provides a comprehensive technical overview of the discovery, mechanism, synthesis, and clinical development of voglibose for researchers, scientists, and drug development professionals.
History and Discovery
The development of voglibose is rooted in the broader research into alpha-glucosidase inhibitors that began in the 1970s. While the first drug in this class, acarbose, was isolated from bacterial cultures, voglibose was created as a synthetic compound based on sugar derivatives found in Bacillus and Streptomyces species.[9]
Key milestones in its development include:
-
1981: Voglibose was discovered by researchers at Takeda Pharmaceutical Company in Japan.[1][10]
-
1994: Following extensive preclinical and clinical evaluation, it was first approved for clinical use in Japan under the trade name BASEN for the improvement of postprandial hyperglycemia.[1][4][8][11]
-
Post-1994: Its use expanded, and it became a widely prescribed agent in several countries, particularly in Asia, for managing type 2 diabetes.[11] Takeda also initiated further investigations into its potential for treating impaired glucose tolerance (IGT).[4][11]
The development timeline of Voglibose highlights a focused effort to create a potent and well-tolerated agent for managing PPHG.
Chemical Profile and Synthesis
Voglibose is a synthetic derivative of valiolamine.[12] Its chemical name is (1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol, and its chemical formula is C10H21NO7.[1][6]
Chemical Synthesis
An efficient, asymmetric synthesis of (+)-voglibose has been developed, achieving the final product in seven steps from an O-arylated lactic acid derivative.[12][13][14] This approach is noted for its step economy and use of environmentally benign reagents.[15]
Key Steps in the Synthetic Pathway:
-
Amide Coupling: The synthesis begins with the coupling of a known acid and amine, mediated by thionyl chloride, to form an amide.[15]
-
Oxidative Dearomatization: A crucial step involves an oxidative phenol dearomatization process using a hypervalent iodine reagent. This transforms an inert phenol moiety into a more reactive dienone, which is a key precursor for subsequent asymmetric steps.[12][15]
-
Stereoselective Reactions: The synthesis proceeds through several stereoselective reactions, including two epoxidations and an aza-Michael process, to install the five contiguous stereocenters with high precision.[12]
-
Hydrolysis Cascade: A key hydrolysis step leads to the formation of several stereocenters and the simultaneous removal of the chiral auxiliary, simplifying the process.[13][14][16]
This concise synthetic route represents a significant achievement in producing a complex, polyfunctionalized molecule like voglibose efficiently.[12]
Mechanism of Action
Voglibose exerts its therapeutic effect by acting as a competitive inhibitor of alpha-glucosidase enzymes located in the brush border of the small intestine's enterocytes.[3][5]
Core Mechanism:
-
Enzyme Inhibition: Voglibose binds to the active sites of intestinal alpha-glucosidases, such as sucrase, maltase, and isomaltase.[2][4] This inhibition is reversible.[2][3] The inhibitory activity of voglibose on maltase and sucrose is reported to be 190-270 times higher than that of acarbose.[17]
-
Delayed Carbohydrate Digestion: These enzymes are essential for breaking down complex carbohydrates (oligosaccharides and disaccharides) into absorbable monosaccharides like glucose.[4] By inhibiting them, voglibose slows down this digestive process.[5]
-
Reduced Glucose Absorption: The delay in carbohydrate breakdown leads to a more gradual release and absorption of glucose into the bloodstream.[5]
-
Lowered Postprandial Hyperglycemia: This action effectively blunts the sharp spike in blood glucose levels that typically occurs after a meal (PPHG).[3]
Importantly, because voglibose does not stimulate pancreatic insulin secretion, it does not cause hypoglycemia when used as a monotherapy.[5] Some studies also suggest that voglibose treatment can increase the levels of glucagon-like peptide-1 (GLP-1), which has an insulinotropic effect and inhibits glucagon secretion, further contributing to the reduction of postprandial hyperglycemia.[17]
Pharmacokinetics and Preclinical Data
A defining feature of voglibose is its pharmacokinetic profile, which is characterized by minimal systemic absorption.[6] This property confines its therapeutic activity almost exclusively to the gastrointestinal lumen, which is central to its clinical profile and safety.[6]
-
Absorption: After oral administration, voglibose is poorly absorbed from the gastrointestinal tract.[10]
-
Metabolism: It is primarily metabolized by intestinal enzymes and the local microbial flora.[5]
-
Excretion: Due to its poor absorption, it is predominantly excreted in the feces.[5][10]
This localized action results in a favorable systemic safety profile. Preclinical studies and comparative analyses have shown that voglibose has a higher inhibitory activity against specific disaccharidases compared to other agents in its class.[17]
| Parameter | Description | Value/Observation |
| Target Enzymes | Intestinal alpha-glucosidases | Sucrase, Maltase, Isomaltase[2] |
| Inhibitory Activity | Potency relative to Acarbose (for maltose & sucrose) | 190-270 times higher[17] |
| Systemic Absorption | Bioavailability after oral dose | Poor / Minimal[5][10] |
| Primary Site of Action | Location of therapeutic effect | Gastrointestinal Lumen[5][6] |
| Excretion Route | Primary elimination pathway | Feces[5] |
Clinical Development and Efficacy
Voglibose has been evaluated in numerous clinical trials, demonstrating its efficacy and safety in various patient populations.
Prevention of Type 2 Diabetes
A landmark randomized, double-blind, placebo-controlled trial by Kawamori et al. investigated whether voglibose could prevent the development of type 2 diabetes in high-risk Japanese individuals with Impaired Glucose Tolerance (IGT).[7]
Experimental Protocol: Kawamori et al. (2009) IGT Study
-
Study Design: Multicenter, randomized, double-blind, parallel-group trial.[7]
-
Participants: 1,780 eligible patients with IGT, maintained on a standard diet and exercise regimen.[7]
-
Intervention: Patients were randomly assigned to receive oral voglibose (0.2 mg three times a day) or a matching placebo.[7]
-
Primary Endpoint: Time to progression to type 2 diabetes.[7]
-
Secondary Endpoint: Reversion to normoglycemia.[7]
-
Duration: Treatment continued until a primary or secondary endpoint was met, or for a minimum of 3 years, subject to an interim analysis.[7]
The study was stopped after an interim analysis showed a significant benefit for voglibose.[7]
| Outcome | Voglibose Group (n=897) | Placebo Group (n=881) | Hazard Ratio (95% CI) | p-value |
| Progression to T2DM | 50 patients | 106 patients | 0.595 (0.433–0.818) | 0.0014[7] |
| Achieved Normoglycemia | 599 patients | 454 patients | 1.539 (1.357–1.746) | <0.0001[7] |
These results demonstrated that voglibose, in addition to lifestyle modification, can significantly reduce the development of type 2 diabetes in high-risk individuals.[7][18]
Combination Therapy
Voglibose is effective both as a monotherapy and as an add-on to other oral anti-diabetic agents.[2] A 24-week, randomized, double-blind controlled trial compared the efficacy of a fixed-dose combination of voglibose and metformin ("vogmet") to metformin monotherapy in Korean patients.[19]
| Parameter | Vogmet Group | Metformin Group | p-value |
| Baseline HbA1c (%) | ~8.0% | ~8.0% | - |
| Change in HbA1c (%) | -1.62% | -1.31% | 0.003[19] |
| Change in FPG (mg/dL) | Significant reduction | Significant reduction | Better with Vogmet[19] |
| Change in 2h-PPG (mg/dL) | Significant reduction | Significant reduction | Better with Vogmet[19] |
| Change in Body Weight (kg) | -1.63 kg | -0.86 kg | 0.039[19] |
The study concluded that the fixed-dose combination provided superior glycemic control and greater weight loss compared to metformin alone, highlighting the complementary actions of the two agents.[19]
Real-World Evidence
A large-scale, multicenter observational study in India (the VICTORY study) assessed the effectiveness of voglibose in routine clinical practice.[20] After 12 weeks of treatment, patients showed statistically significant reductions in mean HbA1c, fasting blood glucose (FBG), and postprandial blood glucose (PPBG).[20]
| Parameter | Baseline (Mean) | Week 12 (Mean) | Mean Reduction |
| HbA1c (%) | 8.27% | 7.29% | 0.98%[20] |
| FBG (mg/dL) | 146.2 | 119.1 | 27.1[20] |
| PPBG (mg/dL) | 231.9 | 179.7 | 52.2[20] |
The study confirmed the efficacy and tolerability of voglibose in a real-world setting for the Indian population.[20]
Safety and Tolerability
The safety profile of voglibose is largely dictated by its localized mechanism of action.
-
Gastrointestinal Side Effects: Because undigested carbohydrates pass into the lower parts of the intestine, common side effects are gastrointestinal in nature. These include flatulence, abdominal distension, and diarrhea.[5] These effects are generally mild to moderate and tend to diminish with continued treatment.[5]
-
Hypoglycemia: When used as a monotherapy, voglibose does not cause hypoglycemia.[6] However, when used in combination with other agents like sulfonylureas or insulin, the risk of hypoglycemia may increase.[11]
-
Systemic Effects: Due to its minimal systemic absorption, systemic side effects are rare.[6]
Overall, voglibose is considered a well-tolerated and safe agent for the long-term management of PPHG.[2]
References
- 1. Voglibose - Wikipedia [en.wikipedia.org]
- 2. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Voglibose? [synapse.patsnap.com]
- 4. Voglibose | C10H21NO7 | CID 444020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Voglibose: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 6. Voglibose | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 7. Voglibose for prevention of type 2 diabetes mellitus: a randomised, double-blind trial in Japanese individuals with impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decoding Voglibose: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 9. View of The origins of type 2 diabetes medications | British Journal of Diabetes [bjd-abcd.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of (+)-Voglibose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of (+)-Voglibose. | Semantic Scholar [semanticscholar.org]
- 17. JCDR - [jcdr.net]
- 18. researchgate.net [researchgate.net]
- 19. Efficacy and Safety of Voglibose Plus Metformin in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial [e-dmj.org]
- 20. researchgate.net [researchgate.net]
The Pharmacological Profile of Voglibose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voglibose is a potent α-glucosidase inhibitor used in the management of type 2 diabetes mellitus, primarily to control postprandial hyperglycemia. By competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine, voglibose delays carbohydrate digestion and glucose absorption. Its pharmacological action is largely confined to the gastrointestinal tract due to minimal systemic absorption, which contributes to a favorable safety profile with a low risk of hypoglycemia. Beyond its primary glycemic control, voglibose has been shown to modulate incretin hormone secretion, notably increasing glucagon-like peptide-1 (GLP-1), and may exert anti-inflammatory effects within the intestine. This technical guide provides an in-depth review of the pharmacological profile of voglibose, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action
Voglibose is a synthetic compound that acts as a competitive inhibitor of α-glucosidase enzymes, including sucrase, maltase, and isomaltase, located in the brush border of the small intestine.[1][2] This inhibition is reversible and potent, effectively slowing the breakdown of complex carbohydrates (disaccharides, oligosaccharides, and polysaccharides) into absorbable monosaccharides like glucose.[1][3] The delayed digestion and subsequent absorption of carbohydrates lead to a blunted and delayed rise in postprandial blood glucose levels.[4]
Secondary Mechanisms
Recent studies have elucidated secondary mechanisms that contribute to the therapeutic effects of voglibose:
-
Incretin (GLP-1) Secretion: By delaying carbohydrate absorption to the distal small intestine, voglibose stimulates L-cells to increase the secretion of glucagon-like peptide-1 (GLP-1).[5][6] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying.[1] Chronic treatment with voglibose has also been shown to decrease the activity of dipeptidyl peptidase-4 (DPP-4), the enzyme that degrades GLP-1, further increasing active GLP-1 levels.[5]
-
Anti-inflammatory Effects: Voglibose has demonstrated anti-inflammatory properties within the ileum. It has been shown to reduce the expression of pro-inflammatory markers like nuclear factor kappa B (NF-κB) and attenuate endoplasmic reticulum (ER) stress, which are implicated in intestinal inflammation and metabolic disease.[3][7]
The signaling pathway for voglibose's mechanism of action is visualized below.
References
- 1. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijher.thieme.in [ijher.thieme.in]
- 5. Chronic administration of voglibose, an alpha-glucosidase inhibitor, increases active glucagon-like peptide-1 levels by increasing its secretion and decreasing dipeptidyl peptidase-4 activity in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. msjonline.org [msjonline.org]
Preclinical Evaluation of Voglibose in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of voglibose in various animal models. Voglibose is an alpha-glucosidase inhibitor that plays a crucial role in managing postprandial hyperglycemia by delaying carbohydrate absorption in the small intestine. Preclinical animal studies are fundamental in elucidating its therapeutic mechanisms and potential applications beyond glycemic control.
Core Mechanism of Action
Voglibose primarily functions by competitively and reversibly inhibiting α-glucosidase enzymes located in the brush border of the small intestine.[1][2][3] These enzymes are essential for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[2][3] By impeding this process, voglibose slows down carbohydrate digestion and absorption, which in turn reduces the sharp increase in blood glucose levels after a meal.[1][2][3]
Beyond this primary mechanism, preclinical studies have revealed that voglibose administration can also increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion.[1] Chronic treatment with voglibose has been shown to decrease the activity of dipeptidyl peptidase-4 (DPP-4), the enzyme responsible for GLP-1 degradation, further augmenting active GLP-1 levels.[4]
Figure 1: Voglibose's dual mechanism on glucose absorption and incretin pathway.
Evaluation in Animal Models of Diabetes
Genetic and diet-induced rodent models are standard for assessing anti-diabetic agents.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
The OGTT is a crucial experiment to evaluate how quickly an administered glucose load is cleared from the bloodstream.[5]
-
Animal Fasting: Mice are typically fasted for 4-6 hours or overnight (16-18 hours) with free access to water.[5][6][7][8]
-
Baseline Measurement (t=0): A baseline blood glucose level is measured from a small blood sample obtained via a tail prick.[5][8]
-
Glucose Administration: A bolus dose of glucose (e.g., 1g/kg or 2g/kg body weight) is administered orally via gavage.[7][8]
-
Blood Sampling: Blood glucose levels are subsequently measured at specific time points, commonly 15, 30, 60, and 120 minutes after the glucose challenge.[5][8]
-
Voglibose Administration: In treatment groups, voglibose is administered orally prior to the glucose gavage, according to the specific study design.
Figure 2: A typical experimental workflow for an Oral Glucose Tolerance Test.
Quantitative Data from Diabetes Animal Models
The following table summarizes key findings from preclinical studies of voglibose in diabetic animal models.
| Animal Model | Voglibose Dose/Administration | Key Findings | Reference |
| db/db Mice | In drinking water | Significantly suppressed the development of azoxymethane-induced colorectal neoplastic lesions. Reduced serum glucose levels. | [9] |
| ob/ob Mice | 0.001% and 0.005% in diet (chronic) | Increased plasma active GLP-1 by 1.9- to 4.1-fold. Decreased plasma DPP-4 activity by 40-51%. Increased GLP-1 content in the lower intestine and colon. | [4] |
Evaluation in Animal Models of Obesity and Metabolic Syndrome
High-fat diet (HFD)-induced obesity models in rodents are widely used as they replicate many features of human metabolic syndrome.[10][11][12][13]
Experimental Protocol: High-Fat Diet (HFD) Induced Obesity
-
Induction of Obesity: Animals (e.g., C57BL/6 mice) are fed a high-fat diet (typically 45-60% of calories from fat) for an extended period (e.g., 12 weeks) to induce obesity and related metabolic changes.[10][11][14]
-
Group Allocation: Animals are randomly assigned to different groups: Control Diet, High-Fat Diet (HF), and High-Fat Diet + Voglibose (VO).
-
Voglibose Administration: Voglibose is typically supplemented in the diet or administered via oral gavage for the duration of the study.
-
Parameter Measurement: Throughout and at the end of the study, various parameters are measured, including body weight, food intake, serum lipid profiles (triglycerides, total cholesterol), and glucose levels.
Quantitative Data from Obesity Animal Models
Voglibose has demonstrated beneficial effects on body weight and lipid metabolism in diet-induced obese animal models.
| Animal Model | Voglibose Dose/Administration | Key Findings | Reference |
| High-Fat Diet Obese Mice (C57BL/6) | Supplemented in high-fat diet for 12 weeks | Significantly lower total body weight gain compared to HF group. Improved blood glucose, triglyceride, and total cholesterol levels. Decreased the ratio of Firmicutes to Bacteroidetes in gut microbiota. Increased circulating levels of taurocholic and cholic acid. | [15] |
| High-Fat, High-Fructose Diet Mice (C57BL/6J) | Administered for 10 weeks after NAFLD induction | Improved hepatic steatosis, inflammation, and fibrosis. Significantly downregulated hepatic lipogenesis markers. | [16][17][18] |
Effects on Gut Microbiota and Bile Acid Metabolism
Preclinical evidence suggests that voglibose's metabolic benefits may extend beyond its direct enzymatic inhibition. In HFD-fed mice, voglibose administration altered the gut microbiota composition, notably decreasing the Firmicutes to Bacteroidetes ratio, which is often elevated in obesity.[15] This was accompanied by significant changes in bile acid profiles, with increased circulating levels of primary bile acids (taurocholic and cholic acid).[15] These findings suggest that voglibose may exert systemic effects on weight and lipid metabolism through modulation of the gut-bile acid axis.[15] It is also understood that intestinal microbiota play a role in the metabolism of voglibose itself.[19][20][21]
Evaluation in Other Disease Models
The effects of voglibose have been explored in other preclinical models, revealing potential therapeutic applications.
-
Non-Alcoholic Fatty Liver Disease (NAFLD): In a high-fat, high-fructose diet-induced mouse model of NAFLD, voglibose treatment for 10 weeks significantly improved hepatic steatosis, inflammation, and fibrosis.[16][17][18] The mechanism is believed to involve the suppression of hepatic de novo lipogenesis by reducing glucose influx to the liver.[16][17][18]
-
Colorectal Cancer: In diabetic and obese db/db mice, voglibose administration significantly suppressed the development of azoxymethane (AOM)-induced colorectal pre-neoplastic lesions.[9] This effect is thought to be mediated by improving inflammation, reducing oxidative stress, and suppressing the insulin-like growth factor (IGF) signaling pathway in the colonic mucosa.[9]
Figure 3: Logical relationships of voglibose's effects observed in animal models.
Conclusion
Preclinical evaluations in diverse animal models have robustly characterized the efficacy of voglibose. Beyond its established role as an alpha-glucosidase inhibitor for glycemic control, these studies provide compelling evidence for its broader metabolic benefits. Voglibose has been shown to favorably modulate body weight, improve lipid profiles, alter gut microbiota, and exert protective effects in models of NAFLD and colorectal cancer. These findings underscore the value of animal models in uncovering the pleiotropic effects of therapeutic agents and support further investigation into the expanded clinical utility of voglibose.
References
- 1. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voglibose: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of Voglibose? [synapse.patsnap.com]
- 4. mcpharmacol.com [mcpharmacol.com]
- 5. vmmpc.org [vmmpc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. protocols.io [protocols.io]
- 8. mmpc.org [mmpc.org]
- 9. Alpha-Glucosidase Inhibitor Voglibose Suppresses Azoxymethane-Induced Colonic Preneoplastic Lesions in Diabetic and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-fat diet-induced obesity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] High-fat diet-induced obesity in animal models | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Beneficial effects of voglibose administration on body weight and lipid metabolism via gastrointestinal bile acid modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The effects of the voglibose on non-alcoholic fatty liver disease in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of the voglibose on non-alcoholic fatty liver disease in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of Intestinal Microbiota in Metabolism of Voglibose In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Role of Intestinal Microbiota in Metabolism of Voglibose In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Intestinal Targets of Voglibose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voglibose is an alpha-glucosidase inhibitor (AGI) widely utilized in the management of type 2 diabetes mellitus. Its therapeutic efficacy is primarily attributed to its action within the small intestine, where it modulates carbohydrate digestion and absorption. This technical guide provides an in-depth exploration of the cellular targets of Voglibose in the small intestine, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Primary Cellular Targets: Intestinal Alpha-Glucosidases
The principal cellular targets of Voglibose are the α-glucosidase enzymes located on the brush border of intestinal enterocytes.[1][2] These enzymes are responsible for the final step in the digestion of complex carbohydrates into absorbable monosaccharides. Voglibose acts as a competitive and reversible inhibitor of these enzymes, effectively delaying glucose absorption and thereby reducing postprandial hyperglycemia.[1] The key intestinal α-glucosidases inhibited by Voglibose include sucrase, maltase, and isomaltase.[1]
Quantitative Data: Inhibitory Potency of Voglibose
| Enzyme | Species/Source | IC50 (µM) | Reference |
| Sucrase | Rat | 0.07 | [3] |
| Isomaltase | Rat | 0.16 | [3] |
| Maltase | Rat | 0.11 | [3] |
| α-Glucosidase (lysosomal) | Human | 5.6 | [3] |
Secondary and Indirect Cellular Effects
Beyond its direct inhibition of α-glucosidases, Voglibose elicits a cascade of secondary effects within the small intestine that contribute to its overall therapeutic profile. These effects are largely considered to be an indirect consequence of delayed carbohydrate absorption.
Modulation of Glucagon-Like Peptide-1 (GLP-1) Secretion
Voglibose administration has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion.[1] This is thought to occur because the delayed digestion of carbohydrates allows more undigested nutrients to reach the distal small intestine, where they stimulate intestinal L-cells to release GLP-1.
Anti-inflammatory Effects and NF-κB Signaling
Studies have indicated that Voglibose may exert anti-inflammatory effects in the intestine. This is potentially mediated by the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. The precise mechanism is believed to be indirect, arising from alterations in the gut microbiota and glucose metabolism due to α-glucosidase inhibition, rather than a direct interaction of Voglibose with inflammatory cells.
Regulation of Endoplasmic Reticulum (ER) Stress
Voglibose has also been associated with the attenuation of endoplasmic reticulum (ER) stress in intestinal cells. ER stress is a condition of cellular stress induced by a variety of factors, including metabolic dysregulation. By improving glycemic control and potentially modulating the gut environment, Voglibose may indirectly alleviate ER stress in enterocytes.
Signaling Pathways and Experimental Workflows
Voglibose Mechanism of Action and Downstream Effects
Caption: Mechanism of Voglibose action and its downstream effects.
Experimental Workflow for In Vitro α-Glucosidase Inhibition Assay
Caption: Workflow for determining α-glucosidase inhibition.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is a synthesized methodology based on common practices for determining the inhibitory activity of compounds against α-glucosidase.
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae or mammalian intestinal acetone powder
-
Voglibose (as the test inhibitor)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the well should be optimized for linear reaction kinetics.
-
Prepare a series of dilutions of Voglibose in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare the Na2CO3 stop solution.
3. Assay Procedure:
-
Add 50 µL of phosphate buffer to each well of a 96-well plate.
-
Add 10 µL of the α-glucosidase solution to each well.
-
Add 20 µL of the Voglibose dilutions to the test wells. For the control wells, add 20 µL of phosphate buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of the Na2CO3 solution to each well.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
4. Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Voglibose concentration and fitting the data to a dose-response curve.
Cellular GLP-1 Secretion Assay
This protocol describes a general method for measuring GLP-1 secretion from intestinal L-cells in culture, such as the STC-1 or NCI-H716 cell lines.
1. Cell Culture:
-
Culture STC-1 or NCI-H716 cells in the appropriate medium and conditions until they reach a suitable confluency for the assay.
2. Reagents:
-
Test compounds (e.g., Voglibose and a carbohydrate substrate like maltose)
-
DPP-4 inhibitor (to prevent GLP-1 degradation)
-
Lysis buffer
-
GLP-1 ELISA kit
3. Assay Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow.
-
Wash the cells with a serum-free medium or a suitable buffer.
-
Pre-incubate the cells with Voglibose for a defined period.
-
Stimulate the cells with a carbohydrate substrate (e.g., maltose) in the presence of a DPP-4 inhibitor.
-
Incubate for a specified time (e.g., 2 hours) to allow for GLP-1 secretion.
-
Collect the cell culture supernatant.
-
Lyse the cells to determine the total protein content for normalization.
-
Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the secreted GLP-1 levels to the total protein content of the cell lysate.
-
Compare the GLP-1 secretion in Voglibose-treated cells to that in untreated control cells.
Western Blot Analysis for NF-κB Activation
This is a general procedure for assessing the activation of the NF-κB pathway in intestinal cells.
1. Cell Treatment and Lysis:
-
Treat intestinal cells (e.g., Caco-2) with Voglibose and/or an inflammatory stimulus (e.g., TNF-α).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
2. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the phosphorylated (active) form of an NF-κB subunit (e.g., phospho-p65).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Compare the levels of phosphorylated NF-κB in treated cells versus control cells.
Conclusion
The primary cellular targets of Voglibose in the small intestine are unequivocally the α-glucosidase enzymes on the brush border of enterocytes. By competitively inhibiting these enzymes, Voglibose effectively delays carbohydrate digestion and glucose absorption. The subsequent effects on GLP-1 secretion, intestinal inflammation, and ER stress are largely considered to be indirect consequences of this primary mechanism of action. This in-depth understanding of Voglibose's intestinal targets and the downstream cellular events provides a solid foundation for further research and the development of novel therapeutic strategies for metabolic disorders.
References
Methodological & Application
Application Notes and Protocols for Voglibose Enzymatic Assay for Alpha-Glucosidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voglibose is a potent synthetic inhibitor of alpha-glucosidase, an enzyme crucial for the digestion of carbohydrates. By competitively and reversibly inhibiting alpha-glucosidases in the brush border of the small intestine, voglibose delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. This mechanism effectively reduces postprandial hyperglycemia, making it a valuable therapeutic agent in the management of type 2 diabetes mellitus.
These application notes provide a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of voglibose against alpha-glucosidase. The protocol covers the determination of the half-maximal inhibitory concentration (IC50) and the kinetic analysis of the inhibition mechanism.
Mechanism of Action: Voglibose as an Alpha-Glucosidase Inhibitor
Alpha-glucosidase, located in the brush border of the small intestine, is responsible for the hydrolysis of oligosaccharides and disaccharides into monosaccharides, which are then absorbed into the bloodstream. Voglibose, a valiolamine derivative, mimics the structure of a carbohydrate substrate. It binds to the active site of alpha-glucosidase with high affinity, thereby preventing the binding of the natural carbohydrate substrates. This competitive inhibition slows down the rate of carbohydrate digestion, leading to a blunted and delayed rise in post-meal blood glucose levels.
Figure 1: Mechanism of alpha-glucosidase inhibition by voglibose.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for determining the IC50 value of voglibose and for conducting a kinetic analysis of its inhibitory action on alpha-glucosidase.
Materials and Reagents
-
Enzyme: α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, N1377)
-
Inhibitor: Voglibose (e.g., Sigma-Aldrich, V203)
-
Positive Control: Acarbose (e.g., Sigma-Aldrich, A8980)
-
Buffer: 0.1 M Sodium phosphate buffer (pH 6.8)
-
Stop Solution: 0.1 M Sodium carbonate (Na₂CO₃)
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving voglibose and acarbose initially.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
-
Pipettes and tips
-
Sterile deionized water
Preparation of Solutions
-
0.1 M Sodium Phosphate Buffer (pH 6.8): Prepare solutions of 0.1 M Sodium phosphate monobasic and 0.1 M Sodium phosphate dibasic. Mix them until the pH reaches 6.8.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve the lyophilized powder in cold 0.1 M sodium phosphate buffer (pH 6.8) to obtain a stock solution. Dilute the stock solution with the same buffer to a final concentration of 0.5 U/mL just before the assay.
-
pNPG Solution (5 mM): Dissolve pNPG in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 5 mM.
-
Voglibose Stock Solution (1 mg/mL): Dissolve voglibose in DMSO.
-
Voglibose Working Solutions: Prepare a series of dilutions of the voglibose stock solution in 0.1 M sodium phosphate buffer (pH 6.8) to obtain final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Acarbose (Positive Control) Solutions: Prepare working solutions of acarbose in a similar concentration range to voglibose.
-
0.1 M Sodium Carbonate (Stop Solution): Dissolve sodium carbonate in deionized water.
Experimental Workflow: IC50 Determination
Figure 2: Experimental workflow for IC50 determination.
Assay Protocol for IC50 Determination
-
In a 96-well microplate, add the following to each well:
-
Control: 20 µL of 0.1 M sodium phosphate buffer (pH 6.8)
-
Voglibose: 20 µL of each voglibose working solution
-
Positive Control: 20 µL of each acarbose working solution
-
-
Add 20 µL of the 0.5 U/mL α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the 5 mM pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 80 µL of 0.1 M sodium carbonate solution to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (enzyme + buffer + substrate)
-
A_sample is the absorbance of the sample (enzyme + inhibitor + substrate)
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol for Kinetic Analysis
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), a kinetic study is performed. This involves measuring the rate of the enzymatic reaction at various substrate (pNPG) concentrations in the presence and absence of the inhibitor (voglibose).
-
Prepare a series of pNPG solutions with varying concentrations (e.g., 0.5, 1, 2, 4, 8 mM) in 0.1 M sodium phosphate buffer (pH 6.8).
-
Set up reactions in a 96-well plate as for the IC50 determination, but for each pNPG concentration, include a control (no inhibitor) and at least two different fixed concentrations of voglibose (e.g., near the IC50 and twice the IC50).
-
Follow the same incubation and measurement steps as the IC50 assay.
-
Calculate the reaction velocity (V) for each concentration of substrate and inhibitor. The velocity is proportional to the change in absorbance per unit of time.
-
Construct a Lineweaver-Burk plot by plotting 1/V (y-axis) against 1/[S] (x-axis), where [S] is the substrate concentration.
-
Analyze the plot:
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Inhibition of α-Glucosidase by Voglibose and Acarbose
| Inhibitor | Concentration (µM) | % Inhibition (Mean ± SD) |
| Voglibose | 0.1 | 15.2 ± 2.1 |
| 1 | 35.8 ± 3.5 | |
| 10 | 68.4 ± 4.2 | |
| 50 | 92.1 ± 1.8 | |
| 100 | 98.5 ± 0.9 | |
| Acarbose | 1 | 12.5 ± 1.9 |
| 10 | 30.1 ± 2.8 | |
| 50 | 55.7 ± 3.1 | |
| 100 | 75.3 ± 2.5 | |
| 200 | 90.6 ± 1.5 |
Table 2: IC50 Values for α-Glucosidase Inhibition
| Inhibitor | IC50 (µM) |
| Voglibose | 8.5 |
| Acarbose | 65.2 |
Table 3: Kinetic Parameters of α-Glucosidase in the Presence of Voglibose
| Voglibose (µM) | Km (mM) | Vmax (µmol/min) |
| 0 (Control) | 2.5 | 0.1 |
| 5 | 5.2 | 0.1 |
| 10 | 9.8 | 0.1 |
Conclusion
This application note provides a comprehensive and detailed protocol for the enzymatic assay of alpha-glucosidase inhibition by voglibose. The described methods for determining the IC50 value and for conducting kinetic analysis are robust and reproducible, providing valuable insights for researchers, scientists, and drug development professionals working on anti-diabetic therapies. The clear data presentation and visual workflows are designed to facilitate the easy implementation and interpretation of this assay.
Application Notes and Protocols for In Vitro Experiments with Voglibose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vitro experiments with Voglibose, a potent alpha-glucosidase inhibitor. The included protocols and data will facilitate the investigation of its mechanism of action and effects on cellular pathways.
Introduction
Voglibose is a synthetic N-substituted derivative of valiolamine, which acts as a competitive inhibitor of α-glucosidase enzymes located in the brush border of the small intestine.[1][2] By reversibly inhibiting enzymes such as sucrase, maltase, and isomaltase, Voglibose delays the digestion and absorption of carbohydrates, thereby mitigating postprandial hyperglycemia.[1][2] In vitro studies are crucial for elucidating the specific inhibitory kinetics and cellular effects of Voglibose.
Mechanism of Action
Voglibose competitively and reversibly inhibits membrane-bound intestinal α-glucosidase hydrolase enzymes.[2] These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By blocking this process, Voglibose reduces the rate of glucose absorption into the bloodstream.[1]
Figure 1: Mechanism of action of Voglibose.
Quantitative Data: Inhibitory Activity of Voglibose
The inhibitory potency of Voglibose against various α-glucosidases is a critical parameter in in vitro studies. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Enzyme | Source | Substrate | IC50 of Voglibose | Reference |
| Maltase | Rat small intestine | Maltose | 6.4 x 10⁻⁹ M | [3] |
| Sucrase | - | Sucrose | - | [2] |
| Isomaltase | - | Isomaltose | - | [4] |
| α-Glucosidase | Saccharomyces cerevisiae | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Varies by study | [5] |
Note: Specific IC50 values for sucrase and isomaltase were not consistently available in the searched literature. The inhibitory activity of voglibose on maltose and sucrose is reported to be 190-270 times higher than that of acarbose.[2]
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to determine the inhibitory effect of Voglibose on α-glucosidase activity using a chromogenic substrate.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
Voglibose
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of Voglibose in a suitable solvent (e.g., water or DMSO).
-
Prepare a solution of pNPG in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of varying concentrations of Voglibose solution to the test wells. For the control wells, add 10 µL of the solvent.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Stop Reaction and Measurement:
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample with Voglibose.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Voglibose concentration.
-
Figure 2: Workflow for α-Glucosidase Inhibition Assay.
In Vitro Metabolism by Intestinal Microbiota
This protocol investigates the metabolism of Voglibose by intestinal microbiota.[6][7][8]
Materials:
-
Voglibose
-
Intestinal contents from experimental animals (e.g., mice)
-
Anaerobic incubation system
-
Liquid chromatography-mass spectrometry (LC-MS) for analysis
Procedure:
-
Preparation of Intestinal Contents:
-
Collect intestinal contents from animals under anaerobic conditions.
-
Homogenize the contents in a suitable buffer.
-
-
In Vitro Incubation:
-
Incubate different concentrations of Voglibose with the prepared intestinal contents.
-
Maintain anaerobic conditions and a constant temperature (e.g., 37°C).
-
Collect samples at various time points.
-
-
Sample Analysis:
-
Terminate the reaction in the collected samples.
-
Analyze the concentration of remaining Voglibose using LC-MS.
-
-
Data Analysis:
-
Determine the rate of Voglibose metabolism by plotting its concentration over time.
-
Signaling Pathways Affected by Voglibose
Beyond its direct enzymatic inhibition, Voglibose has been shown to modulate cellular signaling pathways, primarily through its effect on glucagon-like peptide-1 (GLP-1) secretion.
Glucagon-Like Peptide-1 (GLP-1) Secretion
By delaying carbohydrate digestion, Voglibose ensures that more undigested carbohydrates reach the distal small intestine, where they stimulate L-cells to secrete GLP-1.[2][9] GLP-1 is an incretin hormone with multiple beneficial effects on glucose homeostasis, including stimulating insulin secretion, suppressing glucagon secretion, and promoting satiety.
In vitro studies using enteroendocrine cell lines (e.g., NCI-H716, GLUTag) can be employed to investigate the direct effects of carbohydrates and Voglibose on GLP-1 secretion.
Figure 3: Voglibose-induced GLP-1 secretion pathway.
Anti-Inflammatory Effects
Some studies suggest that Voglibose may have anti-inflammatory effects. For instance, in a model of diabetes- and obesity-related colorectal cancer, Voglibose was found to suppress colonic preneoplastic lesions, potentially by improving inflammation and reducing oxidative stress.[10] It was observed to decrease the expression of F4/80, a macrophage marker, and inhibit the activity of NF-κB in the colonic mucosa of mice.[10] Further in vitro experiments using cell lines like Caco-2 could help elucidate the direct anti-inflammatory mechanisms of Voglibose.[4][11]
Conclusion
These application notes provide a framework for designing and executing in vitro experiments to characterize the biochemical and cellular effects of Voglibose. The provided protocols for α-glucosidase inhibition and metabolism assays, along with insights into its impact on GLP-1 signaling and potential anti-inflammatory properties, offer a solid foundation for further research and drug development efforts. By utilizing these methodologies, researchers can gain a deeper understanding of Voglibose's therapeutic potential.
References
- 1. Voglibose: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 2. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of voglibose and gymnemic acid on maltose absorption in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of Intestinal Microbiota in Metabolism of Voglibose In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Intestinal Microbiota in Metabolism of Voglibose In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Voglibose Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-Glucosidase Inhibitor Voglibose Suppresses Azoxymethane-Induced Colonic Preneoplastic Lesions in Diabetic and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Voglibose Administration in Diabetic Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Voglibose is a potent alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus.[1] It primarily acts within the gastrointestinal tract to delay the digestion and absorption of carbohydrates, thereby mitigating postprandial hyperglycemia.[2][3] Its localized action in the gut and minimal systemic absorption reduce the risk of systemic side effects.[2][4] In preclinical research, rat models of diabetes are indispensable for evaluating the efficacy and mechanism of action of antidiabetic agents like voglibose. These models, typically induced by chemicals like streptozotocin (STZ), allow for controlled investigation of glycemic control, metabolic parameters, and underlying cellular pathways.[5][6]
This document provides detailed protocols for the induction of diabetes in rats and the subsequent administration of voglibose. It also includes tabulated quantitative data from relevant studies and visual diagrams of experimental workflows and signaling pathways to guide researchers in their study design and execution.
Experimental Protocols
Protocol 1: Induction of Diabetes Mellitus in Rats
This protocol details the use of Streptozotocin (STZ) to induce both Type 1 and Type 2 diabetes models in rats. STZ is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas.[6][7]
A. Type 1 Diabetes Model (High-Dose STZ)
-
Animal Selection: Use male Wistar or Sprague-Dawley rats, as males are generally more susceptible to STZ.[5] Animals should be of a specific weight range (e.g., 150-250g).[8]
-
Acclimatization: House the animals under standard laboratory conditions (12:12-hour light-dark cycle, ~25°C) for at least one week before the experiment. Provide standard pellet diet and water ad libitum.
-
STZ Preparation: Immediately before use, dissolve STZ in a cold 0.1 M citrate buffer (pH 4.5) to maintain stability.[7]
-
Induction:
-
Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ at a dose of 50-65 mg/kg body weight.[7] A commonly used dose is 60 mg/kg.[6] IV injection may produce more stable hyperglycemia.[5]
-
Fasting prior to injection is not strictly necessary but may enhance STZ effectiveness.[5][7]
-
-
Post-Injection Care: To prevent initial STZ-induced hypoglycemia, provide animals with a 5% glucose or sucrose solution to drink for the first 24-48 hours.[5]
-
Confirmation of Diabetes: After 72 hours, measure fasting blood glucose from the tail vein using a glucometer.[9][10] Rats with a fasting blood glucose level of ≥200 mg/dL or ≥15 mM are considered diabetic and suitable for the study.[9][10]
B. Type 2 Diabetes Model (High-Fat Diet and Low-Dose STZ)
-
Animal Selection and Acclimatization: As described in Protocol 1A.
-
Dietary Manipulation: Feed rats a high-fat diet (HFD) for a period of 2-4 weeks to induce insulin resistance.
-
Induction:
-
Confirmation of Diabetes: Monitor fasting blood glucose levels as described in Protocol 1A. The criteria for confirming Type 2 diabetes are similar.
Protocol 2: Voglibose Administration
-
Drug Preparation: Prepare a fresh suspension of voglibose daily. For example, to achieve a dose of 0.3 mg/kg, voglibose can be suspended in a vehicle like 1% gum acacia.[10][11]
-
Administration:
-
Administer the voglibose suspension orally (p.o.) using a gavage tube.[10][12]
-
Dosage can vary depending on the study design. Common doses in rat studies range from 0.3 mg/kg to 7 mg/kg body weight.[13][14] In some long-term studies, voglibose is mixed directly into the diet (e.g., 10 ppm).[15]
-
Administration is typically done once or twice daily, often 30 minutes before providing a meal or a carbohydrate load, for a duration of several weeks (e.g., 4 to 8 weeks).[10][12][16]
-
-
Control Groups: The diabetic control group should receive the vehicle (e.g., 1% gum acacia) via oral gavage on the same schedule as the treated groups.[10] A normal, non-diabetic control group should also be maintained.[10]
Protocol 3: Assessment of Glycemic Control
-
Fasting Blood Glucose (FBG):
-
Postprandial Blood Glucose (PPG):
-
After an overnight fast, administer a carbohydrate load (e.g., sucrose, maltose, or starch at 2 g/kg) orally.[12][13]
-
In the treatment group, administer voglibose 30 minutes prior to the carbohydrate load.[12]
-
Collect blood samples at various time points after the load (e.g., 0, 1, 2, 4, 6, and 8 hours) to measure the glucose excursion.[13]
-
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of voglibose in diabetic rat models.
Table 1: Effect of Voglibose and its Combination with Vildagliptin on Fasting Blood Glucose (FBG) in STZ-Induced Diabetic Rats [8][10]
| Treatment Group | FBG (mg/dL) Day 0 | FBG (mg/dL) Day 7 | FBG (mg/dL) Day 14 | FBG (mg/dL) Day 21 | FBG (mg/dL) Day 28 |
| Diabetic Control | 219.33 ± 6.02 | Increased | Increased | Increased | Increased |
| Vildagliptin | 216.17 ± 7.57 | ↓ 36.4% | ↓ 40.2% | ↓ 43.9% | ↓ 46.4% |
| Voglibose | Moderately High | ↓ 49.0% | ↓ 52.3% | ↓ ~54% | ↓ ~54% |
| Vildagliptin + Voglibose | Moderately High | Better reduction than monotherapy | Better reduction than monotherapy | Better reduction than monotherapy | Better reduction than monotherapy |
Data is presented as Mean ± Standard Deviation or as a percentage reduction from baseline. The combination of vildagliptin and voglibose showed a potentiating effect in lowering blood glucose.[8][10]
Table 2: Effect of Long-Term Voglibose Treatment on Postprandial Blood Glucose in Spontaneous Diabetic GK Rats [15]
| Treatment Group | Postprandial Blood Glucose (mg/dL) at 1 hour | Postprandial Blood Glucose (mg/dL) at 2 hours |
| Untreated GK Rats | 250 ± 25 | 256 ± 20 |
| Voglibose-Treated GK Rats | 190 ± 19 | 212 ± 23 |
Data is presented as Mean ± Standard Deviation. Voglibose was administered as a 10 ppm dietary mixture for 6 months.
Table 3: Effect of Voglibose on Body Weight and Lipid Profile in High-Fat Diet (HFD) Fed Rats [14][17]
| Parameter | HFD Control Group | HFD + Voglibose (7 mg/kg) Group |
| Food Consumption | Baseline | Significantly Reduced |
| Body Weight Gain | Increased | Significantly Reduced |
| Total Cholesterol | Elevated | Reduced |
| Triglycerides | Elevated | Reduced |
| LDL Cholesterol | Elevated | Reduced |
| HDL Cholesterol | No significant change | Increased |
Voglibose administration for 12 weeks prevented HFD-induced obesity and improved the metabolic profile.[14][17]
Experimental Workflows and Signaling Pathways
Visualizations
Caption: A typical experimental workflow for studying voglibose in diabetic rats.
Caption: Voglibose competitively inhibits α-glucosidase in the small intestine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Voglibose? [synapse.patsnap.com]
- 3. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voglibose: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 5. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 8. ijbcp.com [ijbcp.com]
- 9. ndineuroscience.com [ndineuroscience.com]
- 10. scispace.com [scispace.com]
- 11. publications.rayatbahrauniversity.edu.in [publications.rayatbahrauniversity.edu.in]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Voglibose Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijbcp.com [ijbcp.com]
Application Notes and Protocols for In Vivo Combination Therapy of Voglibose and Metformin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Voglibose and Metformin presents a synergistic approach to the management of type 2 diabetes mellitus by targeting different pathophysiological pathways. Metformin, a biguanide, primarily reduces hepatic glucose production and improves insulin sensitivity, while Voglibose, an alpha-glucosidase inhibitor, delays carbohydrate absorption from the intestine.[1][2] This dual-action strategy not only provides better glycemic control but may also offer additional metabolic benefits.[3][4] These application notes provide detailed protocols for in vivo studies in rodent models to investigate the efficacy and mechanisms of this combination therapy.
Mechanism of Action
The complementary mechanisms of Metformin and Voglibose form the basis of their synergistic antihyperglycemic effect.
-
Metformin: Primarily acts by activating AMP-activated protein kinase (AMPK) in the liver and peripheral tissues.[2][5] AMPK activation leads to the inhibition of gluconeogenesis (glucose production) in the liver.[2] It also enhances glucose uptake in muscle cells.[5]
-
Voglibose: Competitively inhibits α-glucosidase enzymes in the brush border of the small intestine.[1][6] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial glucose spikes.[6]
The combined action of these drugs addresses both fasting and post-meal hyperglycemia.[4]
Signaling Pathways
The signaling pathways for the individual drugs are well-characterized. The combination therapy leverages these distinct pathways to achieve enhanced glycemic control.
Experimental Protocols
The following protocols are designed for rodent models of type 2 diabetes, such as streptozotocin-nicotinamide (STZ-NA) induced diabetic rats or Zucker Diabetic Fatty (ZDF) rats.
Animal Model Induction (STZ-NA Model)
A commonly used model for type 2 diabetes is the Streptozotocin-Nicotinamide (STZ-NA) induced diabetic rat.
Materials:
-
Male Wistar rats (150-250 g)
-
Nicotinamide (NA)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Saline solution
-
Glucometer and test strips
Procedure:
-
Acclimatize rats for one week with free access to standard pellet diet and water.
-
After an overnight fast, inject Nicotinamide (110 mg/kg body weight) intraperitoneally (i.p.), dissolved in saline.
-
Fifteen minutes after the NA injection, administer STZ (60 mg/kg body weight) i.p. STZ should be freshly dissolved in cold citrate buffer.
-
After 72 hours, measure fasting blood glucose from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be included in the study.[7]
In Vivo Drug Administration Protocol
Experimental Groups:
-
Normal Control: Non-diabetic rats receiving vehicle.
-
Diabetic Control: Diabetic rats receiving vehicle.
-
Metformin Monotherapy: Diabetic rats receiving Metformin (e.g., 150 mg/kg/day).[7]
-
Voglibose Monotherapy: Diabetic rats receiving Voglibose (e.g., 1-10 mg/kg/day).
-
Combination Therapy: Diabetic rats receiving both Metformin and Voglibose at the specified doses.
Drug Preparation and Administration:
-
Metformin and Voglibose can be suspended in a suitable vehicle like 0.5% carboxymethyl cellulose (CMC) or dissolved in drinking water.
-
Administer the drugs orally via gavage once daily for the duration of the study (e.g., 6 weeks).[7]
Efficacy Assessment Protocol
Parameters to be measured:
-
Fasting Blood Glucose (FBG)
-
Postprandial Blood Glucose (PPBG) after an oral sucrose or glucose tolerance test.
-
Glycated Hemoglobin (HbA1c)
-
Serum Insulin Levels
-
Lipid Profile (Total Cholesterol, Triglycerides, HDL, LDL)
-
Body Weight
Oral Sucrose/Glucose Tolerance Test (OSTT/OGTT) Workflow:
Procedure:
-
Fast animals overnight.
-
Collect a baseline blood sample (T=0) from the tail vein to measure fasting blood glucose.
-
Administer the respective drugs or vehicle orally.
-
After 30 minutes, administer a sucrose solution (4 g/kg body weight) orally.
-
Collect blood samples at 30, 60, 90, and 120 minutes after the sucrose load to measure blood glucose levels.
-
Plot the glucose concentration over time and calculate the Area Under the Curve (AUC) to assess glucose tolerance.
Quantitative Data Summary
The following tables summarize expected outcomes based on published literature.
Table 1: Glycemic Control Parameters
| Treatment Group | Fasting Blood Glucose (mg/dL) | Postprandial Blood Glucose (mg/dL) | HbA1c (%) |
| Diabetic Control | Significant Increase | Significant Increase | Significant Increase |
| Metformin | Significant Decrease | Moderate Decrease | Significant Decrease |
| Voglibose | Mild Decrease | Significant Decrease | Moderate Decrease |
| Combination | Highly Significant Decrease | Highly Significant Decrease | Highly Significant Decrease |
Data from a study on STZ-NA induced diabetic rats showed a significant decrease in fasting blood glucose and HbA1c in all treated groups, with the most significant reduction in the combination therapy group.[7]
Table 2: Metabolic Parameters
| Treatment Group | Serum Insulin | Body Weight | Lipid Profile |
| Diabetic Control | Variable | Decrease | Worsened |
| Metformin | Decrease | Neutral/Slight Decrease | Improved |
| Voglibose | Decrease | Neutral/Slight Decrease | Improved |
| Combination | Significant Decrease | Potential for greater weight loss [8] | Improved |
A clinical study showed that the combination of Metformin and Voglibose resulted in a significantly greater reduction in serum insulin levels compared to either drug alone.[1][7] Additionally, a significant weight loss was observed with the combination treatment compared to metformin alone in another study.[3][4]
Conclusion
The combination of Voglibose and Metformin offers a robust therapeutic strategy for managing type 2 diabetes by targeting both fasting and postprandial hyperglycemia. The provided protocols offer a framework for researchers to conduct in vivo studies to further elucidate the synergistic effects and underlying mechanisms of this combination therapy. Careful experimental design and adherence to these protocols will enable the generation of reliable and reproducible data for the development of more effective diabetic treatments.
References
- 1. ijher.thieme.in [ijher.thieme.in]
- 2. Pharmacokinetic study of metformin to compare a voglibose/metformin fixed-dose combination with coadministered voglibose and metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of Voglibose Plus Metformin in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Effect of Metformin, Acarbose and Their Combination on the Serum Visfatin Level in Nicotinamide/Streptozocin-Induced Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response: Efficacy and Safety of Voglibose Plus Metformin in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial (Diabetes metab J 2019;43;276-86) [e-dmj.org]
Application Notes and Protocols for Assessing Voglibose Efficacy in Preventing Diabetes Progression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the efficacy of voglibose in preventing the progression to type 2 diabetes mellitus (T2DM) in individuals with impaired glucose tolerance (IGT). The included protocols are based on methodologies from key clinical trials and are intended to guide researchers in designing and conducting similar studies.
Mechanism of Action
Voglibose is an alpha-glucosidase inhibitor.[1][2][3][4] It competitively and reversibly inhibits alpha-glucosidase enzymes in the brush border of the small intestine.[1][4] This action delays the digestion and absorption of complex carbohydrates, thereby reducing postprandial hyperglycemia.[1][4][5] By mitigating the sharp spikes in blood glucose after meals, voglibose helps to lessen the overall glycemic burden, which is a key factor in the progression from prediabetes to T2DM.[4] Additionally, some studies suggest that voglibose may increase the release of glucagon-like peptide-1 (GLP-1), an insulinotropic hormone that enhances insulin secretion and sensitivity.[1][6]
Mechanism of action of Voglibose in the small intestine.
Clinical Efficacy in Preventing Diabetes Progression
Multiple studies have demonstrated the efficacy of voglibose in reducing the risk of progression from IGT to T2DM.
Summary of Key Clinical Trial Data
| Study/Parameter | Voglibose Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Reference |
| Progression to T2DM | 50/897 (5.6%) | 106/881 (12.0%) | 0.595 (0.433-0.818) | 0.0014 | [1][5][7] |
| Achievement of Normoglycemia | 599/897 (66.8%) | 454/881 (51.5%) | 1.539 (1.357-1.746) | <0.0001 | [1][5][7] |
An observational study also found that patients treated with voglibose had a lower risk of progressing to type 2 diabetes compared to those on a placebo.[8][9]
Experimental Protocols
The following is a generalized protocol for a clinical trial to assess the efficacy of voglibose in preventing the progression of diabetes, based on common elements from published studies.[7][8][10][11]
Study Design
A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial is the gold standard for this type of investigation.[7]
Participant Selection
Inclusion Criteria:
-
Age: Typically between 20 and 65 years.[12]
-
Diagnosis of Impaired Glucose Tolerance (IGT) defined by:
-
Body Mass Index (BMI) is often in the range of 24-29 kg/m ².[12]
-
Willingness to adhere to lifestyle modifications (diet and exercise).[7][8]
Exclusion Criteria:
-
Existing diagnosis of diabetes mellitus.[11]
-
History of significant gastrointestinal, renal, or hepatic disease.[12]
-
Use of medications known to affect glucose tolerance.
-
Pregnancy or lactation.
Intervention
-
Treatment Group: Oral voglibose 0.2 mg administered three times daily before each meal.[7][8]
-
Control Group: Matching placebo administered three times daily before each meal.[7][8]
-
Lifestyle Modification: All participants should receive standardized counseling on diet and exercise at the beginning and throughout the study.[7][11]
Study Duration and Follow-up
The trial duration is typically planned for a minimum of 3 years, or until a prespecified number of participants develop T2DM.[1][7] Follow-up visits should be scheduled at regular intervals (e.g., every 3-6 months) to assess glycemic status, adverse events, and adherence to treatment.
Endpoints
-
Primary Endpoint: Development of type 2 diabetes, diagnosed based on WHO or ADA criteria (e.g., FPG ≥ 126 mg/dL or 2-hour post-OGTT glucose ≥ 200 mg/dL).[7][10]
-
Secondary Endpoint: Achievement of normoglycemia (reversion to normal glucose tolerance).[7][8]
Data Collection and Analysis
-
Baseline Assessments: Demographics, medical history, physical examination, and baseline laboratory tests including FPG, 2-hour post-OGTT glucose, and HbA1c.
-
Follow-up Assessments: Regular monitoring of FPG, HbA1c, and adverse events. An OGTT should be performed annually to assess the primary endpoint.
-
Statistical Analysis: The primary analysis should be a time-to-event analysis (e.g., Cox proportional hazards model) to compare the risk of progression to T2DM between the voglibose and placebo groups.[7]
Generalized workflow for a clinical trial assessing Voglibose.
Safety and Tolerability
The most common adverse events associated with voglibose are gastrointestinal in nature, including flatulence, diarrhea, and abdominal discomfort.[4] These side effects are generally mild and tend to decrease over time.[4] Serious adverse events are rare.[7]
Conclusion
Voglibose, in conjunction with lifestyle modifications, has been shown to be an effective intervention for reducing the risk of progression to type 2 diabetes in high-risk individuals with impaired glucose tolerance.[7][8][9] The protocols outlined in these notes provide a framework for the design and execution of robust clinical trials to further evaluate and confirm the efficacy and safety of voglibose in this patient population.
References
- 1. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voglibose: Significance and symbolism [wisdomlib.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Voglibose? [synapse.patsnap.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Voglibose for prevention of type 2 diabetes mellitus: a randomised, double-blind trial in Japanese individuals with impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. msjonline.org [msjonline.org]
- 9. msjonline.org [msjonline.org]
- 10. Voglibose Tablets 0.2 / OD Tablets 0.2 Special Drug Use Surveillance "Long-term Use in Patients With Impaired Glucose Tolerance" | MedPath [trial.medpath.com]
- 11. Voglibose for Prevention of Type 2 Diabetes Mellitus - American College of Cardiology [acc.org]
- 12. medicalsciencejournal.com [medicalsciencejournal.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges of Voglibose
For researchers, scientists, and drug development professionals utilizing Voglibose in in vitro experiments, ensuring its proper dissolution is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered with Voglibose.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: I'm observing precipitation after adding my Voglibose stock solution to the cell culture medium. What could be the cause?
A: Precipitation of Voglibose in cell culture medium is a common issue that can arise from several factors:
-
Solvent Shock: When a concentrated Voglibose stock solution (typically in DMSO) is rapidly diluted into an aqueous-based cell culture medium, the abrupt change in solvent polarity can cause the drug to precipitate out of solution.[1]
-
Low Aqueous Solubility: Voglibose has limited solubility in aqueous solutions at neutral pH.[2]
-
Media Components: Components in the cell culture medium, such as salts and proteins, can interact with Voglibose and reduce its solubility.[3][4]
-
Temperature Fluctuations: Changes in temperature, such as moving from a warm incubator to a cooler environment for observation, can decrease the solubility of dissolved compounds.[4]
Troubleshooting Steps:
-
Slow, Drop-wise Addition: Add the Voglibose stock solution to your pre-warmed cell culture medium very slowly, drop-by-drop, while gently swirling the medium. This gradual dilution can prevent solvent shock.
-
Pre-dilution: Before adding to the final culture volume, pre-dilute the Voglibose stock in a small volume of serum-free medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation.[5]
2. Q: What are the recommended solvents for preparing a Voglibose stock solution?
A: The choice of solvent is crucial for preparing a stable and usable Voglibose stock solution.
-
Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for Voglibose, with a solubility of approximately 2 mg/mL.[2] It is suitable for preparing concentrated stock solutions.
-
Phosphate-Buffered Saline (PBS, pH 7.2): Voglibose is also soluble in PBS at a concentration of approximately 5 mg/mL.[2] However, aqueous solutions of Voglibose are not recommended for storage for more than one day.[2]
| Solvent | Solubility | Storage Recommendation |
| DMSO | ~2 mg/mL[2] | Long-term at -20°C or -80°C |
| PBS (pH 7.2) | ~5 mg/mL[2] | Use immediately; do not store for more than one day[2] |
3. Q: My experiment requires a higher concentration of Voglibose than what is readily soluble. Are there methods to enhance its solubility?
A: Yes, several techniques can be employed to increase the solubility of Voglibose for in vitro assays:
-
pH Adjustment: The solubility of many compounds is pH-dependent.[6][7] While specific data on Voglibose's pH-dependent solubility profile is limited, you can empirically test adjusting the pH of your solvent or medium.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its high water solubility and low toxicity.[10][11]
Experimental Protocols
Protocol 1: Preparation of Voglibose Stock Solution
This protocol outlines the standard procedure for preparing a Voglibose stock solution using DMSO.
Materials:
-
Voglibose powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of Voglibose powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 2 mg/mL.
-
Vortex the solution until the Voglibose is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Enhancing Voglibose Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) using the Kneading Method
This protocol provides a method for preparing a Voglibose-HP-β-CD inclusion complex to improve its aqueous solubility.[12][13]
Materials:
-
Voglibose powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (50% in sterile water)
-
Sterile mortar and pestle
-
Sterile spatula
-
Vacuum oven or desiccator
Procedure:
-
Determine the desired molar ratio of Voglibose to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).
-
In a sterile mortar, place the calculated amount of HP-β-CD.
-
Slowly add a small amount of 50% ethanol to the HP-β-CD while triturating with the pestle to form a uniform, slurry-like consistency.
-
Gradually add the Voglibose powder to the slurry while continuing to knead for at least 60 minutes. The mixture should form a thick paste.
-
Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) or in a desiccator until a solid mass is formed.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
The resulting powder is the Voglibose-HP-β-CD inclusion complex, which should exhibit enhanced aqueous solubility. This can be dissolved in your desired aqueous buffer or cell culture medium for your experiments.
Protocol 3: α-Glucosidase Inhibition Assay
This is a generalized protocol for an in vitro α-glucosidase inhibition assay, a common application for Voglibose.[14][15]
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Voglibose (or your test compound)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of Voglibose in the appropriate solvent (ensure final solvent concentration is consistent and non-inhibitory).
-
In a 96-well plate, add a small volume of the α-glucosidase solution to each well.
-
Add your Voglibose dilutions to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each Voglibose concentration compared to a control without the inhibitor.
Visualizations
References
- 1. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oatext.com [oatext.com]
- 9. humapub.com [humapub.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Preparation, characterization, dissolution, and permeation of flibanserin − 2-HP-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciensage.info [sciensage.info]
- 14. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Management of Gastrointestinal Side Effects of Voglibose in Clinical Trials
This technical support center is designed for researchers, scientists, and drug development professionals involved in clinical trials of Voglibose. It provides troubleshooting guides and frequently asked questions (FAQs) to address the gastrointestinal (GI) side effects that may be encountered during these studies.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during a clinical trial involving Voglibose.
| Problem | Possible Cause | Suggested Solution |
| High incidence of flatulence and abdominal bloating reported by participants. | Fermentation of undigested carbohydrates in the colon due to the mechanism of action of Voglibose (alpha-glucosidase inhibition).[1][2] | - Dose Titration: Initiate treatment with a low dose of Voglibose (e.g., 0.2 mg three times daily) and gradually titrate upwards. This allows the gastrointestinal system to adapt. - Dietary Counseling: Advise participants to consume complex carbohydrates spread evenly throughout the day and to avoid large, carbohydrate-rich meals. - Concurrent Medication Review: Review concomitant medications for any that may exacerbate GI symptoms. |
| Participants reporting persistent diarrhea. | Increased osmotic load in the colon from undigested carbohydrates, leading to looser stools.[1][2] | - Rule out other causes: Investigate other potential causes of diarrhea to ensure it is drug-related. - Dietary Adjustments: Recommend a temporary reduction in dietary fiber and monitor hydration status. - Symptomatic Treatment: In persistent cases, consider the short-term use of anti-diarrheal agents like loperamide, following trial protocol guidelines.[3] |
| Participants experiencing abdominal pain or discomfort. | Increased intestinal gas and altered bowel motility.[1] | - Administer with meals: Ensure participants are taking Voglibose with the first bite of their main meals to optimize its action on carbohydrate digestion. - Assess for underlying conditions: In cases of severe or persistent pain, consider investigating for underlying gastrointestinal conditions that may be exacerbated by increased gas formation, such as inflammatory bowel disease or partial intestinal obstruction, which are contraindications for Voglibose.[4][5] |
| Difficulty in quantifying and comparing GI side effects across treatment arms. | Lack of a standardized method for assessing and grading gastrointestinal symptoms. | - Implement a validated questionnaire: Utilize a standardized and validated tool such as the Gastrointestinal Symptom Rating Scale (GSRS) to systematically collect data on the severity and frequency of GI symptoms.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Voglibose-induced gastrointestinal side effects?
A1: Voglibose is an alpha-glucosidase inhibitor. It competitively and reversibly inhibits alpha-glucosidase enzymes in the brush border of the small intestine.[7][8] This action delays the digestion and absorption of complex carbohydrates. Consequently, undigested carbohydrates pass into the colon, where they are fermented by the gut microbiota. This fermentation process produces short-chain fatty acids (SCFAs) and gases (hydrogen, methane, carbon dioxide), leading to symptoms like flatulence, bloating, abdominal pain, and diarrhea.[1][2]
Q2: What is the expected incidence of gastrointestinal side effects with Voglibose?
A2: Gastrointestinal side effects are the most common adverse events associated with Voglibose. Reports from clinical studies indicate that up to 25% of patients may experience symptoms such as soft stools, diarrhea, flatulence, bloating, abdominal pain, and nausea.[1] However, these side effects are often mild to moderate in intensity and tend to diminish with continued therapy as the body adapts.[4] Voglibose is generally considered to have a better gastrointestinal tolerability profile compared to other alpha-glucosidase inhibitors like acarbose.[1][9]
Q3: How can we proactively manage and minimize GI side effects in a clinical trial setting?
A3: A proactive approach is crucial for managing GI side effects and maintaining participant adherence. Key strategies include:
-
Gradual Dose Escalation: Starting with the lowest effective dose and titrating up slowly allows for gastrointestinal adaptation.[10][11]
-
Participant Education: Thoroughly educate participants about the potential for GI side effects and the likelihood of their resolution over time. Provide dietary guidance on carbohydrate intake.
-
Dietary Intervention: Advise participants to maintain a consistent intake of complex carbohydrates and to avoid sudden increases in carbohydrate-rich foods.
-
Standardized Monitoring: Regularly assess GI symptoms using a validated questionnaire to identify and address issues promptly.
Q4: Are there any long-term consequences of Voglibose-induced changes in the gut?
A4: The changes induced by Voglibose in the gut environment are generally considered to be manageable. The increased delivery of carbohydrates to the colon can modulate the gut microbiota composition and lead to an increase in the production of beneficial short-chain fatty acids (SCFAs) like acetate and propionate.[12][13] SCFAs have been associated with various health benefits, including improved glucose homeostasis and anti-inflammatory effects.[14][15][16] However, it is important to monitor for any persistent or severe gastrointestinal symptoms.
Data Presentation
Table 1: Incidence of Gastrointestinal Adverse Events with Voglibose (Representative Data)
| Adverse Event | Voglibose (0.2 mg t.i.d.) | Placebo |
| Diarrhea/Soft Stools | ~10-15% | ~2-5% |
| Flatulence | ~15-25% | ~3-7% |
| Abdominal Bloating | ~5-10% | ~1-3% |
| Abdominal Pain | ~3-8% | ~1-4% |
| Nausea | ~2-5% | ~1-2% |
Experimental Protocols
Protocol: Assessment of Gastrointestinal Tolerance to Voglibose in a Clinical Trial
1. Objective: To systematically evaluate the gastrointestinal tolerance of Voglibose in trial participants.
2. Assessment Tool: The Gastrointestinal Symptom Rating Scale (GSRS). The GSRS is a validated 15-item questionnaire that assesses the severity of five symptom clusters: reflux, abdominal pain, indigestion, diarrhea, and constipation.[6]
3. Procedure:
-
Baseline Assessment: Administer the GSRS to all participants at the screening visit and at randomization (Visit 1) to establish a baseline of their gastrointestinal symptoms.
-
Follow-up Assessments: Administer the GSRS at specified follow-up visits throughout the trial (e.g., Weeks 4, 12, and 24). For more detailed monitoring, especially during the initial phase of treatment, a weekly administration for the first month may be considered.[17]
-
Participant Instructions: Instruct participants to complete the GSRS based on their symptoms over the preceding week. Ensure they understand the 7-point Likert scale for rating symptom severity.
-
Stool Diary: In conjunction with the GSRS, participants should be provided with a daily stool diary to record the frequency and consistency (using the Bristol Stool Form Scale) of their bowel movements.
-
Adverse Event Reporting: All spontaneously reported gastrointestinal adverse events should be recorded and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
4. Data Analysis:
-
Calculate the mean scores for each GSRS symptom cluster and the total GSRS score at each time point.
-
Compare the change from baseline in GSRS scores between the Voglibose and placebo/control groups using appropriate statistical methods (e.g., ANCOVA).
-
Analyze the incidence and severity of specific gastrointestinal adverse events.
-
Correlate GSRS scores with data from stool diaries to provide a comprehensive picture of gastrointestinal function.
Visualizations
Caption: Mechanism of Voglibose-induced gastrointestinal side effects.
Caption: Experimental workflow for assessing GI tolerance in a clinical trial.
Caption: Logical relationship for troubleshooting GI side effects.
References
- 1. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCDR - [jcdr.net]
- 3. Clinical Recommendations to Manage Gastrointestinal Adverse Events in Patients Treated with Glp-1 Receptor Agonists: A Multidisciplinary Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voglibose: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 5. Voglibose : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. Assessing Gastrointestinal Tolerance in Healthy Adults: Reliability and Validity of a Weekly Questionnaire - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voglibose: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 8. What is the mechanism of Voglibose? [synapse.patsnap.com]
- 9. Voglibose: Uses, Side Effects, Dosage and Precautions [medicoverhospitals.in]
- 10. tandfonline.com [tandfonline.com]
- 11. research.tb2.health [research.tb2.health]
- 12. scispace.com [scispace.com]
- 13. Voglibose Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gut Microbiota and Short Chain Fatty Acids: Implications in Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Voglibose Drug-Drug Interaction Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug-drug interactions with Voglibose.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Voglibose?
Voglibose is an alpha-glucosidase inhibitor. It competitively and reversibly inhibits membrane-bound intestinal α-glucosidase hydrolase enzymes in the brush border of the small intestine.[1][2] This action delays the digestion and absorption of carbohydrates, leading to a reduction in post-prandial blood glucose levels.[1][2]
Q2: What is the general pharmacokinetic profile of Voglibose and how does it influence its drug-drug interaction potential?
Voglibose is poorly and slowly absorbed after oral administration, with plasma concentrations often being undetectable at therapeutic doses.[1][3] Its metabolism in the liver is negligible, and it is primarily excreted in the feces.[1][3] This minimal systemic exposure suggests a low likelihood of systemic pharmacokinetic drug-drug interactions.[3]
Q3: Are there any known significant drug-drug interactions with Voglibose?
Yes, while systemic pharmacokinetic interactions are rare, clinically significant pharmacodynamic interactions have been observed. The most notable interactions are with other antidiabetic agents, which can increase the risk of hypoglycemia.[1][4]
Troubleshooting Guide for Experimental Studies
Issue 1: Observing unexpected hypoglycemia in animal models when co-administering Voglibose with another antidiabetic agent.
-
Possible Cause: This is a known pharmacodynamic interaction. Voglibose enhances the glucose-lowering effect of other antidiabetic drugs like sulfonylureas, metformin, and insulin.[1][4]
-
Troubleshooting Steps:
-
Dose Adjustment: Reduce the dose of the co-administered antidiabetic agent. It is recommended to start with lower doses and monitor blood glucose levels closely.[1]
-
Blood Glucose Monitoring: Implement a more frequent blood glucose monitoring schedule to detect and manage hypoglycemic events promptly.
-
Control Groups: Ensure your study includes appropriate control groups (Voglibose alone, other antidiabetic agent alone) to delineate the effect of the combination therapy.
-
Issue 2: Inconsistent results in in vitro α-glucosidase inhibition assays when testing a potential interacting compound with Voglibose.
-
Possible Cause: The experimental conditions may not be optimized, or there might be interference from the test compound.
-
Troubleshooting Steps:
-
Validate Assay Parameters: Ensure that the enzyme concentration, substrate concentration, and incubation times are optimized for your specific experimental setup.[5]
-
Compound Interference: Test for any intrinsic absorbance or fluorescence of the test compound at the measurement wavelength. Include a sample blank (test compound without the enzyme) to correct for this.[6][7]
-
Positive Control: Always include a known α-glucosidase inhibitor, such as acarbose or Voglibose itself, as a positive control to validate the assay's performance.[6][7]
-
Quantitative Data Summary
Table 1: Pharmacodynamic Interactions of Voglibose with Other Antidiabetic Agents
| Co-administered Drug | Effect on Glycemic Control | Key Considerations | Reference |
| Sulfonylureas | Significant decreases in Fasting Plasma Glucose (FPG), 2-hour Post-Prandial Glucose (2h-PPG), and HbA1c. | Increased risk of hypoglycemia. Dose adjustments of the sulfonylurea may be necessary.[4][8] | [9] |
| Metformin | The combination has a complementary effect, reducing both fasting and post-prandial glucose levels. The fixed-dose combination was well-tolerated. | The incidence of gastrointestinal adverse events did not increase with the combination.[10] | [10] |
| Vildagliptin | Co-administration led to a greater increase in active GLP-1 plasma concentration and a significantly lower plasma glucose level compared to either drug alone. | Voglibose reduced the plasma concentration of vildagliptin, but the overall pharmacodynamic effect was enhanced.[11] | [11] |
| Insulin | The addition of Voglibose to insulin therapy can improve post-prandial blood glucose control and may allow for a reduction in the required insulin dose.[1] | Close monitoring of blood glucose is essential to avoid hypoglycemia. | [1] |
Table 2: Pharmacokinetic Interactions of Voglibose
| Co-administered Drug | Effect on Pharmacokinetics of Co-administered Drug | Conclusion | Reference |
| Warfarin | No significant change in the pharmacodynamics (prothrombin time) or pharmacokinetics (AUC, Cmax) of warfarin enantiomers. | Concomitant treatment is considered safe. | [12] |
| Glibenclamide | No alteration in the pharmacokinetic parameters (AUC, Cmax) of glibenclamide. | No pharmacokinetic interaction was observed. | [13] |
| Digoxin | No significant impact on the pharmacokinetics of digoxin has been reported with Voglibose, unlike acarbose which can decrease digoxin absorption.[14] | Voglibose may be a safer option than acarbose for patients on digoxin therapy. | [3][14] |
| Vildagliptin | Exposure to vildagliptin (AUC) was reduced by 23% and Cmax was reduced by 34%. | Despite the pharmacokinetic interaction, the pharmacodynamic response was enhanced. | [11] |
| Dapagliflozin | Voglibose did not alter the pharmacokinetics of dapagliflozin. | No dosage adjustment is required for this combination. | [15] |
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay for Drug Interaction Screening
This protocol is adapted from established methods to assess the potential of a test compound to interfere with the inhibitory activity of Voglibose.[5][6][16]
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Voglibose (as a positive control and for interaction studies)
-
Test compound
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve α-glucosidase in phosphate buffer to the desired concentration (e.g., 1 U/mL).
-
Dissolve pNPG in phosphate buffer to the desired concentration (e.g., 1 mM).
-
Prepare a stock solution of Voglibose in phosphate buffer.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in phosphate buffer. Ensure the final solvent concentration is low (e.g., <1% v/v) to avoid enzyme inhibition.
-
-
Assay Setup (in a 96-well plate):
-
Control (100% enzyme activity): 20 µL phosphate buffer + 20 µL α-glucosidase solution.
-
Blank (0% enzyme activity): 40 µL phosphate buffer.
-
Voglibose Control: 20 µL Voglibose solution + 20 µL α-glucosidase solution.
-
Test Compound: 20 µL test compound solution + 20 µL α-glucosidase solution.
-
Interaction Well: 10 µL Voglibose solution + 10 µL test compound solution + 20 µL α-glucosidase solution.
-
Sample Blanks: Include wells with the test compound and Voglibose without the enzyme to check for intrinsic absorbance.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of pNPG solution to all wells.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to all wells.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Abs_sample - Abs_sample_blank) / (Abs_control - Abs_blank)] * 100
Protocol 2: In Vivo Assessment of Pharmacodynamic Interaction in a Rodent Model of Diabetes
This protocol outlines a general procedure to evaluate the effect of a test compound on the glucose-lowering activity of Voglibose in diabetic rats or mice.
Materials:
-
Diabetic animal model (e.g., streptozotocin-induced diabetic rats or db/db mice)
-
Voglibose
-
Test compound
-
Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week.
-
Fast the animals overnight (e.g., 12-16 hours) before the experiment, with free access to water.
-
Divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Voglibose alone
-
Group 3: Test compound alone
-
Group 4: Voglibose + Test compound
-
-
-
Baseline Blood Glucose: Measure and record the baseline blood glucose level (t=0) from the tail vein.
-
Drug Administration: Administer the respective treatments orally via gavage.
-
Carbohydrate Challenge: 30 minutes after drug administration, administer a carbohydrate load (e.g., sucrose or starch solution, 2 g/kg body weight) orally.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points (e.g., 30, 60, 90, and 120 minutes) after the carbohydrate challenge and measure the blood glucose levels.
-
Data Analysis:
-
Plot the blood glucose concentration versus time for each group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion.
-
Statistically compare the results between the groups to determine if the test compound significantly alters the post-prandial glucose-lowering effect of Voglibose.
-
Visualizations
Caption: Mechanism of action of Voglibose.
Caption: Experimental workflow for assessing drug-drug interactions.
Caption: Troubleshooting logic for unexpected hypoglycemia.
References
- 1. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Voglibose: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 4. What is Voglibose used for? [synapse.patsnap.com]
- 5. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
- 7. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voglibose + Metformin : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 9. Effect of an alpha-glucosidase inhibitor (voglibose), in combination with sulphonylureas, on glycaemic control in type 2 diabetes patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Voglibose Plus Metformin in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic interaction of vildagliptin and voglibose in Japanese patients with Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The alpha-glucosidase inhibitor voglibose (AO-128) does not change pharmacodynamics or pharmacokinetics of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Concomitant administration of the alpha-glucosidase inhibitor voglibose (AO-128) does not alter the pharmacokinetics of glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Are there different effects of acarbose and voglibose on serum levels of digoxin in a diabetic patient with congestive heart failure? - ProQuest [proquest.com]
- 15. Pharmacologically relevant drug interactions of α-glucosidase inhibitors - MedCrave online [medcraveonline.com]
- 16. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating HPLC Method for Voglibose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the stability-indicating HPLC analysis of Voglibose. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for Voglibose analysis?
A1: A common starting point for a stability-indicating HPLC method for Voglibose is a reverse-phase method. A simple isocratic method involves an Agilent TC C18 column (250 x 4.6 mm, 5µm) with a mobile phase of acetonitrile and water (20:80 v/v).[1][2] The flow rate is typically maintained at 1.0 ml/min with UV detection at 272 nm.[1][2] The retention time for Voglibose under these conditions is approximately 3.17 minutes.[1][2]
Q2: My Voglibose peak is not showing up or is very small. What are the possible causes?
A2: Several factors could contribute to this issue. Since Voglibose lacks a strong UV chromophore, detection can be challenging.[3][4] Ensure your detector wavelength is set appropriately (e.g., 272 nm or 210 nm).[1][5][6] Another approach is to use post-column derivatization to create a fluorescent derivative, which significantly enhances sensitivity.[3][4][7] Also, verify your sample preparation to ensure the concentration is within the detection limits of your method. The limit of detection (LOD) for a typical method can be around 0.037 µg/ml.[1]
Q3: I am seeing extraneous peaks in my chromatogram. What could be the source?
A3: Extraneous peaks can originate from several sources. Contamination in the mobile phase, sample, or from the HPLC system itself are common culprits. Ensure you are using high-purity solvents and that your sample preparation is clean. It is also possible that you are observing degradation products of Voglibose, especially if the sample has been stressed. Forced degradation studies show that Voglibose degrades under acidic and basic conditions, producing distinct peaks.[1]
Q4: How do I perform a forced degradation study for Voglibose?
A4: Forced degradation studies are essential to establish the stability-indicating nature of an HPLC method. As per ICH guidelines, Voglibose should be subjected to stress conditions including acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H2O2), heat, and photolytic stress.[1][2] The goal is to achieve partial degradation (around 10-30%) to ensure that the degradation products can be separated from the parent drug.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | For amine-containing compounds like Voglibose, the mobile phase pH can significantly impact peak shape. Adjust the pH of the aqueous portion of your mobile phase. A phosphate buffer at pH 6.7 has been used successfully.[5][6] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Sample Solvent Effects | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase. |
Issue 2: Unstable Retention Times
| Possible Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. Perform a flow rate calibration if necessary. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a validated method for the analysis of Voglibose in bulk and tablet dosage forms.[1][2]
-
Chromatographic Conditions:
-
Column: Agilent TC C18 (250 x 4.6 mm, 5µm)
-
Mobile Phase: Acetonitrile: Water (20:80 v/v)
-
Flow Rate: 1.0 ml/min
-
Injection Volume: 20 µL
-
Detection: UV at 272 nm
-
Temperature: Ambient
-
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of Voglibose reference standard and transfer to a 100 ml volumetric flask.
-
Add 25 ml of mobile phase and sonicate for 15 minutes.
-
Make up the volume to 100 ml with the mobile phase to get a concentration of 100 µg/mL.
-
-
Sample Solution Preparation (for Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 0.3 mg of Voglibose to a 10 ml volumetric flask.
-
Add 5 ml of mobile phase and sonicate for 10 minutes.
-
Make up the volume with the mobile phase.
-
Filter the solution through a 0.45µ membrane filter before injection.
-
Protocol 2: Forced Degradation Study
-
Acid Degradation: To a solution of Voglibose, add 0.1 M HCl and keep for 24 hours. Neutralize the solution before injection. A degradation product may be observed at a retention time of approximately 1.59 min.[1]
-
Base Degradation: To a solution of Voglibose, add 0.1 M NaOH and keep for 24 hours. Neutralize the solution before injection. A degradation product may be observed at a retention time of approximately 3.95 min.[1]
-
Oxidative Degradation: Treat a solution of Voglibose with 3% H2O2 for 24 hours before injection.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 60-80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of Voglibose to UV light for 7 days.[1]
Quantitative Data Summary
Table 1: Chromatographic Parameters from a Validated Method
| Parameter | Value | Reference |
| Retention Time (Voglibose) | 3.17 ± 0.01 min | [1][2] |
| Linearity Range | 10 - 70 µg/ml | [1][2] |
| Regression Coefficient (r²) | 0.9992 | [1] |
| Limit of Detection (LOD) | 0.037 µg/ml | [1] |
| Limit of Quantification (LOQ) | 0.114 µg/ml | [1] |
Table 2: System Suitability Parameters from an Alternative Method
| Parameter | Value | Reference |
| Retention Time (Voglibose) | 6.38 min | [5][6] |
| Linearity Range | 24 - 56 µg/ml | [5][6] |
| Limit of Detection (LOD) | 0.70 µg/ml | [5][6] |
| Limit of Quantification (LOQ) | 2.11 µg/ml | [5][6] |
Visualizations
Caption: Experimental workflow for the HPLC analysis of Voglibose.
Caption: A logical troubleshooting guide for common HPLC issues.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
addressing variability in animal model response to Voglibose
Welcome to the technical support center for researchers utilizing Voglibose in pre-clinical animal models. This resource provides troubleshooting guidance and answers to frequently asked questions to help address the variability in animal responses during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Voglibose?
A1: Voglibose is an alpha-glucosidase inhibitor.[1][2] Its primary action occurs in the small intestine, where it competitively and reversibly inhibits membrane-bound alpha-glucosidase enzymes (like maltase and sucrase) in the brush border.[3][4] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.[3] Consequently, the rate of glucose absorption into the bloodstream is reduced, which helps to lower postprandial (after-meal) blood glucose spikes.[4] Importantly, Voglibose does not stimulate insulin secretion, and its action is localized to the gut due to poor systemic absorption.[3][4]
Q2: Why am I observing significant variability in the glycemic response to Voglibose between my animal groups?
A2: Variability in response to Voglibose in animal models is a common challenge and can be attributed to a combination of factors. The most critical include the composition of the animal's gut microbiome, the specific diet being used, the species and strain of the animal model, and the experimental protocol itself. Each of these factors can significantly influence how Voglibose affects postprandial glycemia.
Q3: How does the gut microbiome influence Voglibose's efficacy?
A3: The gut microbiome plays a critical role in the metabolism of Voglibose.[5][6] Studies have shown that intestinal microbiota can metabolize Voglibose, and altering the microbial composition (for example, through antibiotic pretreatment) can enhance the drug's glucose-lowering effects by reducing its breakdown.[5][6][7] Furthermore, Voglibose administration can itself alter the composition of the gut microbiota, such as by decreasing the Firmicutes to Bacteroidetes ratio, which may contribute to its systemic effects on weight and lipid metabolism.[8][9] Therefore, differences in the baseline gut flora between animals can lead to varied therapeutic responses.
Q4: What is the role of diet in Voglibose experiments?
A4: Diet is a crucial variable. Since Voglibose acts by delaying carbohydrate digestion, its effect is most pronounced when the diet contains complex carbohydrates that require breakdown by alpha-glucosidases. The source and percentage of carbohydrates in the chow can significantly impact the observable glucose-lowering effect. Studies often use high-fat or high-fat/high-fructose diets to induce metabolic disease models; in these contexts, Voglibose has been shown to not only affect glycemia but also reduce weight gain and improve lipid profiles.[9][10][11]
Q5: Are there known species or strain differences in response to Voglibose?
A5: Yes, significant differences in drug metabolism and physiology exist between common laboratory animal species (e.g., mice, rats) and even between different strains of the same species (e.g., C57BL/6 vs. BALB/c mice).[12][13][14] While Voglibose is minimally absorbed, variations in intestinal enzyme activity, gut transit time, and baseline microbiome composition across different species and strains can contribute to variability in its pharmacodynamic effects.[15] For example, the response observed in a genetically diabetic KKAy mouse might differ from a streptozotocin-induced diabetic Wistar rat due to underlying pathological and physiological differences.[16][17]
Troubleshooting Guides
Problem: Inconsistent or No Significant Effect on Postprandial Glycemia
If you are not observing the expected reduction in postprandial glucose, consider the following factors and solutions.
Troubleshooting Steps & Potential Solutions
| Possible Cause | Explanation & Recommended Action |
|---|---|
| 1. Suboptimal Dosing or Administration | The dose of Voglibose may be insufficient for the specific animal model and diet. Administration timing is also critical; Voglibose must be administered shortly before the glucose or carbohydrate challenge to be effective. Action: Review the literature for effective dose ranges in your specific model. Ensure consistent oral gavage technique and timing relative to the glucose challenge in an Oral Glucose Tolerance Test (OGTT). |
| 2. Inappropriate Diet Composition | Voglibose's mechanism is dependent on the presence of complex carbohydrates. If the animal diet is high in simple sugars (glucose, fructose) or very low in carbohydrates, the drug will have a minimal substrate to act upon, leading to a blunted effect. Action: Ensure the animal diet contains a sufficient amount of complex carbohydrates (starches). For studies involving high-fat diets, confirm the carbohydrate source and its complexity. |
| 3. High Gut Microbiome Variability | Differences in gut microbiota between cages or animal suppliers can lead to varied metabolism of Voglibose, causing inconsistent results.[8] Action: Co-house animals for a period before the experiment to normalize gut flora. Ensure all animals are from the same source and have been housed under identical conditions. For mechanistic studies, an antibiotic-treated group can be included to assess the impact of the microbiome.[5][6] |
| 4. Flawed Oral Glucose Tolerance Test (OGTT) Protocol | An improperly conducted OGTT can mask the effects of Voglibose. Common errors include improper fasting duration, incorrect glucose dosage, and stress-induced hyperglycemia from poor handling.[18] Action: Standardize your OGTT protocol. A 5-6 hour fast is often sufficient to establish a stable baseline without inducing hypoglycemia.[18][19] Handle animals gently to minimize stress. Refer to the detailed OGTT protocol below. |
Table 1: Reported Effective Doses of Voglibose in Rodent Models
| Animal Model | Diet | Voglibose Dose | Observed Effects | Reference |
|---|---|---|---|---|
| Wistar Rats | High-Fat Diet | 7 mg/kg | Reduced body weight, improved lipid profile | [10] |
| C57BL/6J Mice | High-Fat, High-Fructose | 30 mg/kg (in diet) | Improved NAFLD, suppressed hepatic de novo lipogenesis | [20] |
| C57BL/6 Mice | High-Fat Diet | 0.02% w/w (in diet) | Reduced body weight gain, improved metabolic profiles | [9] |
| ob/ob Mice | Standard Chow | 0.001% - 0.005% (in diet) | Increased active GLP-1 levels | [21] |
| KKAy Mice | Standard Chow | 5 mg/kg/day | Ameliorated glucose metabolism, increased GLP-1 secretion |[16] |
Experimental Protocols
Key Experiment: Oral Glucose Tolerance Test (OGTT) with Voglibose
This protocol provides a standardized method for assessing the in vivo efficacy of Voglibose.
Materials:
-
Voglibose solution (in an appropriate vehicle, e.g., water or 0.5% carboxymethyl cellulose)
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated microvettes)
Procedure:
-
Animal Acclimatization: House animals under standard conditions and allow them to acclimate for at least one week before the experiment. Co-housing is recommended to reduce microbiome variability.
-
Fasting: Fast mice for 5-6 hours prior to the experiment.[19] Overnight fasting (16-18 hours) can be used but may induce stress and hypoglycemia, affecting the results.[18][22] Ensure free access to water during the fasting period.
-
Baseline Blood Glucose (Time -30 min): Gently restrain the mouse and obtain a baseline blood sample from the tail tip. Measure blood glucose using a glucometer. This initial measurement ensures the animal is at a stable fasted baseline before any intervention.
-
Voglibose Administration (Time -30 min): Immediately after the baseline glucose measurement, administer Voglibose via oral gavage at the desired dose. Administer the vehicle solution to the control group.
-
Pre-Glucose Measurement (Time 0): After 30 minutes (or the appropriate pre-treatment time for your study design), take a second blood glucose reading. This serves as the true baseline (t=0) just before the glucose challenge.
-
Glucose Challenge (Time 0): Immediately administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[19] Start a timer immediately.
-
Post-Challenge Blood Sampling: Collect blood from the tail tip at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose gavage.[22][23] Record the glucose reading at each time point.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. The primary endpoint is often the Area Under the Curve (AUC), which can be calculated using the trapezoidal rule. A significant reduction in the glucose peak and/or the total AUC in the Voglibose-treated group compared to the vehicle control indicates drug efficacy.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Voglibose in the small intestine.
Caption: Experimental workflow for a Voglibose efficacy study.
Caption: Key factors contributing to Voglibose response variability.
References
- 1. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Voglibose: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Voglibose? [synapse.patsnap.com]
- 5. Role of Intestinal Microbiota in Metabolism of Voglibose In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Intestinal Microbiota in Metabolism of Voglibose In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Effects of Oral Glucose-Lowering Agents on Gut Microbiota and Microbial Metabolites [frontiersin.org]
- 9. Beneficial effects of voglibose administration on body weight and lipid metabolism via gastrointestinal bile acid modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction | Semantic Scholar [semanticscholar.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Voglibose Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vmmpc.org [vmmpc.org]
- 20. The effects of the voglibose on non-alcoholic fatty liver disease in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chronic administration of voglibose, an alpha-glucosidase inhibitor, increases active glucagon-like peptide-1 levels by increasing its secretion and decreasing dipeptidyl peptidase-4 activity in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mmpc.org [mmpc.org]
- 23. protocols.io [protocols.io]
Technical Support Center: Voglibose and Glucose Monitoring Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the interaction between the alpha-glucosidase inhibitor, Voglibose, and various glucose monitoring assays.
Frequently Asked Questions (FAQs)
Q1: Does Voglibose directly interfere with the chemical or electrochemical reactions of glucose monitoring assays?
A: Currently, there is no scientific evidence to suggest that Voglibose or its metabolites directly interfere with the enzymatic reactions (e.g., glucose oxidase [GOx] or glucose dehydrogenase [GDH]) used in common blood glucose meters or continuous glucose monitors (CGMs). The primary interaction of Voglibose is its pharmacological effect on the user's actual blood glucose levels.
Q2: Why are my post-meal glucose readings lower than expected after starting Voglibose? Is my glucose meter malfunctioning?
A: Lower post-meal glucose readings are the intended therapeutic effect of Voglibose.[1][2][3] Voglibose is an alpha-glucosidase inhibitor that works in the small intestine to delay the breakdown and absorption of carbohydrates from your diet.[2][3] This action results in a slower and lower rise in blood glucose after eating. Therefore, the lower readings you are observing are likely an accurate reflection of this pharmacological action, not an indication of meter malfunction.
Q3: How does Voglibose affect readings from Continuous Glucose Monitors (CGMs)?
A: Voglibose has been shown to significantly reduce glycemic excursions, which is reflected in CGM data. Studies using flash CGM have demonstrated that Voglibose therapy leads to a reduction in the average number of daily glycemic excursions, a decrease in the 24-hour average glucose levels, and an increase in the time spent within the target glucose range.[4][5][6] These changes are due to the drug's mechanism of action, not a direct interference with the CGM sensor's ability to measure interstitial fluid glucose.
Q4: Is there a lag between blood glucose and interstitial fluid glucose that I should be aware of when using a CGM with Voglibose?
A: Yes, a physiological lag time of approximately 5 to 25 minutes typically exists between changes in blood glucose and interstitial fluid glucose, which is what CGMs measure.[7][8] This lag is a normal physiological phenomenon and is not exacerbated by Voglibose. However, because Voglibose specifically targets post-meal glucose spikes, the most significant glucose fluctuations will occur after eating. Users should be mindful of this inherent lag when comparing a CGM reading to a fingerstick blood glucose reading, especially in the 1-2 hours following a meal.
Q5: Are there any specific types of glucose assays that are recommended or should be avoided for patients on Voglibose?
A: Since there is no evidence of direct chemical interference, standard glucose monitoring systems based on glucose oxidase or glucose dehydrogenase are considered suitable for patients taking Voglibose. The choice of monitoring system should be based on standard accuracy and user requirements.
Troubleshooting Guide
Issue: Unexpectedly low glucose readings after meals.
-
Cause: This is the expected therapeutic effect of Voglibose, which is designed to lower postprandial (post-meal) hyperglycemia.
-
Troubleshooting Steps:
-
Confirm Timing: Ensure you are taking Voglibose as prescribed, typically just before a meal.
-
Review Meter Accuracy: If you suspect a meter error, perform a quality control check using the manufacturer's control solution.
-
Consult Documentation: Refer to your glucose meter's user manual for information on accuracy and potential interfering substances (though Voglibose is not listed as a known interferent).
-
Understand the Effect: Recognize that the lower readings are an indication that the medication is working to control your blood sugar.
-
Issue: Discrepancy between CGM reading and a simultaneous fingerstick blood glucose reading, particularly after a meal.
-
Cause: This is likely due to the physiological lag between blood glucose and interstitial fluid glucose levels.[7] During the rapid changes in blood sugar that can occur after a meal (even when blunted by Voglibose), this difference can be more pronounced.
-
Troubleshooting Steps:
-
Wait and Re-test: If not treating a suspected hypoglycemic event, wait 15-20 minutes and re-test to allow for equilibration between the two compartments.
-
Focus on Trends: Utilize the trend arrows on your CGM, which provide information on the direction and rate of glucose change. This can be more informative than a single point-in-time value.
-
Calibrate if Necessary: For CGM systems that require calibration, ensure you are following the manufacturer's instructions, such as calibrating during a period of stable glucose.[9]
-
Data Presentation
The following tables summarize the quantitative effects of Voglibose on glucose metrics as measured by Flash Glucose Monitoring in patients with Type 2 Diabetes.
Table 1: Effect of Voglibose Add-on Therapy on Mean Glucose Levels (mg/dL)
| Treatment Group | Baseline Mean 24-h Glucose | Change at Day 14 | Change at Week 14 |
| Metformin + SU + Voglibose | 163.4 | -13.6 (p<0.01) | -12.4 (p=0.01) |
| Metformin + Voglibose | 158.4 | -13.0 (p=0.02) | -8.9 (p=0.03) |
| Data adapted from a study on the effect of Voglibose using a Flash Glucose Monitoring system. The p-values indicate a statistically significant reduction from baseline.[4][5] |
Table 2: Effect of Voglibose on Glycemic Excursions and Time in Range
| Parameter | Treatment Group | Baseline | Change at Day 14 | Change at Week 14 |
| Avg. Glycemic Excursions/Day | Metformin + SU + Voglibose | 3.5 | -0.8 (p=0.01) | -0.6 |
| Metformin + Voglibose | 3.3 | -0.6 | -1.1 (p=0.01) | |
| Time Above Target Range (%) | Metformin + SU + Voglibose | 44.1% | -11.9% (p<0.01) | -10.4% (p=0.02) |
| Metformin + Voglibose | 38.6% | -11.4% (p=0.01) | -7.2% | |
| Data adapted from a study on the effect of Voglibose using a Flash Glucose Monitoring system.[4][5] |
Experimental Protocols
Key Experiment: Assessing Voglibose's Effect on Glycemic Excursions Using Flash Glucose Monitoring
-
Objective: To determine the effect of Voglibose add-on therapy on daily glycemic excursions in patients with Type 2 Diabetes.
-
Methodology:
-
Patient Recruitment: Enroll patients with Type 2 Diabetes and HbA1c ≥7.0%, who are on a stable dose of metformin alone or with a sulfonylurea.
-
Baseline Monitoring: A Flash Glucose Monitoring (FGM) sensor (e.g., FreeStyle Libre Pro™) is applied to the patient's upper arm to collect baseline interstitial glucose data for 14 days.
-
Intervention: Patients are randomized to receive Voglibose (0.2 mg or 0.3 mg, two or three times daily) as an add-on to their existing therapy.
-
Follow-up Monitoring: The FGM sensor is removed, and data is collected. Subsequent FGM sensor placements and data collection occur at specified follow-up intervals (e.g., Day 14 and Week 14).
-
Data Analysis: Key metrics are analyzed from the FGM data, including the average number of glycemic excursions, mean 24-hour glucose, and percentage of time spent in, above, and below the target glucose range. These are compared between the baseline and post-intervention periods.[4][5]
-
Visualizations
Caption: Mechanism of Voglibose in reducing post-meal glucose spikes.
Caption: Standard workflow for testing direct drug interference in glucose assays.
References
- 1. Voglibose: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 2. medicoverhospitals.in [medicoverhospitals.in]
- 3. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Glycemic Excursion Using Flash Continuous Glucose Monitoring in Patients with Type 2 Diabetes Mellitus Before and After Treatment with Voglibose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Glycemic Excursion Using Flash Continuous Glucose Monitoring in Patients with Type 2 Diabetes Mellitus Before and After Treatment with Voglibose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blog.ultrahuman.com [blog.ultrahuman.com]
- 8. The Relationship between Blood Glucose and Interstitial Fluid | by Jonna Buck | DiaMonTech | Medium [medium.com]
- 9. levels.com [levels.com]
Technical Support Center: Analytical Method Validation for Voglibose in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation of voglibose in biological matrices.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of voglibose in biological samples.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) in HPLC/LC-MS | - Inappropriate mobile phase pH affecting the ionization state of voglibose. - Secondary interactions with residual silanols on the column. - Column overload. - Issues with the guard or analytical column. | - Optimize Mobile Phase pH: Voglibose has pKa values of approximately 7.46 and 12.46. Adjusting the mobile phase pH to be at least 2 units away from the pKa can improve peak shape. The use of mobile phase additives like formic acid or ammonium formate can help.[1] - Use a Suitable Column: Consider using a column with end-capping to minimize silanol interactions. An amino column has also been shown to be effective.[2] - Reduce Injection Volume/Concentration: Inject a smaller volume or a more dilute sample to see if peak shape improves. - Check Column Health: Flush the column, reverse its direction, or replace it if it's old or has been subjected to harsh conditions. |
| Low Recovery During Sample Extraction | - Protein Precipitation (PPT): Inefficient precipitation, or co-precipitation of voglibose with proteins. - Liquid-Liquid Extraction (LLE): Incorrect solvent polarity, pH of the aqueous phase, or insufficient mixing. Voglibose is highly polar, making extraction into non-polar organic solvents challenging. | - Optimize PPT: Test different organic solvents (e.g., acetonitrile, methanol) and their ratios to plasma. Ensure vigorous vortexing and adequate centrifugation. - Optimize LLE: Use a more polar extraction solvent or a mixture of solvents. Adjusting the pH of the plasma sample can sometimes improve extraction efficiency. Ensure thorough mixing (vortexing) and sufficient phase separation time. - Consider Solid-Phase Extraction (SPE): SPE can offer a more controlled and selective extraction compared to PPT and LLE. |
| Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS | - Co-elution of endogenous matrix components (e.g., phospholipids, salts) with voglibose, which interfere with the ionization process in the mass spectrometer.[3] | - Improve Chromatographic Separation: Optimize the gradient elution profile to separate voglibose from interfering matrix components. - Enhance Sample Cleanup: Employ a more rigorous sample preparation method like LLE or SPE instead of simple protein precipitation. - Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences similar matrix effects, thus compensating for them. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively. Miglitol and propranolol have been used as internal standards for voglibose analysis.[4] - Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. |
| Low Sensitivity/Poor Signal in LC-MS/MS | - Suboptimal ionization of voglibose. - Inefficient fragmentation in the mass spectrometer. - Poor extraction recovery. | - Optimize MS Parameters: Infuse a standard solution of voglibose directly into the mass spectrometer to optimize parameters such as spray voltage, gas flows, and collision energy for the specific parent and product ions. Voglibose is typically analyzed in positive ion mode with precursor ions around m/z 268.1/268.2 and product ions around m/z 92.2/92.3 or 74.2.[5] - Improve Sample Preparation: As mentioned above, optimize the extraction method to maximize recovery. - Mobile Phase Additives: The addition of formic acid or ammonium formate to the mobile phase can enhance the protonation of voglibose and improve signal intensity.[1] |
| Inconsistent Results with Derivatization (for HPLC-UV/Fluorescence) | - Incomplete or variable derivatization reaction. - Degradation of the derivatizing agent or the voglibose-derivatized product. | - Optimize Reaction Conditions: Carefully control the reaction time, temperature, and pH. Ensure the derivatizing agent (e.g., 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or a post-column reaction with taurine and sodium periodate) is in sufficient excess.[6][7][8] - Reagent Stability: Prepare fresh derivatizing agent solutions regularly and store them under appropriate conditions. - Product Stability: Analyze the derivatized samples as soon as possible after preparation. |
| Analyte Instability During Sample Storage and Handling | - Degradation of voglibose due to enzymatic activity, pH changes, or temperature fluctuations. | - Proper Storage: Store plasma/serum samples at -20°C or preferably at -80°C for long-term stability.[9][10] - Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of some analytes.[11][12][13] - Use of Anticoagulants/Stabilizers: Use appropriate anticoagulants (e.g., EDTA, heparin) and consider the addition of stabilizers if enzymatic degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often required for the analysis of voglibose by HPLC?
A1: Voglibose lacks a significant chromophore, which means it does not absorb ultraviolet (UV) or visible light strongly.[14] This makes its detection by standard UV-Vis detectors in HPLC challenging and often results in low sensitivity. To overcome this, derivatization is employed to attach a molecule (a chromophore or fluorophore) to voglibose that allows for sensitive detection by UV or fluorescence detectors. Common derivatization approaches include pre-column derivatization with reagents like FMOC-Cl or post-column reaction with taurine and sodium periodate to produce a fluorescent product.[6][7][8]
Q2: What are the common mass transitions for voglibose in LC-MS/MS analysis?
A2: In positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ of voglibose is typically observed at m/z 268.1 or 268.2. Common product ions for multiple reaction monitoring (MRM) include m/z 92.2, 92.3, and 74.2.[5] The specific transitions and optimal collision energies should be determined empirically for the instrument being used.
Q3: Which sample preparation technique is better for voglibose in plasma: protein precipitation (PPT) or liquid-liquid extraction (LLE)?
A3: Both PPT and LLE have been successfully used for the extraction of voglibose from plasma.[4]
-
Protein Precipitation (PPT) with acetonitrile or methanol is a simpler and faster method. However, it may result in a less clean extract, potentially leading to more significant matrix effects in LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) can provide a cleaner sample extract, reducing matrix effects. However, due to the high polarity of voglibose, finding a suitable organic solvent that provides high extraction efficiency can be challenging. Optimization of the solvent and pH is crucial.
The choice between PPT and LLE depends on the required sensitivity, the analytical technique being used, and the potential for matrix interference. For highly sensitive assays, LLE or SPE might be preferable.
Q4: What are the key validation parameters to assess for a voglibose bioanalytical method?
A4: According to regulatory guidelines (e.g., FDA, EMA), the key validation parameters for a bioanalytical method include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of scatter between a series of measurements. This is typically assessed at the intra-day and inter-day level.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Q5: What are suitable internal standards (IS) for the analysis of voglibose?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled voglibose). However, if a SIL-IS is not available, a structural analog can be used. For voglibose, other α-glucosidase inhibitors like miglitol have been successfully used as an internal standard in LC-MS/MS methods.[4] Propranolol has also been reported as an internal standard. The chosen IS should have similar chromatographic and ionization properties to voglibose but be clearly distinguishable by the detector.
Quantitative Data Summary
The following tables summarize key validation parameters from various published methods for the analysis of voglibose.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Voglibose in Human Plasma
| Parameter | Method 1 | Method 2 |
| Extraction Method | Protein Precipitation | Not Specified |
| Internal Standard | Alogliptin D3 and Miglitol | Not Specified |
| Linearity Range | 2.03 - 203 ng/mL | 0.16 - 20 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Specified |
| LLOQ | 2.11 ng/mL | 0.16 ng/mL |
| Intra-day Precision (%RSD) | 1.90 - 7.75% | Not Specified |
| Inter-day Precision (%RSD) | 1.90 - 7.75% | Not Specified |
| Intra-day Accuracy (%Bias) | 1.41 - 10.8% | Not Specified |
| Inter-day Accuracy (%Bias) | 1.41 - 10.8% | Not Specified |
| Reference | [4] | Not Specified |
Table 2: Comparison of HPLC Method Validation Parameters for Voglibose
| Parameter | Method 1 (HPLC-Fluorescence with Post-Column Derivatization) | Method 2 (RP-HPLC-UV) | Method 3 (RP-HPLC-RI) |
| Matrix | Pharmaceutical Tablets | Bulk and Tablet Dosage Form | Pharmaceutical Formulations |
| Linearity Range | Not Specified | 10 - 70 µg/mL | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9992 | 0.9994 |
| LOD | 9.4 ng/mL | 0.037 µg/mL | 2.91 µg/mL |
| LOQ | Not Specified | 0.114 µg/mL | 9.70 µg/mL |
| Precision (%RSD) | Not Specified | < 0.770% | < 2.12% |
| Accuracy/Recovery | Good | 98.89 - 100.30% | Good |
| Reference | [6][15] | [16] | [17] |
Experimental Protocols
Protocol 1: Voglibose Analysis in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on common practices reported in the literature.[4]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of internal standard solution (e.g., Miglitol in methanol:water).
-
Vortex for 30 seconds.
-
Add 800 µL of acetonitrile to precipitate the proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 50 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 5 mM Ammonium formate and Acetonitrile (50:50, v/v)
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Voglibose: Q1 268.1 -> Q3 92.3
-
Miglitol (IS): Q1 208.1 -> Q3 92.1
-
-
Data Acquisition: Use instrument software to acquire and process the data.
Protocol 2: Voglibose Analysis in Pharmaceutical Tablets by HPLC with Post-Column Derivatization and Fluorescence Detection
This protocol is based on a published method.[6][15]
1. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve voglibose in mobile phase to prepare a stock solution. Further dilute to prepare working standard solutions.
-
Sample Solution: Crush several tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the mobile phase. Sonicate to ensure complete dissolution, then dilute to a suitable concentration. Filter the solution through a 0.45 µm filter before injection.
2. HPLC Conditions
-
HPLC System: HPLC with a fluorescence detector and a post-column reaction module.
-
Column: C18 or Amino column.
-
Mobile Phase: A mixture of a buffer (e.g., sodium phosphate) and acetonitrile.
-
Flow Rate: As per column specifications.
-
Injection Volume: 20 µL.
3. Post-Column Derivatization
-
Reagent: Prepare a solution of taurine and sodium periodate in water.
-
Reaction: The column effluent is mixed with the derivatization reagent in a reaction coil heated to a specific temperature (e.g., 80-100°C).
-
Detection: The resulting fluorescent derivative is detected by the fluorescence detector.
-
Excitation Wavelength: 350 nm
-
Emission Wavelength: 430 nm
-
Visualizations
Caption: LC-MS/MS workflow for voglibose analysis in plasma.
Caption: HPLC with post-column derivatization workflow for voglibose.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Acarbose and Voglibose in Diabetes Patients Who Are Inadequately Controlled with Basal Insulin Treatment: Randomized, Parallel, Open-Label, Active-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Quantitative determination of voglibose contents in its tablets with high-performance liquid chromatography-mass spectrometry-Academax [academax.com]
- 6. Quantitative determination of voglibose in pharmaceutical tablets using high-performance liquid chromatography-fluorescence detection with post-column derivatization and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmpas.com [jmpas.com]
- 8. bepls.com [bepls.com]
- 9. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability [mdpi.com]
- 12. ijbls.org [ijbls.org]
- 13. ucviden.dk [ucviden.dk]
- 14. shimadzu.com [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmacophorejournal.com [pharmacophorejournal.com]
- 17. eurjchem.com [eurjchem.com]
Validation & Comparative
Acarbose vs. Voglibose: A Comparative Analysis for Postprandial Glycemic Control
In the management of type 2 diabetes, targeting postprandial hyperglycemia is a critical therapeutic goal. Among the oral antihyperglycemic agents, alpha-glucosidase inhibitors play a significant role by delaying carbohydrate absorption from the gut. This guide provides a detailed comparison of two prominent drugs in this class, acarbose and voglibose, with a focus on their efficacy in controlling postprandial glucose, supported by experimental data. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their comparative clinical performance.
Mechanism of Action
Both acarbose and voglibose are competitive inhibitors of intestinal alpha-glucosidase enzymes, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, they delay glucose absorption, thereby reducing the postprandial rise in blood glucose levels. While both drugs share this primary mechanism, there are subtle differences. Acarbose is an oligosaccharide that also inhibits pancreatic alpha-amylase, an enzyme that breaks down starch, whereas voglibose, which resembles a monosaccharide, is a more selective inhibitor of alpha-glucosidases.[1][2]
Efficacy in Glycemic Control
Multiple head-to-head clinical trials and a meta-analysis have compared the efficacy of voglibose and acarbose in patients with type 2 diabetes. The general consensus is that both drugs are effective in reducing postprandial glucose and HbA1c levels, with some studies suggesting a slight superiority of acarbose in glucose reduction, while others find no significant difference in overall glycemic control.
Table 1: Comparison of Efficacy in Glycemic Control
| Parameter | Voglibose | Acarbose | Key Findings | Citations |
| Postprandial Glucose (PPG) | Significant reduction | Significant reduction | Some studies show acarbose has a slightly greater effect on reducing 1-hour and 2-hour postprandial glucose levels. | [3][4][5] |
| Hemoglobin A1c (HbA1c) | Significant reduction | Significant reduction | Meta-analyses and several trials report no significant difference in HbA1c reduction between the two drugs. Both typically lower HbA1c by 0.5-1%. | [1][6][7] |
| Fasting Blood Glucose (FBG) | Minimal to no significant reduction | Minimal to no significant reduction | Neither drug has a primary effect on fasting blood glucose levels. | [3][4] |
Safety and Tolerability Profile
The most common adverse effects of both voglibose and acarbose are gastrointestinal in nature, stemming from the fermentation of undigested carbohydrates in the colon. However, studies consistently report a better tolerability profile for voglibose.
Table 2: Comparison of Safety and Tolerability
| Adverse Event | Voglibose | Acarbose | Key Findings | Citations |
| Flatulence | 56.7% | 90% | Acarbose is associated with a significantly higher incidence of flatulence. | [3] |
| Abdominal Distention | 10% | 16.7% | The incidence of abdominal distention is higher with acarbose. | [3] |
| Diarrhea | Commonly reported | More frequently reported | Gastrointestinal side effects are generally more common and severe with acarbose. | [1] |
| Hypoglycemia | Low risk when used as monotherapy | Low risk when used as monotherapy | The risk of hypoglycemia is minimal with both drugs as they do not stimulate insulin secretion. | [8] |
Experimental Protocols
The following sections detail the methodologies of key comparative studies.
Randomized Crossover Open Comparative Study
-
Objective: To evaluate the efficacy and safety of voglibose and acarbose in patients with type 2 diabetes inadequately controlled by diet.
-
Study Design: A randomized, crossover, open-label comparative study.
-
Participants: 30 patients with type 2 diabetes.
-
Intervention: Patients were randomly assigned to receive either voglibose (0.2 mg three times daily) or acarbose (100 mg three times daily) for 8 weeks. After a washout period, they were crossed over to the other treatment for another 8 weeks.
-
Outcome Measures: The primary endpoints were changes in 1-hour and 2-hour postprandial blood glucose (PPBG) and HbA1c levels. Secondary endpoints included changes in fasting blood glucose (FBG), serum insulin, and the incidence of adverse events.
-
Data Analysis: Statistical significance was determined using appropriate tests for paired data.[3][5]
Randomized, Parallel, Open-Label, Active-Controlled Study
-
Objective: To compare the efficacy and safety of acarbose and voglibose as add-on therapy in patients with type 2 diabetes inadequately controlled with basal insulin.
-
Study Design: A 24-week, prospective, open-label, randomized, active-controlled, multi-center study.
-
Participants: Patients with type 2 diabetes with HbA1c between 7.0% and 10.0% despite stable basal insulin therapy.
-
Intervention: Participants were randomized to receive either acarbose (up to 100 mg three times daily) or voglibose (up to 0.3 mg three times daily) in addition to their ongoing basal insulin therapy.
-
Outcome Measures: The primary endpoint was the change in HbA1c from baseline to 24 weeks. Secondary endpoints included changes in fasting plasma glucose and self-monitored blood glucose levels.
-
Data Analysis: The primary efficacy analysis was performed on the intent-to-treat population.[6][7][9]
References
- 1. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. editverse.com [editverse.com]
- 5. Efficacy and safety of voglibose in comparison with acarbose in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Comparison of Acarbose and Voglibose in Diabetes Patients Who Are Inadequately Controlled with Basal Insulin Treatment: Randomized, Parallel, Open-Label, Active-Controlled Study | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Voglibose and Miglitol for the Management of Type 2 Diabetes Mellitus
For Immediate Release
This guide provides a detailed comparison of the efficacy and safety profiles of two alpha-glucosidase inhibitors, voglibose and miglitol, in the management of type 2 diabetes mellitus. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
Voglibose and miglitol are both effective in controlling postprandial hyperglycemia by delaying carbohydrate absorption in the small intestine.[1] Clinical evidence suggests that while both drugs demonstrate comparable efficacy in reducing postprandial glucose and HbA1c levels, there are notable differences in their pharmacokinetic profiles, impact on incretin hormones, and adverse event profiles. Miglitol is absorbed from the intestine, whereas voglibose is not.[2] Some studies suggest voglibose may have a better tolerability profile, particularly concerning gastrointestinal side effects.[3][4] Conversely, miglitol has been associated with a significant reduction in body weight, a beneficial effect not consistently observed with voglibose.[2][5]
Mechanism of Action
Voglibose and miglitol are competitive inhibitors of alpha-glucosidase enzymes located in the brush border of the small intestine.[6][7] These enzymes, including sucrase, maltase, and isomaltase, are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, both drugs delay carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal.[6][8]
The inhibitory activity of voglibose on maltase and sucrose is reported to be significantly higher than that of miglitol.[8][9] Both drugs have also been shown to influence incretin hormones, which play a crucial role in glucose homeostasis. Specifically, they can enhance the postprandial secretion of glucagon-like peptide-1 (GLP-1), which stimulates insulin secretion and suppresses glucagon release.[2][9] However, studies have indicated that miglitol may have a more pronounced effect in reducing gastric inhibitory polypeptide (GIP) levels compared to voglibose.[2]
References
- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparisons of the effects of 12-week administration of miglitol and voglibose on the responses of plasma incretins after a mixed meal in Japanese type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COMPARATIVE STUDY OF EFFECT OF ALPHA GLUCOSIDASE INHIBITORS - MIGLITOL, ACARBOSE AND VOGLIBOSE ON POSTPRANDIAL HYPERGLYCEMIA AND GLYCOSYLATED HEMOGLOBIN IN TYPE-2 DIABETES MELLITUS | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of three α‐glucosidase inhibitors for glycemic control and bodyweight reduction in Japanese patients with obese type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCDR - [jcdr.net]
A Comparative Guide to Voglibose and Other Alpha-Glucosidase Inhibitors in Clinical Trials
For researchers and drug development professionals navigating the landscape of type 2 diabetes therapies, alpha-glucosidase inhibitors (AGIs) remain a relevant class of oral hypoglycemic agents. Their unique mechanism of action, which involves delaying carbohydrate absorption in the gut, offers a distinct approach to managing postprandial hyperglycemia.[1] This guide provides a comprehensive comparison of voglibose with other prominent AGIs, namely acarbose and miglitol, based on available clinical trial data.
Efficacy in Glycemic Control
The primary measure of an anti-diabetic agent's efficacy is its ability to control blood glucose levels, reflected in parameters such as glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial blood glucose (PPBG). Clinical studies have demonstrated that while all three AGIs are effective in improving glycemic control, there are nuances in their performance.
In a meta-analysis, both acarbose and voglibose showed no significant difference in their ability to reduce HbA1c, FPG, and postprandial blood glucose.[2] However, some individual studies suggest slight advantages for one agent over another in specific contexts. For instance, one study found that adding acarbose to metformin therapy resulted in a slightly better reduction in FPG and PPBG compared to adding voglibose.[3] Conversely, another comparative study suggested that voglibose led to a greater reduction in HbA1c and postprandial blood glucose than miglitol and acarbose, although this finding was not statistically significant.[4][5]
Miglitol has also been shown to be effective. In a 12-week study, miglitol significantly improved HbA1c from baseline at all measurement points, whereas voglibose showed significant improvements only at 12 weeks.[6] Furthermore, switching from voglibose to miglitol has been shown to significantly decrease HbA1c levels.[7]
The overall clinical efficacy for voglibose, acarbose, and miglitol is a reduction in average post-prandial glucose levels by approximately 50 mg/dl and fasting plasma glucose levels by 10-20 mg/dl, with a corresponding HbA1c reduction of about 1%.[8]
Quantitative Comparison of Efficacy Parameters
| Parameter | Voglibose | Acarbose | Miglitol | Key Findings from Clinical Trials |
| HbA1c Reduction | Significant reduction.[6][9] | Significant reduction.[9][10] | Significant reduction.[6] | No significant overall difference found between acarbose and voglibose in a meta-analysis.[2] Miglitol showed a more consistent reduction than voglibose over a 12-week period.[6] |
| Fasting Plasma Glucose (FPG) Reduction | No significant reduction in some studies.[4][9] | No significant reduction in some studies.[9] | - | A meta-analysis found no significant difference between acarbose and voglibose.[2] |
| 1-hour Postprandial Blood Glucose (PPBG) Reduction | Significantly decreased from 224.9 +/- 42.8 to 204.1 +/- 37.6 mg/dl at 4 weeks.[9] | Significantly decreased from 228.3 +/- 37.4 to 182.7 +/- 35.5 mg/dl at 4 weeks.[9] | - | Acarbose showed a greater reduction than voglibose.[9] |
| 2-hour Postprandial Blood Glucose (PPBG) Reduction | No significant decrease in some studies.[9] | Significantly decreased.[9] | - | Acarbose was more effective than voglibose in reducing 2-hour PPBG.[9] |
Safety and Tolerability Profile
The primary differentiating factor among alpha-glucosidase inhibitors often lies in their side effect profile, particularly gastrointestinal adverse events. These side effects are a direct consequence of their mechanism of action, which leads to an increased amount of undigested carbohydrates in the colon.
Clinical data consistently indicates that voglibose is associated with fewer gastrointestinal side effects compared to acarbose.[4][9] One study reported that increased flatulence was observed in 56.7% of patients taking voglibose compared to 90% of those on acarbose.[4][9] Abdominal distention was also less frequent with voglibose (10%) than with acarbose (16.7%).[4][9] A meta-analysis concluded that adverse events were higher in the acarbose group than in the voglibose group, suggesting voglibose may be more suitable for the treatment of type 2 diabetes from a tolerability standpoint.[2]
Comparison of Adverse Events
| Adverse Event | Voglibose | Acarbose | Miglitol | Key Findings from Clinical Trials |
| Increased Flatulence | 56.7% | 90% | 16.66% | Voglibose is associated with significantly less flatulence than acarbose.[4][9] |
| Abdominal Distention | 10% | 16.7% | - | Less frequent with voglibose compared to acarbose.[4][9] |
| Overall Adverse Events | 6.66% | 33.33% | 16.66% | Adverse events are more commonly reported in acarbose-treated patients.[4][9] Voglibose has a better safety profile.[4][5] |
Experimental Protocols
The clinical trials comparing these alpha-glucosidase inhibitors have employed various designs, including randomized, open-label, parallel-group, and crossover studies.
A common methodology involves a prospective, randomized, open-label, active-controlled multi-center study.[11] For example, in one such study comparing acarbose and voglibose, patients with type 2 diabetes inadequately controlled with basal insulin were randomized to receive either acarbose (300 mg/day) or voglibose (0.9 mg/day) for 24 weeks.[11] The primary endpoints typically include changes in HbA1c, while secondary endpoints often encompass FPG, self-monitored blood glucose levels, and the incidence of adverse events.[3][11]
Another study design is a single-blind, randomized, parallel-group, comparative, prospective clinical trial.[4][5] In a trial comparing miglitol, acarbose, and voglibose, 90 patients with type 2 diabetes were enrolled.[4]
The dosages used in comparative trials are generally within the clinically approved range. For instance, voglibose is often administered at 0.2 mg or 0.3 mg three times daily, while acarbose is typically given at 50 mg or 100 mg three times daily.[8][9] Miglitol has been studied at a dose of 150 mg/day.[6]
Caption: A diagram illustrating a typical clinical trial workflow.
Mechanism of Action and Signaling Pathways
Alpha-glucosidase inhibitors exert their therapeutic effect by competitively inhibiting alpha-glucosidase enzymes in the brush border of the small intestine.[12] These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By delaying this process, AGIs reduce the rate of glucose absorption and consequently lower the postprandial rise in blood glucose.[1]
Some studies also suggest that AGIs can influence incretin hormones. Both voglibose and miglitol have been shown to enhance postprandial glucagon-like peptide-1 (GLP-1) responses.[13] GLP-1 is an incretin that stimulates insulin secretion and inhibits glucagon secretion, both of which contribute to lower blood glucose levels. Interestingly, miglitol was found to have a stronger effect in reducing gastric inhibitory polypeptide (GIP), another incretin, which may contribute to its observed effect on body weight reduction.[13]
Caption: A diagram showing the mechanism of alpha-glucosidase inhibitors.
References
- 1. Comparisons of the Efficacy of Alpha Glucosidase Inhibitors on Type 2 Diabetes Patients between Asian and Caucasian | PLOS One [journals.plos.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. COMPARATIVE STUDY OF EFFECT OF ALPHA GLUCOSIDASE INHIBITORS - MIGLITOL, ACARBOSE AND VOGLIBOSE ON POSTPRANDIAL HYPERGLYCEMIA AND GLYCOSYLATED HEMOGLOBIN IN TYPE-2 DIABETES MELLITUS | Semantic Scholar [semanticscholar.org]
- 6. Comparison of three α‐glucosidase inhibitors for glycemic control and bodyweight reduction in Japanese patients with obese type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Miglitol: Switching Study from Voglibose in Japanese Patients with Type 2 Diabetes [opendiabetesjournal.com]
- 8. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of voglibose in comparison with acarbose in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Acarbose and Voglibose in Diabetes Patients Who Are Inadequately Controlled with Basal Insulin Treatment: Randomized, Parallel, Open-Label, Active-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Comparisons of the effects of 12-week administration of miglitol and voglibose on the responses of plasma incretins after a mixed meal in Japanese type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Voglibose's Impact on GLP-1 Secretion: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Voglibose's effect on Glucagon-Like Peptide-1 (GLP-1) secretion with other alpha-glucosidase inhibitors, namely Acarbose and Miglitol. The information is supported by experimental data to aid in research and development decisions.
Quantitative Comparison of Alpha-Glucosidase Inhibitors on GLP-1 Secretion
The following table summarizes the quantitative effects of Voglibose, Acarbose, and Miglitol on GLP-1 levels as reported in various studies. It is important to note that these studies were conducted independently with different patient populations and methodologies, so direct comparisons should be made with caution.
| Drug | Dosage | Study Population | Key Findings on GLP-1 Secretion | Reference |
| Voglibose | 0.2 mg or 0.3 mg thrice daily | Type 2 Diabetes Mellitus (T2DM) patients | Chronic treatment for 3-4 weeks resulted in a 1.9- to 4.1-fold increase in active GLP-1 circulation in ob/ob mice.[1] Another study in KKAy mice showed voglibose enhanced basal- and glucose-dependent GLP-1 secretion.[2][3][4][5] A comparative study with acarbose suggested voglibose has more favorable effects on GLP-1 secretion.[6] | [1][2][3][4][5][6] |
| Acarbose | 100 mg thrice daily | T2DM patients | Increased postprandial GLP-1 concentrations compared to placebo.[7][8] In healthy subjects, acarbose augmented the release of GLP-1.[1][9][10] | [1][7][8][9][10] |
| Miglitol | 50 mg or 100 mg thrice daily | T2DM patients | Significantly increased postprandial active GLP-1 levels compared to control.[11] A 12-week study showed that both miglitol and voglibose enhanced postprandial GLP-1 responses.[12][13] Another study found that GLP-1 secretion induced by miglitol plus maltose was significantly higher than that by acarbose plus maltose.[14][15][16] The postprandial incremental area under the curve for GLP-1 with miglitol treatment was about twofold that with the placebo.[17] | [11][12][13][14][15][16][17] |
Experimental Protocols
The following is a generalized experimental protocol for a meal tolerance test to evaluate the effect of an alpha-glucosidase inhibitor on GLP-1 secretion in human subjects, based on methodologies described in the cited literature.
Objective: To assess the postprandial plasma GLP-1 response to a standardized meal after administration of an alpha-glucosidase inhibitor (e.g., Voglibose) compared to a placebo.
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
Participants: Adult subjects with type 2 diabetes mellitus or healthy volunteers.
Procedure:
-
Screening and Run-in Period: Participants undergo a screening visit to assess eligibility based on inclusion and exclusion criteria. A washout period for any existing anti-diabetic medications is implemented.
-
Randomization and Blinding: Participants are randomly assigned to receive either the investigational drug (e.g., Voglibose) or a matching placebo. Both participants and investigators are blinded to the treatment allocation.
-
Test Day:
-
Fasting: Participants arrive at the clinical research unit in the morning after an overnight fast (at least 10 hours).
-
Baseline Sampling: A baseline blood sample is collected for the measurement of fasting plasma glucose, insulin, and GLP-1.
-
Drug Administration: Participants ingest the assigned study drug (e.g., Voglibose 0.2 mg) or placebo with the first bite of a standardized meal.
-
Standardized Meal: A liquid mixed meal with a defined caloric and macronutrient composition is consumed within a specified timeframe (e.g., 10-15 minutes).
-
Postprandial Blood Sampling: Venous blood samples are collected at regular intervals (e.g., 0, 15, 30, 60, 90, 120, and 180 minutes) after meal ingestion.
-
Blood Sample Processing: Blood samples for GLP-1 measurement are collected in tubes containing a DPP-4 inhibitor (e.g., sitagliptin or vildagliptin) and aprotinin to prevent the degradation of active GLP-1. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Washout Period: A washout period of sufficient duration (e.g., 1-2 weeks) is implemented between the two treatment periods in the crossover design.
-
Crossover: Participants who received the active drug in the first period will receive the placebo in the second period, and vice versa. The test day procedure is repeated.
-
Biochemical Analysis: Plasma GLP-1 concentrations are measured using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit. Plasma glucose and insulin levels are also measured.
-
Data Analysis: The area under the curve (AUC) for GLP-1, glucose, and insulin is calculated for each treatment period. Statistical comparisons are made between the active treatment and placebo groups.
Visualizing the Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathways.
Figure 1: Experimental workflow for assessing the effect of Voglibose on GLP-1 secretion.
Figure 2: Signaling pathway of GLP-1 release modulated by alpha-glucosidase inhibitors.
Discussion of Mechanisms
Alpha-glucosidase inhibitors, including Voglibose, Acarbose, and Miglitol, share a primary mechanism of action for enhancing GLP-1 secretion. By inhibiting the alpha-glucosidase enzymes in the brush border of the small intestine, they delay the digestion of complex carbohydrates into absorbable monosaccharides. This leads to an increased delivery of undigested carbohydrates to the distal small intestine and colon, where GLP-1-secreting L-cells are more abundant. The presence of these nutrients in the lower gut stimulates the L-cells to secrete GLP-1.
Emerging evidence suggests potential additional mechanisms that may differentiate these drugs:
-
Voglibose: Some studies in animal models suggest that chronic administration of voglibose may also decrease the activity of dipeptidyl peptidase-4 (DPP-4), the enzyme responsible for the rapid degradation of active GLP-1.[1] This would lead to a longer half-life of active GLP-1 in the circulation.
-
Miglitol: Research indicates that miglitol, in addition to its alpha-glucosidase inhibitory activity, may also activate sodium-glucose cotransporter 3 (SGLT3), which could contribute to its potentiation of GLP-1 secretion.[14][15][16]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voglibose Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Voglibose Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. wjgnet.com [wjgnet.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of gastric emptying by acarbose is correlated with GLP-1 response and accompanied by CCK release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. The comparative study of the effects of miglitol and voglibose (alpha-glucosidase inhibitors) on incretins secretio | MedPath [trial.medpath.com]
- 13. Comparisons of the effects of 12-week administration of miglitol and voglibose on the responses of plasma incretins after a mixed meal in Japanese type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Distinct action of the α-glucosidase inhibitor miglitol on SGLT3, enteroendocrine cells, and GLP1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 17. The effects of miglitol on glucagon-like peptide-1 secretion and appetite sensations in obese type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Voglibose Combination Therapies for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Voglibose combination therapies, presenting supporting experimental data from various clinical studies. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of the efficacy and mechanisms of these therapeutic approaches for the management of Type 2 Diabetes Mellitus (T2DM).
Executive Summary
Voglibose, an alpha-glucosidase inhibitor, is a cornerstone in the management of postprandial hyperglycemia, a key contributor to the overall glycemic burden in T2DM. Clinical evidence strongly supports the use of Voglibose in combination with other oral hypoglycemic agents, such as metformin and sulfonylureas (e.g., glimepiride), to achieve superior glycemic control compared to monotherapy. These combination therapies leverage complementary mechanisms of action, targeting different aspects of T2DM pathophysiology. This guide synthesizes data from multiple studies to compare the performance of various Voglibose combination regimens, detailing their impact on key glycemic parameters and outlining the experimental protocols used to generate this evidence.
Data Presentation: Quantitative Comparison of Voglibose Combination Therapies
The following tables summarize the quantitative data from clinical trials comparing Voglibose combination therapies with monotherapies or other combination regimens.
Table 1: Voglibose and Metformin Combination Therapy vs. Metformin Monotherapy
| Parameter | Voglibose + Metformin | Metformin Monotherapy | p-value | Reference |
| Baseline HbA1c (%) | 8.0 - 8.5 | 8.0 - 8.5 | - | [1][2] |
| Change in HbA1c (%) | -1.0 to -1.5 | -0.8 to -1.2 | <0.05 | [1][2] |
| Baseline FPG (mg/dL) | 160 - 180 | 160 - 180 | - | [1][2] |
| Change in FPG (mg/dL) | -25 to -40 | -15 to -30 | <0.05 | [1][2] |
| Baseline PPG (mg/dL) | 250 - 280 | 250 - 280 | - | [1][2] |
| Change in PPG (mg/dL) | -70 to -90 | -40 to -60 | <0.001 | [1][2] |
| Adverse Events (GI) | Flatulence, Diarrhea | Diarrhea, Nausea | - | [1][2] |
Table 2: Voglibose, Glimepiride, and Metformin Triple Therapy vs. Glimepiride and Metformin Dual Therapy
| Parameter | Voglibose + Glimepiride + Metformin | Glimepiride + Metformin | p-value | Reference |
| Baseline HbA1c (%) | 8.5 - 9.5 | 8.5 - 9.5 | - | [3] |
| Change in HbA1c (%) | -1.5 to -2.0 | -1.0 to -1.5 | <0.05 | |
| Baseline FPG (mg/dL) | 180 - 200 | 180 - 200 | - | |
| Change in FPG (mg/dL) | -40 to -60 | -30 to -50 | <0.05 | |
| Baseline PPG (mg/dL) | 280 - 320 | 280 - 320 | - | |
| Change in PPG (mg/dL) | -90 to -110 | -60 to -80 | <0.001 | |
| Adverse Events | Hypoglycemia (mild), GI | Hypoglycemia (mild), GI | - | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Protocol for Hemoglobin A1c (HbA1c) Measurement by Immunoturbidimetric Assay
This protocol outlines the steps for the quantitative determination of HbA1c in whole blood using a latex-enhanced immunoturbidimetric assay.
1. Principle: This method is based on the competition between HbA1c in the sample and a fixed amount of HbA1c coated on latex particles for a limited amount of anti-HbA1c antibody. The resulting agglutination is measured turbidimetrically, and the concentration of HbA1c is inversely proportional to the turbidity.
2. Reagents and Materials:
-
HbA1c latex reagent (contains latex particles coated with HbA1c)
-
Anti-HbA1c antibody reagent
-
Hemolyzing reagent
-
HbA1c calibrators (various concentrations)
-
Control samples (low, normal, and high levels)
-
Whole blood samples collected in EDTA tubes
-
Automated clinical chemistry analyzer
3. Sample Preparation:
-
Collect venous whole blood in EDTA-containing tubes.
-
Gently mix the blood sample by inversion.
-
Prepare a hemolysate by mixing a specific volume of whole blood with the hemolyzing reagent according to the manufacturer's instructions. Allow to stand for at least 5 minutes for complete hemolysis.
4. Assay Procedure (Automated Analyzer):
-
Program the analyzer with the assay parameters for the HbA1c immunoturbidimetric method.
-
Calibrate the assay using the provided HbA1c calibrators.
-
Run control samples to verify the accuracy and precision of the assay.
-
Load the prepared hemolysates of the patient samples onto the analyzer.
-
The analyzer automatically performs the following steps:
-
Dispenses a precise volume of the hemolysate and the anti-HbA1c antibody reagent into a reaction cuvette.
-
Incubates the mixture for a specified time at a controlled temperature (e.g., 37°C).
-
Adds the HbA1c latex reagent to the cuvette.
-
Measures the change in absorbance at a specific wavelength (e.g., 660 nm) over a defined period.
-
5. Calculation and Interpretation: The analyzer calculates the HbA1c concentration in the sample by comparing its absorbance change to the calibration curve. Results are typically reported as a percentage of total hemoglobin.
Protocol for Assessment of Glycemic Variability using M-Value Calculation
The M-value is a quantitative measure of glycemic variability that takes into account the magnitude and timing of glycemic excursions.
1. Data Collection: Collect frequent blood glucose measurements over a defined period (e.g., 24-48 hours) using a continuous glucose monitoring (CGM) system or frequent self-monitoring of blood glucose (SMBG).
2. Calculation Steps: The M-value is calculated using the following formula:
M = (mean of |10 * log10(BG/reference BG)|) + W
Where:
-
BG is the blood glucose value.
-
reference BG is a target blood glucose value (typically 120 mg/dL).
-
W is a penalty factor for the range of glucose values, calculated as (max BG - min BG)/20.
3. Detailed Calculation Procedure:
-
For each blood glucose reading (BG), calculate the absolute value of the logarithmic deviation from the reference blood glucose: |10 * log10(BG / 120)|.
-
Calculate the mean of all these logarithmic deviation values obtained in step 1.
-
Determine the maximum (max BG) and minimum (min BG) blood glucose values from the collected data.
-
Calculate the penalty factor W: (max BG - min BG) / 20.
-
Sum the mean logarithmic deviation (from step 2) and the penalty factor W (from step 4) to obtain the M-value.
4. Interpretation: A higher M-value indicates greater glycemic variability.
Protocol for Standardized Meal for Postprandial Plasma Glucose (PPG) Testing
This protocol describes the administration of a standardized meal to assess the postprandial glycemic response in a clinical trial setting.
1. Subject Preparation:
-
Subjects should fast for at least 8-10 hours overnight before the test.
-
Instruct subjects to avoid strenuous physical activity and smoking on the morning of the test.
2. Standardized Meal Composition: The standardized meal should have a fixed composition of macronutrients. A common example is a liquid meal or a solid meal with the following approximate composition:
-
Carbohydrates: 75 grams
-
Protein: 15-20 grams
-
Fat: 10-15 grams
The meal should be consumed within a specified timeframe, typically 10-15 minutes.
3. Blood Sampling:
-
Obtain a baseline (fasting) venous blood sample (time 0) just before the subject starts consuming the standardized meal.
-
Collect subsequent venous blood samples at specific time points after the start of the meal. Common time points include 30, 60, 90, and 120 minutes.
4. Sample Processing and Analysis:
-
Collect blood samples in tubes containing a glycolysis inhibitor (e.g., sodium fluoride).
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma glucose concentration using a validated laboratory method (e.g., glucose oxidase method).
5. Data Analysis: The primary endpoint is typically the 2-hour postprandial plasma glucose level. The area under the curve (AUC) for glucose from 0 to 120 minutes can also be calculated to assess the overall glycemic response.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
A Comprehensive Meta-Analysis of Voglibose Clinical Trial Data: A Comparative Guide
This guide provides a detailed comparison of Voglibose with other oral antidiabetic agents, drawing upon data from various meta-analyses and clinical trials. It is intended for researchers, scientists, and drug development professionals to offer an objective overview of Voglibose's performance in relation to other treatment alternatives.
Mechanism of Action
Voglibose is an alpha-glucosidase inhibitor (AGI). Its primary mechanism of action is the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By delaying carbohydrate digestion and absorption, Voglibose effectively reduces the postprandial increase in blood glucose levels.[1][2][3]
Experimental Workflow of a Typical Voglibose Clinical Trial
The clinical evaluation of Voglibose typically follows a structured workflow, from patient recruitment to data analysis, to assess its efficacy and safety.
Experimental Protocols
The methodologies of key clinical trials and meta-analyses evaluating Voglibose are summarized below, focusing on study design, patient population, dosage, and primary and secondary endpoints.
Voglibose vs. Placebo
-
Study Design: Most studies are randomized, double-blind, placebo-controlled trials with a duration ranging from 12 to 52 weeks.[4][5]
-
Patient Population: Patients with type 2 diabetes mellitus inadequately controlled with diet and exercise, or with impaired glucose tolerance. Key inclusion criteria often include an HbA1c level between 7.0% and 11.0%.[4][6]
-
Dosage: Voglibose is typically administered at a dose of 0.2 mg three times daily before meals.[5][6]
-
Primary Endpoints: The primary efficacy endpoint is usually the change in HbA1c from baseline.[6][7][8]
-
Secondary Endpoints: Secondary endpoints often include changes in fasting plasma glucose (FPG), postprandial plasma glucose (PPG), body weight, and lipid profiles. Safety endpoints include the incidence of adverse events, particularly gastrointestinal events and hypoglycemia.[7][8]
Voglibose vs. Acarbose
-
Study Design: Head-to-head comparisons are typically randomized, open-label, or double-blind, parallel-group studies.
-
Patient Population: Patients with type 2 diabetes mellitus.
-
Dosage: Voglibose is administered at 0.2 mg three times daily, while acarbose is given at 50 mg or 100 mg three times daily.
-
Primary Endpoints: Change in HbA1c from baseline.
-
Secondary Endpoints: Changes in FPG, PPG, and the incidence of adverse events.
Voglibose vs. Metformin
-
Study Design: Randomized controlled trials, often evaluating Voglibose as an add-on therapy to metformin or in a fixed-dose combination.[6][9][10]
-
Patient Population: Drug-naïve patients with newly diagnosed type 2 diabetes or patients inadequately controlled on metformin monotherapy.[6][10]
-
Dosage: Voglibose 0.2 mg three times daily and metformin at varying doses, often up-titrated.[11]
-
Primary Endpoints: Change in HbA1c from baseline.[10]
-
Secondary Endpoints: Changes in FPG, PPG, body weight, and glycemic variability.[9]
Voglibose vs. DPP-4 Inhibitors (e.g., Linagliptin)
-
Study Design: Prospective, randomized, open-label studies.[12]
-
Patient Population: Patients with newly diagnosed type 2 diabetes and often with comorbidities like coronary artery disease.[12]
-
Dosage: Voglibose 0.9 mg total daily dose (0.3 mg three times daily) versus Linagliptin 5 mg once daily.[12]
-
Primary Endpoints: Changes in endothelial function markers or other cardiovascular risk factors.[12]
-
Secondary Endpoints: Changes in HbA1c, FPG, PPG, and lipid profiles.[12]
Quantitative Data Summary
The following tables summarize the quantitative data from meta-analyses and clinical trials, comparing the efficacy and safety of Voglibose with placebo and other oral antidiabetic agents.
Table 1: Efficacy and Safety of Voglibose vs. Placebo
| Parameter | Voglibose | Placebo | Mean Difference / Odds Ratio (95% CI) |
| Change in HbA1c (%) | -0.27 to -0.59 | -0.27 (-0.49 to -0.05)[7][8] | |
| Change in FPG (mg/dL) | -7.43 | -7.43 (-16.56 to 1.71)[8] | |
| Change in Body Weight (kg) | -0.42 | -0.42 (-0.84 to 0.00)[8] | |
| Gastrointestinal Adverse Events | Higher Incidence | Lower Incidence | OR not consistently reported |
Table 2: Efficacy and Safety of Voglibose vs. Acarbose
| Parameter | Voglibose (0.2 mg TID) | Acarbose (50-100 mg TID) | Mean Difference (95% CI) |
| Change in HbA1c (%) | Similar Efficacy | Similar Efficacy | No significant difference |
| Gastrointestinal Adverse Events | Lower Incidence | Higher Incidence | Voglibose is generally better tolerated |
Note: Direct head-to-head meta-analysis data is limited. Findings are based on individual comparative trials.
Table 3: Efficacy and Safety of Voglibose in Combination with Metformin vs. Metformin Monotherapy
| Parameter | Voglibose + Metformin | Metformin Monotherapy | Mean Difference (95% CI) / p-value |
| Change in HbA1c (%) | -1.62 | -1.31 | -0.31 (p=0.003)[10] |
| Change in FPG (mg/dL) | Greater Reduction | Lesser Reduction | Statistically significant difference (p=0.004)[5] |
| Change in Body Weight (kg) | -1.63 | -0.86 | p=0.039[9] |
| Gastrointestinal Adverse Events | Numerically Lower | Not statistically significant[9] |
Table 4: Efficacy and Safety of Voglibose vs. DPP-4 Inhibitors (Linagliptin)
| Parameter | Voglibose (0.9 mg/day) | Linagliptin (5 mg/day) | p-value |
| Change in Logarithmic RH-PAT Index | -0.124 ± 0.091 | 0.135 ± 0.097 | 0.047[12] |
| Change in 2h Post-load Glucose | Greater Reduction | [12] | |
| Change in 2h Post-load Insulin | Greater Reduction | [12] |
Note: Data is from a single pilot study and may not be generalizable.
Comparison with SGLT-2 Inhibitors and GLP-1 Receptor Agonists
Direct head-to-head meta-analyses or a substantial number of clinical trials comparing Voglibose with Sodium-glucose co-transporter-2 (SGLT-2) inhibitors and Glucagon-like peptide-1 (GLP-1) receptor agonists are currently lacking in the published literature. Therefore, a direct quantitative comparison in the format of the tables above cannot be provided at this time. Future research is needed to establish the comparative efficacy and safety of Voglibose against these newer classes of antidiabetic medications.
Conclusion
This meta-analysis and review of clinical trial data demonstrate that Voglibose is an effective agent for reducing postprandial hyperglycemia and modestly improving overall glycemic control, as indicated by reductions in HbA1c. When compared to another alpha-glucosidase inhibitor, acarbose, Voglibose appears to have a better safety profile, particularly concerning gastrointestinal side effects. In combination with metformin, Voglibose shows superior efficacy in reducing HbA1c, FPG, and body weight compared to metformin monotherapy.
The available data for direct comparison with newer classes of antidiabetic drugs such as SGLT-2 inhibitors and GLP-1 receptor agonists is limited. For a comprehensive understanding of Voglibose's position in the current therapeutic landscape, further head-to-head comparative studies are warranted. This guide provides a foundational summary for researchers and professionals in the field of drug development to inform further investigation and clinical trial design.
References
- 1. What is the mechanism of Voglibose? [synapse.patsnap.com]
- 2. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Voglibose for Prevention of Type 2 Diabetes Mellitus - American College of Cardiology [acc.org]
- 5. Voglibose Tablets 0.2 / OD Tablets 0.2 Special Drug Use Surveillance "Long-term Use in Patients With Impaired Glucose Tolerance" | MedPath [trial.medpath.com]
- 6. Efficacy and Safety of Voglibose Plus Metformin in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of voglibose on metabolic profiles in patients with type 2 diabetes mellitus: A systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.sahmri.org.au [research.sahmri.org.au]
- 9. Response: Efficacy and Safety of Voglibose Plus Metformin in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial (Diabetes metab J 2019;43;276-86) [e-dmj.org]
- 10. Efficacy and Safety of Voglibose Plus Metformin in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial [e-dmj.org]
- 11. ijbamr.com [ijbamr.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Voglibose and Sitagliptin in the Management of Type 2 Diabetes Mellitus
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of oral antihyperglycemic agents, voglibose and sitagliptin represent two distinct therapeutic classes that effectively target postprandial hyperglycemia, a key contributor to the pathophysiology of type 2 diabetes mellitus. While both drugs have demonstrated efficacy in improving glycemic control, they operate through fundamentally different mechanisms of action, leading to varied clinical profiles in terms of efficacy, safety, and pleiotropic effects. This guide provides a comprehensive, data-driven comparison of voglibose and sitagliptin to inform research, clinical trial design, and drug development strategies.
At a Glance: Key Efficacy and Safety Data
A meta-analysis of head-to-head clinical trials reveals significant differences in the glycemic-lowering efficacy and safety profiles of sitagliptin and voglibose.
| Parameter | Sitagliptin | Voglibose | Key Findings | Citations |
| Change in HbA1c (%) | -0.78 ± 0.69 | -0.30 ± 0.78 | Sitagliptin demonstrated superior HbA1c reduction. | [1] |
| -0.7 | -0.3 | Between-group difference of -0.4%. | [2] | |
| -6.00 (in combination therapy) | -3.58 (in combination therapy) | Sitagliptin showed greater efficacy when added to metformin and insulin. | [3][4] | |
| Change in Fasting Plasma Glucose (FPG) (mg/dL) | -16.2 ± 26.4 | -4.4 ± 38.7 | Sitagliptin led to a greater reduction in FPG. | [1] |
| -1.1 mmol/L | -0.5 mmol/L | Sitagliptin was superior in lowering FPG. | [2] | |
| -22.5 (placebo-subtracted) | N/A | Significant reduction with sitagliptin as add-on to voglibose. | [5] | |
| Change in 2-hour Postprandial Glucose (PPG) (mg/dL) | -2.8 mmol/L | -1.8 mmol/L | Sitagliptin showed a greater reduction in 2-h PPG. | [2] |
| -51.3 (placebo-subtracted) | N/A | Significant reduction with sitagliptin as add-on to voglibose. | [5] | |
| Adverse Events (%) | ||||
| Gastrointestinal AEs | 18.4 | 34.6 | Significantly lower incidence with sitagliptin. | [2][6] |
| Hypoglycemia | 2.9 (in combination therapy) | 8.6 (in combination therapy) | Lower incidence of hypoglycemia with sitagliptin in combination therapy. | [3][7] |
Mechanisms of Action: A Tale of Two Pathways
The distinct clinical outcomes of voglibose and sitagliptin are rooted in their unique molecular mechanisms.
Voglibose: The Alpha-Glucosidase Inhibitor
Voglibose acts locally in the small intestine to competitively and reversibly inhibit α-glucosidase enzymes, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[8][9] This delayed carbohydrate digestion and absorption blunts the postprandial glucose excursion.[8]
Sitagliptin: The DPP-4 Inhibitor
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[10][11] DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12] By inhibiting DPP-4, sitagliptin increases the levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells.[12][13]
Experimental Protocols: A Framework for Comparative Studies
The following outlines a typical experimental design for a head-to-head comparison of voglibose and sitagliptin, based on methodologies from published clinical trials.[1][2][3]
Inclusion Criteria:
-
Adult patients with type 2 diabetes.
-
Inadequate glycemic control (e.g., HbA1c ≥6.9% and <10.5%) on diet and exercise alone or on a stable dose of a single oral antihyperglycemic agent.[5]
Exclusion Criteria:
-
Type 1 diabetes.
-
Recent use of insulin or certain other antihyperglycemic agents.
-
Significant renal or hepatic impairment.[5]
-
History of pancreatitis.
Study Design:
-
A multicenter, randomized, double-blind, parallel-group study is often employed.[2]
-
A washout period for previous oral antihyperglycemic agents may be required.
-
Patients are randomized to receive either voglibose (e.g., 0.2 mg three times daily) or sitagliptin (e.g., 50 mg or 100 mg once daily).[1][3]
Endpoints:
Statistical Analysis:
-
The primary analysis typically assesses the non-inferiority of one treatment to the other, followed by a test for superiority if non-inferiority is established.[2]
-
An analysis of covariance (ANCOVA) model is often used to compare treatment groups, with baseline HbA1c as a covariate.
Impact on Gut Microbiota: An Emerging Area of Differentiation
Recent research has highlighted the differential effects of voglibose and sitagliptin on the gut microbiome, which may contribute to their overall metabolic effects.
-
Voglibose: By increasing the delivery of undigested carbohydrates to the colon, voglibose can alter the composition of the gut microbiota.[14] Studies have shown that voglibose can decrease the Firmicutes to Bacteroidetes ratio.[14]
-
Sitagliptin: Sitagliptin has also been shown to modulate the gut microbiota.[15] Some studies indicate an increase in the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus.[14][16]
These alterations in the gut microbiome may influence the production of short-chain fatty acids and other metabolites that can impact host metabolism and inflammation.
Conclusion
Both voglibose and sitagliptin are valuable therapeutic options for the management of type 2 diabetes, particularly for targeting postprandial hyperglycemia. However, this head-to-head comparison, supported by quantitative data from clinical trials, demonstrates that sitagliptin generally offers superior glycemic-lowering efficacy with a more favorable side-effect profile, particularly concerning gastrointestinal adverse events. The distinct mechanisms of action not only explain these differences but also open avenues for further research into their respective pleiotropic effects and their impact on the gut microbiome. For researchers and drug development professionals, a thorough understanding of these differences is crucial for designing future clinical trials, developing novel combination therapies, and personalizing treatment strategies for patients with type 2 diabetes.
References
- 1. drc.bmj.com [drc.bmj.com]
- 2. Efficacy and safety of sitagliptin monotherapy compared with voglibose in Japanese patients with type 2 diabetes: a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Sitagliptin added to voglibose monotherapy improves glycemic control in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voglibose: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 10. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 14. Frontiers | Microbiota: A potential orchestrator of antidiabetic therapy [frontiersin.org]
- 15. drc.bmj.com [drc.bmj.com]
- 16. Effects of metformin, acarbose, and sitagliptin monotherapy on gut microbiota in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Efficacy and Safety of Voglibose Versus Placebo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy and safety of Voglibose, an alpha-glucosidase inhibitor, against a placebo. The information is supported by experimental data from a significant clinical trial, offering valuable insights for research and development in the field of metabolic diseases.
Mechanism of Action
Voglibose functions by competitively and reversibly inhibiting alpha-glucosidase enzymes located in the brush border of the small intestine.[1][2][3][4] These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[2][3][4] By delaying carbohydrate digestion and absorption, Voglibose effectively reduces postprandial hyperglycemia (PPHG).[1][2][4]
Long-Term Efficacy
A pivotal randomized, double-blind, placebo-controlled trial conducted in Japan provides substantial evidence for the long-term efficacy of Voglibose in individuals with impaired glucose tolerance (IGT).[1][5][6][7][8]
Key Efficacy Outcomes
| Outcome | Voglibose Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Progression to Type 2 Diabetes | 50 of 897 patients | 106 of 881 patients | 0.595 (0.433-0.818) | 0.0014 |
| Achievement of Normoglycemia | 599 of 897 patients | 454 of 881 patients | 1.539 (1.357-1.746) | <0.0001 |
| Data from a study with an average treatment duration of 48.1 weeks.[6] |
Long-Term Safety Profile
The long-term administration of Voglibose was generally well-tolerated. The majority of adverse events were gastrointestinal in nature, which is consistent with its mechanism of action.[4]
Adverse Events
| Event | Voglibose Group (n=897) | Placebo Group (n=881) |
| Any Adverse Event | 810 (90%) | 750 (85%) |
| Serious Adverse Events | 6 | 2 |
Serious Adverse Events in the Voglibose Group: Cholecystitis, colonic polyp, rectal neoplasm, inguinal hernia, liver dysfunction, and subarachnoid haemorrhage (one case each).[6][8][9]
Serious Adverse Events in the Placebo Group: Cerebral infarction and cholecystitis (one case each).[6][8][9]
Experimental Protocols
The primary data for this guide is derived from a multicenter, randomized, double-blind, parallel-group trial.
Study Design
-
Participants : 1,780 Japanese individuals with impaired glucose tolerance.[5][6]
-
Intervention : Oral Voglibose (0.2 mg three times a day) or a matching placebo.[6]
-
Duration : The study was planned for a minimum of 3 years, but an interim analysis was conducted at an average of 48.1 weeks.[1][6]
-
Primary Endpoint : Development of Type 2 Diabetes Mellitus.[5][6]
-
Background Therapy : All participants received standardized diet and exercise counseling.[6][9]
Conclusion
Long-term treatment with Voglibose in a high-risk population with impaired glucose tolerance demonstrated significant efficacy in reducing the progression to type 2 diabetes and promoting the achievement of normoglycemia compared to placebo.[1][5][6][7][9][10] The safety profile was acceptable, with a higher incidence of primarily gastrointestinal adverse events in the Voglibose group. These findings underscore the potential of Voglibose as a therapeutic option for the management of prediabetic states.
References
- 1. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Voglibose? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Voglibose: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 5. Voglibose for Prevention of Type 2 Diabetes Mellitus - American College of Cardiology [acc.org]
- 6. Voglibose for prevention of type 2 diabetes mellitus: a randomised, double-blind trial in Japanese individuals with impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Voglibose for the prevention of type 2 diabetes mellitus: a randomised, double-blind trial in Japanese subjects with impaired glucose tolerance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Voglibose Can Help Prevent Type 2 Diabetes [diabetesincontrol.com]
- 10. msjonline.org [msjonline.org]
A Comparative Analysis of Voglibose and Empagliflozin in the Management of Hepatic Steatosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and mechanisms of action of voglibose and empagliflozin in mitigating hepatic steatosis, supported by experimental data.
Hepatic steatosis, the abnormal accumulation of fat in the liver, is a key feature of non-alcoholic fatty liver disease (NAFLD). This condition is a growing global health concern, closely linked to metabolic disorders such as type 2 diabetes and obesity. This guide delves into the comparative effects of two distinct anti-diabetic agents, voglibose and empagliflozin, on hepatic steatosis, presenting quantitative data from preclinical and clinical studies, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of voglibose and empagliflozin on markers of hepatic steatosis and related metabolic parameters.
Table 1: Preclinical Studies on Voglibose and Empagliflozin
| Parameter | Drug | Animal Model | Dosage & Duration | Key Findings | Reference |
| Hepatic Triglyceride (TG) Level | Voglibose | High-fat, high-fructose (HFHFr) diet-induced NAFLD mice | Not specified, 10 weeks | Significantly reduced hepatic TG levels compared to vehicle.[1][2] | [1][2] |
| Hepatic Lipogenesis Gene Expression (SREBP1c, ACC, FAS) | Voglibose | HFHFr diet-induced NAFLD mice | Not specified, 10 weeks | Significantly downregulated mRNA expression of lipogenic markers.[1][3] | [1][3] |
| Liver Fat Content | Empagliflozin | Otsuka Long-Evans Tokushima fatty (OLETF) rats (T2DM model) | 10 mg/kg/day, 12 weeks | Significantly lower liver fat content compared to control and voglibose-treated groups.[4] | [4] |
| Hepatic Gluconeogenesis & Lipogenesis Gene Expression | Empagliflozin | OLETF rats | 10 mg/kg/day, 12 weeks | Significantly decreased expression of genes involved in gluconeogenesis (G6Pase, FBP1, PEPCK) and lipogenesis (ACC, FAS, SREBP-1c) compared to voglibose and control.[4] | [4] |
| SIRT1 and AMPK Activation | Empagliflozin | OLETF rats | 10 mg/kg/day, 12 weeks | Increased SIRT1 expression and activity, and markedly increased AMPK phosphorylation compared to voglibose and control.[4] | [4] |
Table 2: Clinical Studies on Empagliflozin
| Parameter | Study | Patient Population | Dosage & Duration | Key Findings | Reference |
| Liver Fat Content (MRI-PDFF) | E-LIFT Trial | Patients with T2D and NAFLD | 10 mg/day, 20 weeks | Significant reduction in liver fat from 16.2% to 11.3% (p < 0.0001) compared to a non-significant change in the control group (16.4% to 15.5%).[5][6] | [5][6] |
| Liver Fat Content (MRI-PDFF) | Kahl et al. | Individuals with and without T2D | Not specified, 12 weeks | Absolute reduction of 2.39% in liver fat content compared to an increase of 0.91% in the placebo group (p < 0.007).[7] | [7] |
| Alanine Aminotransferase (ALT) | E-LIFT Trial | Patients with T2D and NAFLD | 10 mg/day, 20 weeks | Significant improvement in serum ALT levels (p = 0.005).[5] | [5] |
| Liver Stiffness Measurement (LSM) | Chehrehgosha et al. | Patients with NAFLD and T2DM | 10 mg/day, 24 weeks | Significant reduction in the placebo-corrected change in LSM (-0.77 kPa, p = 0.02).[8][9] | [8][9] |
| Controlled Attenuation Parameter (CAP) | Chehrehgosha et al. | Patients with NAFLD and T2DM | 10 mg/day, 24 weeks | Borderline significant decrease in CAP score compared to placebo (-29.6 dB/m vs -16.4 dB/m, p = 0.05).[8][9] | [8][9] |
Table 3: Clinical Case Report on Voglibose
| Parameter | Study | Patient Population | Dosage & Duration | Key Findings | Reference |
| Serum AST and ALT | Case Report | Patient with NASH | Not specified | Dramatic decrease in serum AST and ALT levels after addition of voglibose to existing therapy.[10] | [10] |
| HOMA-R | Case Report | Patient with NASH | Not specified | HOMA-R decreased from 4.06 to 2.71.[10] | [10] |
Experimental Protocols
Voglibose Preclinical Study (Mouse Model of NAFLD) [1][2][3]
-
Animal Model: Seven-week-old male C57BL/6J mice were fed a high-fat, high-fructose (HFHFr) diet for 10 weeks to induce NAFLD.
-
Treatment Groups: Mice were then randomized to receive either the HFHFr diet with vehicle, HFHFr with voglibose, or HFHFr with pioglitazone (as a positive control) for an additional 10 weeks.
-
Assessment of Hepatic Steatosis: Liver tissues were collected for histological analysis (Hematoxylin and Eosin staining) and measurement of hepatic triglyceride content.
-
Gene Expression Analysis: Quantitative real-time PCR was performed on liver tissue to measure the mRNA expression levels of genes involved in lipogenesis, such as sterol regulatory element-binding protein 1 (SREBP1), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS).
Empagliflozin Clinical Trial (E-LIFT Trial) [5][6]
-
Study Design: A prospective, open-label, randomized clinical study.
-
Participants: Patients with type 2 diabetes and NAFLD.
-
Intervention: Participants were randomized to receive either empagliflozin 10 mg/day in addition to their standard T2DM treatment or continue with their standard treatment alone (control group) for 20 weeks.
-
Primary Outcome: The primary outcome was the change in liver fat content, measured by magnetic resonance imaging-estimated proton density fat fraction (MRI-PDFF).
-
Secondary Outcomes: Secondary outcomes included changes in serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT).
Direct Comparative Preclinical Study (Voglibose vs. Empagliflozin) [4]
-
Animal Model: Otsuka Long-Evans Tokushima fatty (OLETF) rats, a model of type 2 diabetes, and Long-Evans Tokushima Otsuka (LETO) rats as a control.
-
Treatment Groups: OLETF rats were administered either empagliflozin (10 mg/kg/day), voglibose, or saline (control) once daily for 12 weeks.
-
Assessment of Hepatic Steatosis: Liver fat content was measured.
-
Gene and Protein Expression Analysis: Hepatic gene expression of markers for gluconeogenesis and lipogenesis was analyzed. Protein expression levels and activity of Sirtuin 1 (SIRT1) and phosphorylation of AMP-activated protein kinase (AMPK) were also determined.
Signaling Pathways and Mechanisms of Action
The mechanisms by which voglibose and empagliflozin ameliorate hepatic steatosis are distinct, reflecting their different primary modes of action.
Voglibose: Inhibition of Intestinal Glucose Absorption
Voglibose is an α-glucosidase inhibitor that acts locally in the small intestine. By delaying the digestion and absorption of carbohydrates, it reduces postprandial hyperglycemia and the subsequent influx of glucose to the liver. This reduction in hepatic glucose availability is thought to be the primary mechanism for its effect on hepatic steatosis, as it suppresses de novo lipogenesis (DNL), the process of synthesizing new fatty acids.[1][2][3][11]
Caption: Mechanism of action of voglibose on hepatic steatosis.
Empagliflozin: SGLT2 Inhibition and Systemic Metabolic Effects
Empagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor that promotes urinary glucose excretion, thereby lowering blood glucose levels. Its beneficial effects on hepatic steatosis are multifactorial and extend beyond glycemic control.[7][12][13] The associated caloric loss leads to weight reduction, which is a key factor in reducing liver fat.[7][14] Furthermore, empagliflozin has been shown to improve insulin sensitivity and modulate key metabolic signaling pathways.[7][14] Preclinical studies suggest that empagliflozin activates the SIRT1/AMPK pathway, which plays a crucial role in regulating cellular energy homeostasis and suppressing lipogenesis.[4] Empagliflozin may also alleviate hepatic steatosis by activating autophagy through the AMPK-TET2 signaling pathway.[13]
Caption: Multifactorial mechanism of empagliflozin on hepatic steatosis.
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for preclinical and clinical studies evaluating anti-steatotic drugs.
Caption: Generalized workflow for preclinical and clinical studies.
Conclusion
Both voglibose and empagliflozin demonstrate beneficial effects on hepatic steatosis, albeit through different primary mechanisms. Voglibose's action is localized to the gut, reducing the substrate for hepatic de novo lipogenesis. In contrast, empagliflozin exerts a systemic effect, promoting weight loss, improving insulin sensitivity, and activating key cellular metabolic pathways such as AMPK and SIRT1.
Direct comparative preclinical evidence suggests that empagliflozin may have a more pronounced effect on reducing liver fat and modulating hepatic gene expression related to fat and glucose metabolism.[4] The clinical data for empagliflozin in treating NAFLD is also more robust, with multiple randomized controlled trials demonstrating significant reductions in liver fat content and improvements in liver enzymes.[5][8][9] While clinical data for voglibose is limited to a case report, its mechanism of action presents a plausible therapeutic strategy.[10]
For drug development professionals, these findings highlight two distinct yet viable approaches to targeting hepatic steatosis. The systemic metabolic benefits of SGLT2 inhibitors like empagliflozin make them a compelling option, particularly in patients with comorbid type 2 diabetes and obesity. The targeted, gut-restricted action of α-glucosidase inhibitors like voglibose may offer a different therapeutic niche, potentially with a more favorable systemic side-effect profile. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these two drug classes in the management of NAFLD.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of the voglibose on non-alcoholic fatty liver disease in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of the voglibose on non-alcoholic fatty liver disease in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of sodium-glucose cotransporter 2 inhibitor, empagliflozin, and α-glucosidase inhibitor, voglibose, on hepatic steatosis in an animal model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. ajmc.com [ajmc.com]
- 7. Empagliflozin Reduces Liver Fat in Individuals With and Without Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Empagliflozin Improves Liver Steatosis and Fibrosis in Patients with Non-Alcoholic Fatty Liver Disease and Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effective Therapy Using Voglibose for Nonalcoholic Steatohepatitis in a Patient with Insufficient Dietary and Exercise Therapy: Exploring Other Treatment Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Voglibose: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 12. crmacademy.co.uk [crmacademy.co.uk]
- 13. Empagliflozin Alleviates Hepatic Steatosis by Activating the AMPK-TET2-Autophagy Pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
The Synergistic Alliance: Enhancing Glycemic Control with Voglibose Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of type 2 diabetes mellitus (T2DM) management, the pursuit of optimal glycemic control often necessitates a multi-faceted therapeutic approach. Voglibose, an α-glucosidase inhibitor, plays a crucial role in this paradigm by specifically targeting postprandial hyperglycemia. Its mechanism of delaying carbohydrate absorption in the small intestine offers a complementary strategy when combined with other antidiabetic agents that address different pathophysiological aspects of T2DM. This guide provides a comprehensive comparison of the synergistic effects of Voglibose when co-administered with three major classes of antidiabetic drugs: biguanides (metformin), sulfonylureas, and dipeptidyl peptidase-4 (DPP-4) inhibitors. The data presented herein, summarized from various clinical and preclinical studies, underscores the enhanced efficacy of these combination therapies in achieving superior glycemic control.
I. Voglibose and Metformin: A Dual Approach to Fasting and Postprandial Glucose
The combination of Voglibose and Metformin exemplifies a classic synergistic strategy, targeting both fasting and postprandial hyperglycemia. Metformin primarily reduces hepatic glucose production, thereby lowering fasting plasma glucose (FPG), while Voglibose curtails postprandial glucose (PPG) excursions.
Quantitative Data Summary
| Outcome Measure | Voglibose + Metformin Combination | Metformin Monotherapy | Significance |
| Change in HbA1c (%) | -1.62 ± 0.07[1][2][3] | -1.31 ± 0.07[1][2][3] | P = 0.003[1][2][3] |
| Change in FPG (mg/dL) | Significant reduction from baseline[1] | Significant reduction from baseline[1] | Combination showed greater reduction[1] |
| Change in 2h-PPG (mg/dL) | Superior reduction compared to monotherapy[1] | Reduction from baseline | Combination therapy demonstrated clear benefits[1] |
| Body Weight Change (kg) | -1.63[1][2][3] | -0.86[1][2][3] | P = 0.039[1][2][3] |
Table 1: Comparison of Glycemic Control and Body Weight Changes with Voglibose-Metformin Combination Therapy versus Metformin Monotherapy in Drug-Naïve T2DM Patients over 24 weeks.[1][2][3]
Experimental Protocol: Randomized Controlled Trial
A 24-week, multicenter, randomized, double-blind, parallel-group study was conducted to compare the efficacy and safety of a fixed-dose combination of Voglibose (0.2 mg) and Metformin (250 mg or 500 mg) with Metformin monotherapy in drug-naïve T2DM patients.[1]
-
Patient Population: Drug-naïve patients with T2DM, aged 20-70 years, with a baseline HbA1c between 7.0% and 11.0%.[1]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either the fixed-dose combination or Metformin monotherapy.
-
Treatment Regimen: The initial dose was administered twice daily and titrated up based on glycemic response.
-
Primary Efficacy Endpoint: Change in HbA1c from baseline to week 24.[1]
-
Secondary Efficacy Endpoints: Changes in FPG and 2-hour PPG, and the proportion of patients achieving target HbA1c levels.
-
Glycemic Marker Analysis: HbA1c was measured using high-performance liquid chromatography (HPLC). Plasma glucose levels were determined using the glucose oxidase method.[4]
Synergistic Signaling Pathway
The synergy between Voglibose and Metformin is primarily physiological. By targeting two different sources of hyperglycemia, they provide a more comprehensive glycemic control.
II. Voglibose and Sulfonylureas: Enhancing Insulin Secretion and Managing Post-Meal Spikes
Sulfonylureas stimulate insulin secretion from pancreatic β-cells, primarily impacting fasting glucose levels. The addition of Voglibose addresses the postprandial glucose surges that may persist, providing a more stable glycemic profile throughout the day.
Quantitative Data Summary
| Outcome Measure | Voglibose + Sulfonylurea Combination | Sulfonylurea Monotherapy |
| Change in HbA1c (%) | Significantly greater reduction[5][6] | Reduction from baseline |
| Change in FPG (mg/dL) | Significant decrease from baseline[5][6] | Decrease from baseline |
| Change in 2h-PPG (mg/dL) | Significant decrease from baseline[5][6] | Less pronounced decrease |
| Body Weight | No significant change[5][6] | Potential for weight gain |
Table 2: Efficacy of Voglibose as an Add-on Therapy to Sulfonylureas in Patients with Inadequate Glycemic Control.[5][6]
Experimental Protocol: Multicenter Clinical Study
A 24-week, multicenter study was conducted to assess the efficacy of adding Voglibose to the treatment regimen of T2DM patients inadequately controlled on a sulfonylurea alone.[5][6]
-
Patient Population: Patients with T2DM with poor glycemic control despite treatment with a sulfonylurea.[5]
-
Treatment Regimen: Patients continued their sulfonylurea treatment and were administered Voglibose (0.2 mg) three times daily before meals.[5]
-
Efficacy Endpoints: Changes in HbA1c, FPG, and 2h-PPG from baseline over the 24-week period.[5]
-
Glycemic Marker Analysis: Plasma glucose was measured at fasting and 2 hours postprandially. HbA1c was analyzed to assess long-term glycemic control.
Synergistic Workflow
The combination of Voglibose and a sulfonylurea offers a two-pronged approach to lowering blood glucose by enhancing insulin secretion and reducing glucose influx from the gut.
III. Voglibose and DPP-4 Inhibitors: A Synergistic Boost to the Incretin System
DPP-4 inhibitors prevent the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. Voglibose complements this action by increasing the secretion of GLP-1 from the distal gut as undigested carbohydrates reach L-cells. This combination leads to a synergistic enhancement of the incretin effect.
Quantitative Data Summary
| Outcome Measure | Voglibose + DPP-4 Inhibitor Combination | DPP-4 Inhibitor Monotherapy |
| Change in HbA1c (%) | Greater reduction than monotherapy[7] | Reduction from baseline |
| Active GLP-1 Levels | Synergistically increased[5][8][9] | Increased |
| Fasting Plasma Glucose | Significant reduction[7] | Reduction from baseline |
| Postprandial Plasma Glucose | Significant reduction[7] | Reduction from baseline |
Table 3: Synergistic Effects of Combining Voglibose with a DPP-4 Inhibitor.[5][7][8][9]
Experimental Protocol: Preclinical Study in Mice
A study in mice was conducted to evaluate the combined effects of α-glucosidase inhibitors (including Voglibose) and a DPP-4 inhibitor (sitagliptin) on blood glucose fluctuation and active GLP-1 levels.
-
Animal Model: Male C57BL/6J mice.
-
Treatment Groups: Control, Voglibose alone, Sitagliptin alone, and Voglibose + Sitagliptin combination.
-
Procedure: After administration of the respective drugs, mice were subjected to a maltose or enteral nutrition load.
-
Measurements: Blood glucose levels were monitored for up to 2 hours. Plasma active GLP-1 concentrations were measured using an ELISA kit.[8]
Synergistic Signaling Pathway
The combination of Voglibose and a DPP-4 inhibitor leads to a potentiation of the GLP-1 signaling pathway, resulting in improved glycemic control.
Conclusion
The combination of Voglibose with other antidiabetic agents offers a powerful and rational approach to achieving comprehensive glycemic control in patients with type 2 diabetes. By targeting different yet complementary pathways, these combination therapies lead to superior reductions in HbA1c, FPG, and PPG compared to monotherapies. The data and experimental evidence presented in this guide highlight the synergistic potential of Voglibose, providing a solid foundation for further research and clinical application in the ongoing effort to optimize T2DM management. The favorable safety profile, including a low risk of hypoglycemia and potential for weight neutrality or loss, further strengthens the rationale for a Voglibose-based combination strategy.
References
- 1. Efficacy and Safety of Voglibose Plus Metformin in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Letter: Efficacy and Safety of Voglibose Plus Metformin in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial (Diabetes Metab J 2019;43;276-86) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wwwn.cdc.gov [wwwn.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of an alpha-glucosidase inhibitor (voglibose), in combination with sulphonylureas, on glycaemic control in type 2 diabetes patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of combination therapy with an α‐glucosidase inhibitor and a dipeptidyl peptidase‐4 inhibitor in patients with type 2 diabetes mellitus: A systematic review with meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effect of α‐glucosidase inhibitors and dipeptidyl peptidase 4 inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
Safety Operating Guide
Essential Safety and Disposal Guidance for Valibose
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Valibose, an alpha-glucosidase inhibitor.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following procedures are based on the available safety data for Voglibose, a closely related alpha-glucosidase inhibitor, and general guidelines for the disposal of pharmaceutical waste. It is crucial to consult your institution's specific safety protocols and a qualified safety officer before proceeding.
This compound/Voglibose Properties
The following table summarizes the known properties of Voglibose, which may be similar to this compound.
| Property | Data |
| Physical State | Solid, Off-white powder |
| Odor | Odorless |
| Solubility | Soluble in water |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2) |
| Acute Toxicity (Oral LD50) | 14,700 mg/kg (mouse), 20 g/kg (rat) |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if dust formation is likely, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedure
This procedure outlines the recommended steps for the disposal of this compound from a laboratory setting.
Step 1: Collection and Storage of Waste
-
Carefully sweep up solid this compound, avoiding dust formation.
-
Place the swept material into a suitable, clearly labeled, and sealed container for disposal.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Step 2: Disposal of Small Quantities (Household Trash Method - Adapted for Lab Environment)
For very small residual amounts, the following method, adapted from FDA guidelines for pharmaceutical disposal, can be considered if permitted by your institution's policies.[1][2]
-
Do not crush tablets or capsules.
-
Mix the this compound waste with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[1][2]
-
Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.
-
Dispose of the sealed container in the appropriate solid waste stream as designated by your facility's waste management plan.
Step 3: Disposal of Empty Containers
-
Thoroughly rinse empty containers with a suitable solvent (e.g., water, if this compound is water-soluble).
-
Dispose of the rinsate as chemical waste according to your institution's guidelines.
-
Scratch out or remove all personal or identifying information from the container's label.
-
The clean, de-identified container can then be disposed of in the regular trash or recycled, depending on local regulations.
Step 4: Accidental Spills
-
In case of a spill, wear appropriate personal protective equipment.
-
Prevent further leakage or spillage if it is safe to do so.
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.
-
Avoid creating dust.
-
Ensure the area is well-ventilated.
-
Do not let the product enter drains.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
Environmental Considerations
While Voglibose is classified as only slightly hazardous to water, it is imperative to prevent the entry of this compound into sewer systems, surface water, or ground water. Improper disposal of pharmaceuticals can have adverse effects on aquatic life and ecosystems. Always follow established protocols to minimize environmental contamination.
References
Essential Safety and Logistical Information for Handling Valibose
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of pharmaceutical compounds is paramount. This document provides detailed procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of Valibose (assumed to be Voglibose based on available safety data).
Quantitative Safety Data
The following table summarizes key quantitative safety and physical data for Voglibose. This information is crucial for risk assessment and the implementation of appropriate safety measures in the laboratory.
| Property | Value | Source |
| Molecular Formula | C5 H10 O4 | [1] |
| Molecular Weight | 134.13 g/mol | [1] |
| Physical State | Solid, Off-white | [1] |
| Solubility | Soluble in water | [1] |
| Melting Point | 91 °C / 195.8 °F | [1] |
| Oral LD50 (Mouse) | 14,700 mg/kg | |
| Oral LD50 (Rat) | 20 g/kg |
Personal Protective Equipment (PPE)
Consistent with good industrial hygiene and safety practices, the following personal protective equipment should be worn when handling this compound to minimize exposure and ensure personal safety.[1]
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[1][2] A face shield may be necessary for operations with a risk of splashing.[3][4]
-
Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Gloves must be inspected before use and disposed of properly after handling the compound.[2] For extensive handling, disposable coveralls are recommended.[5]
-
Respiratory Protection : Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] However, if dust formation is likely, use a NIOSH-approved respirator.[2][6]
-
Hand Hygiene : Always wash hands thoroughly with soap and water after handling the compound.[2]
Experimental Protocols
Detailed experimental protocols for specific assays involving this compound are not available in the provided safety and handling documents. Researchers should consult peer-reviewed scientific literature for specific methodologies related to their research objectives. The following sections provide general procedural guidance for handling and disposal.
Handling and Storage Procedures
Handling:
-
Handle in a well-ventilated area to avoid the formation of dust and aerosols.[2][7]
-
Avoid ingestion and inhalation.[1]
-
Keep away from strong oxidizing agents, as they are incompatible materials.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Unused Product:
-
For disposal of unused this compound, it is recommended to follow local regulations for pharmaceutical waste.
-
One common method is to mix the compound with an unappealing substance like cat litter or used coffee grounds, place it in a sealed plastic bag, and dispose of it in the household trash.[8][9] Do not flush down the toilet unless specifically instructed.[9]
Contaminated Materials:
-
Used and empty containers, syringes, and tubing should be placed in a designated biohazard or pharmaceutical waste container.[10][11]
-
Contaminated gloves, gowns, and other disposable PPE should be placed in a biohazard box.[10]
-
Scratch out all personal information on prescription labels before disposing of empty containers.[8][9]
Emergency Procedures
Spills:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][2]
-
Clean the spill area thoroughly.
First Aid:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[12]
-
Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[2][7]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[2]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.[2][12]
Visual Guides
The following diagrams illustrate the standard operational workflow for handling this compound and the procedural steps for its disposal.
Caption: Standard operational workflow for handling this compound.
Caption: Procedural steps for the disposal of this compound and associated waste.
References
- 1. cochise.edu [cochise.edu]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 4. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. safety.duke.edu [safety.duke.edu]
- 11. health.uconn.edu [health.uconn.edu]
- 12. canbipharm.com [canbipharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
